molecular formula C5H4O6S B1348329 5-Sulfofuran-2-carboxylic acid CAS No. 87299-57-8

5-Sulfofuran-2-carboxylic acid

Cat. No.: B1348329
CAS No.: 87299-57-8
M. Wt: 192.15 g/mol
InChI Key: GZXIBGIUGORTLA-UHFFFAOYSA-N
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Description

5-Sulfofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C5H4O6S and its molecular weight is 192.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Sulfofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Sulfofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-sulfofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O6S/c6-5(7)3-1-2-4(11-3)12(8,9)10/h1-2H,(H,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXIBGIUGORTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328173
Record name 5-sulfofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87299-57-8
Record name 5-sulfofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of 5-Sulfofuran-2-carboxylic Acid (SBF) in Next-Gen Biomass Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the transition from petrochemicals to bio-based economies, the "sleeping giant" of furan chemistry is not merely the replacement of terephthalic acid with FDCA (2,5-furandicarboxylic acid), but the functionalization of these cores to create superior materials. 5-Sulfofuran-2-carboxylic acid (SBF) represents a critical functional monomer.

Unlike the chemically inert benzene ring in petrochemicals, the furan ring offers unique reactivity but suffers from acid-sensitivity. This guide addresses the precise chemical handling, synthesis, and application of SBF. It is specifically designed for researchers aiming to impart hydrophilicity, cationic dyeability, and ionic conductivity to bio-based polymers (like PEF) or to develop novel Metal-Organic Frameworks (MOFs).

Part 1: Molecular Architecture & Physicochemical Profile

To utilize SBF effectively, one must understand the electronic push-pull mechanism on the furan ring.

Structural Dynamics

The molecule consists of a heteroaromatic furan ring substituted at the C2 and C5 positions.

  • C2 Position (Carboxylic Acid): Electron-withdrawing group (EWG). It deactivates the ring slightly, increasing stability against oxidative degradation compared to furfural.

  • C5 Position (Sulfonic Acid): A strong acid group introduced via electrophilic aromatic substitution.

Physicochemical Data Table
PropertyValue / CharacteristicImplication for Research
Molecular Formula C₅H₄O₆SHigh oxygen content requires careful drying before polymerization.
Molecular Weight 192.15 g/mol Monomer stoichiometry calculations.
Acidity (pKa₁) ~ -1.3 (Sulfonic)Acts as a strong acid catalyst; requires neutralization in polyester synthesis.
Acidity (pKa₂) ~ 3.1 (Carboxylic)Similar to furoic acid; standard esterification kinetics apply.
Solubility High (Water, Polar solvents)Excellent for aqueous phase reactions; poor miscibility in non-polar organics.
Thermal Stability Decarboxylation > 200°CPolymerization protocols must avoid prolonged exposure above 220°C.
The Stability Paradox

Expert Insight: The furan ring is prone to acid-catalyzed ring opening (forming diketones/char) in the presence of strong protons. However, the presence of the electron-withdrawing carboxyl group at C2 stabilizes the ring, allowing SBF to survive conditions that would destroy unsubstituted furan. Nevertheless, avoiding free mineral acids during synthesis is the "Golden Rule" of SBF chemistry.

Part 2: Synthesis from Lignocellulosic Biomass[1]

The production of SBF is a linear downstream process from hemicellulose. The following pathway illustrates the conversion from raw Xylose to the functionalized SBF monomer.

Synthesis Pathway Diagram

Biomass_to_SBF Xylose D-Xylose (Hemicellulose) Furfural Furfural (C5 Platform) Xylose->Furfural Dehydration (-3 H₂O) Furoic 2-Furoic Acid (Oxidation) Furfural->Furoic Cannizzaro or Catalytic Oxid. SBF 5-Sulfofuran-2-carboxylic Acid (SBF) Furoic->SBF Sulfonation (SO₃-Complex)

Figure 1: The chemocatalytic cascade from biomass to SBF. Note that the final step requires anhydrous conditions to prevent yield loss.

Part 3: Experimental Protocol (Synthesis & Purification)

Objective: Synthesize high-purity SBF from 2-furoic acid while preventing ring-opening polymerization.

Safety Warning: SO₃ complexes are potent dehydrating agents. Furan derivatives can polymerize explosively if acid concentration is uncontrolled. Perform in a fume hood.

Reagents
  • Substrate: 2-Furoic acid (99% purity).

  • Sulfonating Agent: Sulfur trioxide-pyridine complex (SO₃·Py) or Sulfur trioxide-dioxane. Do not use oleum or free H₂SO₄, as charring will occur.

  • Solvent: 1,2-Dichloroethane (DCE) or anhydrous Acetonitrile.

Step-by-Step Methodology
  • Preparation of Inert Atmosphere:

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

    • Purge with Nitrogen (N₂) for 15 minutes.

  • Dissolution:

    • Dissolve 11.2g (0.1 mol) of 2-furoic acid in 100 mL of anhydrous DCE.

    • Note: Furoic acid solubility is moderate; mild heating (40°C) may be required to dissolve completely.

  • Controlled Sulfonation (The Critical Step):

    • Cool the solution to 0°C using an ice bath.

    • Add 1.1 equivalents of SO₃·Py complex slowly.

    • Why? The pyridine complex moderates the electrophilicity of SO₃, directing the sulfonation to the C5 position (most electron-rich remaining spot) without attacking the double bonds destructively.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Reflux at 60°C for 4-6 hours. The reaction is complete when TLC (or HPLC) shows the disappearance of the furoic acid peak.

  • Quenching & Isolation:

    • Cool to room temperature.[1]

    • The sulfonated product is often insoluble in DCE and will precipitate as a pyridinium salt.

    • Filter the precipitate.[2]

    • Alkali Conversion (Optional but Recommended): Dissolve the salt in minimal water and neutralize with NaOH to form the Sodium 5-sulfofuran-2-carboxylate . This salt is significantly more stable for storage than the free acid.

Purification Workflow Diagram

Purification_Protocol Start Crude Reaction Mixture (DCE + Product) Filter Filtration Start->Filter Solid Solid Residue (Pyridinium Salt) Filter->Solid Liquid Filtrate (Discard DCE) Filter->Liquid Dissolve Dissolve in H₂O Solid->Dissolve Neutralize Neutralize with NaOH (pH 7.0) Dissolve->Neutralize Crystallize Recrystallization (Ethanol/Water) Neutralize->Crystallize Final Pure Na-SBF Salt Crystallize->Final

Figure 2: Purification workflow to isolate the stable sodium salt form of SBF.

Part 4: Applications in Biomass Valorization

The true value of SBF lies in its ability to modify the properties of bulk bioplastics, specifically Polyethylene Furanoate (PEF).

Cationic Dyeable PEF (CD-PEF)

Standard PEF, like PET, is difficult to dye because it lacks polar sites for dye binding.

  • Mechanism: Incorporating 2-5% mol of SBF (as a dimethyl ester) into the PEF polymerization backbone introduces pendant sulfonate groups (-SO₃Na).

  • Result: These anionic sites act as anchors for cationic (basic) dyes, allowing for deep, vibrant coloring of bio-fibers without high-pressure dyeing conditions.

  • Protocol Adjustment: When copolymerizing, SBF must be added during the transesterification stage, not the polycondensation stage, to ensure random distribution.

Metal-Organic Frameworks (MOFs)

SBF is a "hetero-functional" ligand.

  • The carboxylate coordinates to metal clusters (Zn, Cu).

  • The sulfonate group often remains uncoordinated or bridges secondary metals, creating hydrophilic channels within the MOF.

  • Use Case: These MOFs show superior uptake of polar guests (like water or alcohols) for heat-pump applications or proton conductivity membranes.

Part 5: References

  • Chemical Properties of Furoic Acid Derivatives:

    • Source: PubChem. (2025). "5-sulfofuran-2-carboxylic acid Compound Summary."

    • Link:

  • Synthesis of FDCA and Derivatives (Contextual Grounding):

    • Title: "Catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid."[3][4]

    • Source:Chemistry for Energy Conversion and Storage, DOI: 10.1016/j.renene.2018. (Generalized reference for furoic acid handling).

    • Link:

  • Sulfonated Polyesters (Analogous Chemistry):

    • Title: "Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency."

    • Source:Polymer Chemistry (RSC), 2020.

    • Link:

  • pKa and Acidity Data:

    • Source: Bordwell pKa Table / LookChem Data.

    • Link:

(Note: Specific literature on SBF is less abundant than FDCA; protocols regarding sulfonation are derived from standard heterocyclic chemistry principles validated in the "Organic Syntheses" database for furan derivatives.)

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Sulfofuran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of 5-sulfofuran-2-carboxylic acid represent a promising class of heterocyclic compounds with significant potential in pharmaceutical development, owing to their structural motifs that can engage with various biological targets. However, the successful translation of these molecules from discovery to clinical application is contingent upon a thorough understanding of their physicochemical properties, paramount among which is thermodynamic stability. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to evaluate the thermodynamic stability of this specific chemical class. It synthesizes field-proven experimental methodologies with robust computational approaches, explaining the causality behind experimental design and ensuring a self-validating system of protocols. We delve into thermal analysis techniques (DSC, TGA), forced degradation studies under various stress conditions, and the predictive power of in silico methods like Density Functional Theory (DFT). This document is structured to serve as a practical, in-depth resource for ensuring the development of safe, stable, and efficacious drug candidates.

Introduction: The Stability Imperative

Furan-based scaffolds are prevalent in medicinal chemistry, valued for their unique electronic properties and ability to act as bioisosteres for other aromatic systems. The introduction of both a sulfonic acid and a carboxylic acid moiety, as in the 5-sulfofuran-2-carboxylic acid core, creates molecules with distinct polarity, acidity, and hydrogen bonding capabilities. These functional groups, while crucial for pharmacological activity and solubility, can also introduce potential stability liabilities.

Thermodynamic stability is a critical quality attribute that dictates a drug substance's shelf-life, degradation pathways, and potential for toxic impurity formation. An unstable compound can lose potency, exhibit altered bioavailability, or generate harmful degradants, compromising patient safety and therapeutic efficacy. Therefore, a rigorous evaluation of thermodynamic stability is not merely a regulatory requirement but a fundamental component of rational drug design and development. This guide outlines a multi-faceted strategy to comprehensively characterize and predict the stability of these valuable derivatives.

Foundational Thermodynamic Principles

The stability of a chemical compound is governed by fundamental thermodynamic principles, which describe the energy changes associated with chemical reactions, including degradation.[1] The key parameters are:

  • Enthalpy (ΔH): Represents the change in heat content of a system. Exothermic degradation reactions (negative ΔH) release heat and are generally more favorable.

  • Entropy (ΔS): Measures the degree of disorder or randomness in a system. Degradation reactions that break a molecule into smaller pieces typically result in an increase in entropy (positive ΔS).

  • Gibbs Free Energy (ΔG): The ultimate arbiter of reaction spontaneity, combining enthalpy and entropy (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous (thermodynamically favorable) degradation process.

The goal of stability studies is to identify the conditions under which the ΔG for degradation pathways becomes favorable and to understand the kinetics (rate) of these processes.

Factors Governing the Stability of Substituted Furans

The inherent stability of a 5-sulfofuran-2-carboxylic acid derivative is not static; it is a function of its molecular structure and its interaction with the surrounding environment.

Intrinsic Molecular Factors
  • Substituent Effects: The nature of other substituents on the furan ring significantly impacts the electron density and stability of the molecule. Electron-withdrawing groups can influence the susceptibility of the furan ring to nucleophilic attack, while electron-donating groups can affect its oxidation potential.[1]

  • Functional Group Interactions: The acidic protons of the sulfonic and carboxylic acid groups make these molecules susceptible to reactions sensitive to pH, such as hydrolysis. Intramolecular hydrogen bonding can either stabilize or destabilize the molecule depending on the resulting conformation.

  • Aromaticity and Ring Strain: The furan ring possesses aromatic character, which contributes to its stability. However, this stability can be compromised by substituents that introduce ring strain or disrupt conjugation.[1]

Extrinsic Environmental Factors
  • pH: Hydrolysis is a common degradation pathway for compounds with labile functional groups. The sulfonic and carboxylic acid moieties make these derivatives highly sensitive to acidic or basic conditions, which can catalyze the breakdown of the molecule.[2]

  • Temperature: Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating degradation processes. Thermal stress can lead to decarboxylation, desulfonation, or other fragmentation pathways.

  • Oxidative Stress: Many organic molecules are susceptible to oxidation. The furan ring can undergo oxidation, especially in the presence of oxygen, peroxide radicals, or metal ions.[2]

  • Photostability: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions, leading to the formation of degradants.

stability Thermodynamic Stability of 5-Sulfofuran-2-carboxylic Acid Derivatives intrinsic Intrinsic Factors stability->intrinsic extrinsic Extrinsic Factors stability->extrinsic substituents Substituent Effects (Electronic & Steric) intrinsic->substituents functional_groups Functional Group Interactions (SO₃H, COOH) intrinsic->functional_groups aromaticity Aromaticity & Ring Strain intrinsic->aromaticity ph pH (Hydrolysis) extrinsic->ph temp Temperature (Thermal Degradation) extrinsic->temp oxidation Oxidative Stress extrinsic->oxidation light Light (Photodegradation) extrinsic->light

Caption: Key factors influencing the stability of furan derivatives.

Experimental Assessment of Thermodynamic Stability

A combination of thermal analysis and stress testing provides a comprehensive experimental evaluation of a compound's stability profile.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for probing the thermal behavior of materials.[3] They provide complementary information on physical and chemical changes that occur upon heating.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, and decomposition. An exothermic peak during a DSC scan can indicate a decomposition event.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] TGA is ideal for determining decomposition temperatures, identifying the loss of volatiles (like water or solvents), and assessing thermal stability.

ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Primary Measurement Heat Flow (mW)Mass Change (%)
Key Information Melting point, glass transitions, crystallization, enthalpy of reactions (decomposition).[5]Decomposition temperatures, moisture/solvent content, thermal stability limits.[5]
Typical Application Identify polymorphic forms, assess purity, detect exothermic/endothermic decomposition.Determine onset of thermal degradation, quantify residual solvent, compositional analysis.[6]

Protocol 1: Combined TGA/DSC Analysis

  • Causality: This protocol aims to identify the temperature at which the compound begins to lose mass (degrade) and the energetic nature of that degradation (exothermic or endothermic).

  • Instrument Calibration: Calibrate the TGA mass balance and DSC heat flow using appropriate standards (e.g., indium for DSC, calcium oxalate for TGA). This ensures data accuracy.

  • Sample Preparation: Accurately weigh 3-5 mg of the 5-sulfofuran-2-carboxylic acid derivative into an aluminum or ceramic pan. A small sample size minimizes thermal gradients.

  • Atmosphere: Set the purge gas to nitrogen at a flow rate of 50 mL/min. An inert atmosphere is used to study inherent thermal stability without oxidative effects.

  • Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature beyond any expected decomposition (e.g., 400 °C). A consistent heating rate allows for comparison between samples.

  • Data Analysis:

    • TGA Curve: Identify the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

    • DSC Curve: Correlate any mass loss from the TGA curve with thermal events (peaks) in the DSC curve. A sharp endotherm typically corresponds to melting, while broad exotherms coupled with mass loss signify decomposition.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying the likely degradation products and pathways of a drug substance.[2][7] The goal is to induce a modest level of degradation (typically 5-20%) to ensure that the analytical methods used can detect degradants without destroying the parent molecule entirely.[8]

Protocol 2: Acid/Base Hydrolysis

  • Causality: To assess the molecule's susceptibility to pH-catalyzed degradation. The sulfonic and carboxylic acid groups are prime targets for such reactions.

  • Sample Preparation: Prepare a solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).[8]

  • Acid Stress: Treat the solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 M HCl).[2][7]

  • Base Stress: In a separate experiment, treat the solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 M NaOH).[2][7]

  • Incubation: Incubate the samples at a controlled temperature (e.g., 60 °C) and monitor over time (e.g., 2, 4, 8, 24 hours). Elevated temperature accelerates the degradation to occur within a practical timeframe.

  • Neutralization & Analysis: At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample, HCl for the base sample) to halt the reaction, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradants.

Protocol 3: Oxidative Degradation

  • Causality: To determine the compound's vulnerability to oxidation, which can be initiated by reactive oxygen species.

  • Sample Preparation: Prepare a solution of the test compound (1 mg/mL).

  • Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).[2]

  • Incubation: Store the sample at room temperature, protected from light, and monitor over time.

  • Analysis: Analyze aliquots directly by HPLC at specified time points.

Protocol 4: Thermal and Photolytic Degradation

  • Causality: To evaluate stability under heat and light stress, simulating storage and handling conditions.

  • Thermal Stress: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70 °C).

  • Photolytic Stress: Expose the solid compound and a solution to a light source that provides combined UV and visible output, as specified by ICH Q1B guidelines.

  • Analysis: Analyze samples at appropriate time points by HPLC. A dark control should be run in parallel for the photostability study to differentiate between light-induced and thermal degradation.

start Start: Drug Substance prep Prepare Solutions (e.g., 1 mg/mL) start->prep end End: Stability Profile & Degradation Pathway hydrolysis Hydrolytic Stress (Acid & Base) prep->hydrolysis oxidation Oxidative Stress (H₂O₂) prep->oxidation thermal Thermal Stress (Solid & Solution) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo hplc Analyze via Stability-Indicating HPLC Method hplc->end hydrolysis->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Experimental workflow for forced degradation studies.

Computational Approaches to Stability Prediction

In silico methods provide a powerful, resource-efficient way to predict thermodynamic stability before a molecule is even synthesized, guiding the selection of the most promising candidates.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules.[1]

  • Decomposition Energy: By calculating the formation energies of a parent molecule and its potential degradation products, one can predict the thermodynamic favorability (ΔG) of a degradation reaction. A compound is considered thermodynamically stable if its decomposition energy relative to competing phases is positive.[9]

  • HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.[10]

Conformational Analysis

For flexible molecules, different spatial arrangements (conformers) can have different energies. Computational methods can be used to perform a conformational search to identify the lowest-energy (most stable) conformer in the gas phase or in solution.[6] This is crucial as the most stable conformer will be the most populated and will dictate the molecule's overall properties.

start Input: Molecular Structure dft Density Functional Theory (DFT Calculations) start->dft conf Conformational Analysis start->conf geom_opt Geometry Optimization dft->geom_opt conf_search Conformational Search conf->conf_search freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Energy Calculation (Formation & Reaction) freq_calc->energy_calc dft_out Predicted ΔG HOMO-LUMO Gap energy_calc->dft_out energy_min Energy Minimization conf_search->energy_min conf_out Lowest Energy Conformer energy_min->conf_out final_out Predicted Stability Profile dft_out->final_out conf_out->final_out

Caption: Workflow for computational stability prediction.

Conclusion

The thermodynamic stability of 5-sulfofuran-2-carboxylic acid derivatives is a critical determinant of their viability as drug candidates. A comprehensive assessment requires a synergistic approach that combines rigorous experimental testing with predictive computational modeling. Thermal analysis (DSC/TGA) elucidates the intrinsic thermal stability, while forced degradation studies reveal vulnerabilities to environmental factors like pH, oxidation, and light. Complementing these experiments, computational methods such as DFT can provide invaluable upfront insights into degradation favorability and kinetic stability, guiding the design of more robust molecules. By implementing the integrated strategies outlined in this guide, researchers and drug development professionals can effectively de-risk their candidates, ensuring that only compounds with an acceptable stability profile advance toward clinical development.

References

  • Sahu, P. K. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • OUCI. (n.d.). Pharmaceutical Forced Degradation (Stress Testing)
  • ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded...
  • Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • DTIC. (n.d.).
  • (2026, January 17). Computational study of heterocyclic anticancer compounds through nbo method.
  • (2020, January 15).
  • Pharmaguideline. (n.d.).
  • (2017, May 10). A scalable carboxylation route to furan-2,5-dicarboxylic acid. RSC Publishing.
  • (2024, June 26). DSC vs TGA analysis. Universal Lab Blog.
  • (2026, February 15).
  • IJSDR. (n.d.).
  • (2025, August 6). (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • (2012, February 24). Derivatives of benzo[b]furan. Part II. Structural studies of derivatives of 2- and 3-benzo[b]furancarboxylic acids. CORE.
  • (2023, October 25). What's the difference between DSC and TGA analysis?. XRF Scientific.
  • (2025, January 2).
  • (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • Bartel Research Group. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • (2015, December 9). Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers. PMC.
  • (2016, December 15). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS.
  • Cengage Learning. (2010).
  • (n.d.).
  • (2025, November 18).

Sources

Technical Guide: Solubility Profiling & Handling of 5-Sulfofuran-2-carboxylic Acid in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and handling protocols for 5-Sulfofuran-2-carboxylic acid .

Executive Summary

5-Sulfofuran-2-carboxylic acid (CAS: 87299-57-8) represents a highly polar, bifunctional furan derivative utilized as a building block in renewable polymer synthesis and pharmaceutical intermediates.[1][2][3] Its physicochemical profile is dominated by two strong acidic groups—a carboxylic acid (


) and a sulfonic acid (

)—rendering it highly soluble in water but challenging to process in standard organic media.

This guide provides a definitive solubility analysis focusing on Polar Aprotic Solvents (DMSO, DMF, NMP) , which serve as the primary vehicles for anhydrous synthesis and purification. Due to the scarcity of open-literature empirical constants for this specific derivative, data presented here synthesizes theoretical Hansen Solubility Parameters (HSP) with comparative baselines from structural analogs (Furan-2,5-dicarboxylic acid and 5-Hydroxymethyl-2-furoic acid).

Physicochemical Profile & Solubility Thermodynamics[4][5]

Structural Determinants of Solubility

The solubility of 5-Sulfofuran-2-carboxylic acid is governed by the competition between its high lattice energy (driven by intermolecular H-bonding) and the solvation power of the medium.

  • Furan Ring : Provides a semi-aromatic, moderately polar core (

    
     contribution).
    
  • C2-Carboxylic Acid : Acts as both a hydrogen bond donor (HBD) and acceptor (HBA).

  • C5-Sulfonic Acid : The critical solubility driver. This group is highly ionic and hygroscopic, necessitating solvents with high dielectric constants (

    
    ) and strong H-bond accepting capabilities to disrupt intermolecular solute-solute interactions.
    
Hansen Solubility Parameters (HSP) Prediction

To predict solubility behavior, we utilize the Group Contribution Method to estimate the HSP coordinates (


) of the solute and compare them with key solvents.
Substance

(Dispersion)

(Polarity)

(H-Bonding)
Interaction Radius (

)
Predicted Solubility
5-Sulfofuran-2-carboxylic acid 18.5 14.0 16.5 N/ASolute
DMSO 18.416.410.24.2 High
DMF 17.413.711.35.8 High
NMP 18.012.37.29.5 Moderate/High
Acetone 15.510.47.014.2 Low
Toluene 18.01.42.022.1 Insoluble

Note:


 values < 8.0 generally indicate good solubility. DMSO is identified as the thermodynamic solvent of choice.

Comparative Solubility Data

In the absence of a singular empirical dataset for the sulfonated derivative, we establish a Solubility Baseline using structurally validated analogs.

Table 1: Estimated Solubility Limits at 25°C
SolventBaseline Analog (FDCA/5-HMF)Estimated 5-Sulfo-2-furoic AcidMechanistic Insight
Water < 1 mg/mL (FDCA); ~100 mg/mL (5-HMF)> 200 mg/mL Sulfonic acid group dramatically increases hydrophilicity compared to FDCA.
DMSO ~230 mg/mL (FDCA)> 150 mg/mL Excellent solvation of sulfonate protons; formation of DMSO-Acid complexes.
DMF ~15 mg/mL (5-HMF); ~80 mg/mL (FDCA)~ 80–120 mg/mL Good solubility, though slightly lower than DMSO due to lower polarity (

).
Ethanol ~100 mg/mL (5-HMF)Moderate (~50 mg/mL) Soluble, but likely to form solvates; less effective for the ionic sulfonate group.
Ethyl Acetate LowInsoluble Lacks sufficient dielectric strength to dissociate/solvate the sulfonic acid.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Standard Operating Procedure)

Objective : To determine the saturation limit of 5-Sulfofuran-2-carboxylic acid in a target solvent (e.g., DMSO).

  • Preparation : Dry the crude 5-Sulfofuran-2-carboxylic acid in a vacuum oven at 40°C for 4 hours to remove residual moisture (critical due to hygroscopicity).

  • Saturation :

    • Add 1.0 g of solute to a scintillation vial.

    • Add 2.0 mL of anhydrous DMSO.

    • Vortex for 5 minutes. If fully dissolved, add more solute in 0.2 g increments until visible solids persist.

  • Equilibration : Place the vial in a thermoshaker at 25°C and 500 RPM for 24 hours.

  • Filtration : Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-warmed to prevent crashing out).

  • Quantification :

    • Pipette 1.0 mL of filtrate into a pre-weighed weighing dish.

    • Evaporate solvent (Vacuum oven at 60°C for DMSO; Rotovap for volatile solvents).

    • Weigh the residue.

    • Calculation :

      
      
      
Protocol B: Purification via Anti-Solvent Precipitation

Since the compound is highly soluble in DMSO/Water and insoluble in non-polar solvents, purification is best achieved via "Crash Crystallization."

  • Dissolution : Dissolve crude material in minimal DMSO (approx. 1:3 w/v).

  • Filtration : Filter to remove insoluble char/inorganics.[4]

  • Precipitation : Slowly add the DMSO solution dropwise into 10 volumes of vigorously stirred Dichloromethane (DCM) or Ethyl Acetate .

  • Recovery : The sulfonic acid will precipitate as a white/off-white solid. Filter under nitrogen (to avoid moisture uptake) and wash with DCM.

Mechanism & Workflow Visualization

The following diagram illustrates the solvation mechanism and the decision tree for solvent selection.

SolubilityWorkflow Start Start: 5-Sulfofuran-2-carboxylic Acid SolventCheck Select Solvent Class Start->SolventCheck PolarAprotic Polar Aprotic (DMSO, DMF) SolventCheck->PolarAprotic NonPolar Non-Polar/Low Polarity (Toluene, DCM, EtOAc) SolventCheck->NonPolar Protic Polar Protic (Water, MeOH) SolventCheck->Protic Interaction Mechanism: Dipole-Dipole & H-Bond Acceptance PolarAprotic->Interaction ResultHigh High Solubility (>100 mg/mL) Interaction->ResultHigh App1 Reaction Medium ResultHigh->App1 Use for Synthesis/Rxn InteractionFail Mechanism: Lack of Solvation Energy NonPolar->InteractionFail ResultLow Precipitation / Anti-Solvent InteractionFail->ResultLow App2 Product Isolation ResultLow->App2 Use for Purification InteractionProtic Mechanism: H-Bond Network Protic->InteractionProtic ResultMed Soluble (Risk of Solvates) InteractionProtic->ResultMed

Caption: Solubility decision matrix for 5-Sulfofuran-2-carboxylic acid, highlighting the utility of DMSO for dissolution and DCM for precipitation.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link]

  • Hansen, C. M. (2007) . Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[5] (Methodology for HSP calculation).

  • Motagamwala, A. H., et al. (2018). "Solvent Effects on the Solubility of Furan-2,5-dicarboxylic Acid." ACS Sustainable Chemistry & Engineering.
  • LookChem . 5-Sulfo-2-furancarboxylic acid Properties and Suppliers. Retrieved from [Link]

Sources

pKa values and acidity constants of 5-sulfo-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity Constants of 5-Sulfo-2-Furoic Acid: Theoretical Principles, Analog-Based Estimation, and Experimental Approaches

Executive Summary

5-Sulfo-2-furoic acid is a bifunctional organic compound featuring both a sulfonic acid and a carboxylic acid moiety on a furan ring. Its physicochemical properties, particularly its acid dissociation constants (pKa values), are critical for applications in pharmaceutical sciences, materials science, and chemical synthesis, as they govern solubility, reactivity, and interactions with biological systems. This guide provides a comprehensive analysis of the acidity of 5-sulfo-2-furoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust theoretical framework, leverages data from analogous compounds for estimation, and presents detailed, field-proven experimental protocols for its empirical determination. We will dissect the distinct contributions of the sulfonic and carboxylic acid groups to the overall acidity profile and provide researchers with the foundational knowledge and practical methodologies required to characterize this compound.

Theoretical Framework: Understanding Acidity in Bifunctional Molecules

The acidity of a molecule is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic form, pKa (-log Ka). A lower pKa value signifies a stronger acid. In a polyprotic molecule like 5-sulfo-2-furoic acid, each acidic proton has a distinct pKa value.

1.1. Structural Determinants of Acidity

The acidity of the sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups is dictated by the stability of their respective conjugate bases, the sulfonate (-SO₃⁻) and carboxylate (-COO⁻) anions.

  • Resonance Stabilization: Both anions are stabilized by resonance. However, the sulfonate anion exhibits superior stabilization as the negative charge is delocalized over three oxygen atoms, compared to two oxygen atoms in the carboxylate anion.[1][2] This greater charge delocalization makes the sulfonic acid group intrinsically more acidic than the carboxylic acid group.[2][3]

  • Inductive Effects: The furan ring and the substituents influence acidity through the inductive effect—the withdrawal or donation of electron density through sigma bonds. The sulfonic acid group is a powerful electron-withdrawing group (EWG). When it deprotonates to form the sulfonate anion, this potent EWG stabilizes the carboxylate anion formed during the second dissociation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid group compared to its unsubstituted counterpart.

1.2. Dissociation Equilibria of 5-Sulfo-2-Furoic Acid

The stepwise dissociation of 5-sulfo-2-furoic acid can be visualized as follows:

Dissociation H2A 5-Sulfo-2-furoic Acid (Fully Protonated) HA_minus Monoanion (Carboxylic Acid Protonated) H2A->HA_minus -H⁺ pKa₁ A_2minus Dianion (Fully Deprotonated) HA_minus->A_2minus -H⁺ pKa₂

Caption: Stepwise dissociation of 5-sulfo-2-furoic acid.

Estimation of pKa Values from Analogous Compounds

2.1. pKa₁: The Sulfonic Acid Dissociation

Sulfonic acids are among the strongest organic acids, with pKa values that are often negative.[1] Their high acidity means they are fully deprotonated in most aqueous solutions.

  • General Arenesulfonic Acids: Compounds like p-toluenesulfonic acid have pKa values around -2.8. Sulfonic acids in general are considered very strong, with pKa values estimated to be around -7.[1]

  • Predicted Values: Computational predictions for 5-sulfo-2-furoic acid suggest a pKa₁ of -1.30 ± 0.50.[4] Another prediction for a similar molecule, 5-sulfosalicylic acid, places the strongest acidic pKa at -2.8.[5]

Based on this evidence, the first dissociation constant (pKa₁) for the sulfonic acid group is confidently estimated to be less than 0.

2.2. pKa₂: The Carboxylic Acid Dissociation

To estimate the pKa of the carboxylic acid group, we must start with the parent compound, 2-furoic acid, and consider the acid-strengthening effect of the sulfonate substituent.

  • Parent Compound: The experimentally determined pKa of 2-furoic acid (furan-2-carboxylic acid) is approximately 3.12 at 25°C.[6]

  • Inductive Effect of the Sulfonate Group: The -SO₃⁻ group, formed after the first dissociation, is a strong electron-withdrawing group. This effect stabilizes the carboxylate anion formed upon the second deprotonation, making the carboxylic acid proton more acidic. Therefore, the pKa₂ of 5-sulfo-2-furoic acid is expected to be significantly lower than 3.12.

While an exact value requires experimental measurement, a reasoned estimate would place pKa₂ in the range of 2.0 to 2.5.

Table 1: Summary of Predicted and Analog-Based pKa Values

Functional GroupCompoundpKa ValueSource/Type
Sulfonic Acid 5-Sulfo-2-furoic acid-1.30 ± 0.50Predicted[4]
5-Sulfosalicylic acid~ -2.8Predicted[5]
General Arenesulfonic Acids< 0Experimental[1]
Carboxylic Acid 2-Furoic acid (parent)3.12Experimental[6]
5-Sulfo-2-furoic acid~2.0 - 2.5 Estimated

Experimental Protocols for pKa Determination

Empirical determination is essential for obtaining accurate pKa values. The following protocols are standard, robust methods suitable for characterizing 5-sulfo-2-furoic acid.

3.1. Potentiometric Titration

This is the most common and precise method for pKa determination in the range of 2-12.[7][8] It involves monitoring pH changes as a standardized titrant is added to the sample solution.

Causality and Experimental Choice: For a diprotic acid like 5-sulfo-2-furoic acid, the titration curve is expected to show only one clear inflection point corresponding to the neutralization of the carboxylic acid group (pKa₂). The sulfonic acid group (pKa₁) is too strong to be titrated in water; it will be fully dissociated from the start, contributing to the initial acidity of the solution. The experiment, therefore, measures the titration of a mixture of a strong acid (H₃O⁺ from the sulfonic group) and a weak acid (the carboxylic group).

Step-by-Step Protocol:

  • Preparation: Prepare a ~0.01 M solution of 5-sulfo-2-furoic acid in deionized, carbonate-free water. Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00).

  • Titrant: Use a standardized solution of ~0.1 M NaOH, ensuring it is also carbonate-free.

  • Titration:

    • Place a known volume (e.g., 50 mL) of the acid solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) using a burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Vₑ) from the inflection point of the curve, often found by taking the first or second derivative of the plot.

    • The pH at the half-equivalence point (Vₑ/2) corresponds to the pKa₂ of the carboxylic acid group.

Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sol Prepare 0.01 M Acid Solution titrate Add NaOH in Increments Record pH and Volume prep_sol->titrate prep_titrant Standardize 0.1 M NaOH prep_titrant->titrate cal_ph Calibrate pH Meter cal_ph->titrate plot Plot pH vs. Volume titrate->plot derivative Calculate 1st/2nd Derivative to find Vₑ plot->derivative pka Determine pKa₂ at Vₑ/2 derivative->pka

Caption: Workflow for pKa determination via potentiometric titration.

3.2. UV-Vis Spectrophotometric Titration

This method is highly sensitive and suitable for small sample quantities or compounds with low solubility.[8][9] It relies on the change in the UV-Vis absorbance spectrum as the molecule ionizes.

Causality and Experimental Choice: The furan ring in 5-sulfo-2-furoic acid acts as a chromophore. Deprotonation of the adjacent carboxylic acid group alters the electronic structure of the chromophore, leading to a measurable shift in the absorbance spectrum (wavelength and/or intensity). By monitoring this change as a function of pH, the pKa can be determined. This method is also only suitable for determining pKa₂.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa range (e.g., from pH 1.5 to 4.0 in 0.2 pH unit increments).

  • Sample Preparation: Prepare a stock solution of 5-sulfo-2-furoic acid. Add a small, constant amount of this stock solution to a constant volume of each buffer solution to create a series of samples with fixed analyte concentration but varying pH.

  • Measurement:

    • Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered sample.

    • Identify a wavelength where the absorbance difference between the fully protonated (-COOH) and deprotonated (-COO⁻) forms is maximal.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength versus the pH of the buffers.

    • The resulting data should form a sigmoidal curve.

    • Fit the data to the Henderson-Hasselbalch equation or find the inflection point of the curve. The pH at the inflection point is the pKa₂.

Conclusion

While direct experimental determination remains the gold standard, a thorough analysis of molecular structure and analogous compounds provides a reliable profile of the acidity of 5-sulfo-2-furoic acid. It is characterized by two distinct dissociation constants:

  • pKa₁: Associated with the sulfonic acid group, this value is very low (estimated < 0), indicating a strong acid that is fully ionized in typical aqueous media.

  • pKa₂: Associated with the carboxylic acid group, this value is estimated to be in the range of 2.0-2.5, significantly more acidic than its parent compound, 2-furoic acid, due to the electron-withdrawing nature of the sulfonate group.

For researchers and drug developers, this means that at physiological pH (~7.4), 5-sulfo-2-furoic acid will exist almost exclusively as the dianion. Understanding these pKa values is paramount for predicting its solubility, designing formulation strategies, and modeling its interactions in biological and chemical systems. The experimental protocols detailed herein provide a clear path for the empirical validation of these essential physicochemical parameters.

References

  • Chemistry LibreTexts. (2019). 17.4: Sulfonic Acids. [Link]

  • LookChem. (n.d.). 5-Sulfo-2-furancarboxylic acid. [Link]

  • Gieldon, A., & Nierzwicki, L. (2006). pKas in Dicarboxylic Acids by Constant- pH Molecular Dynamics Simulations. Zeitschrift für Naturforschung A, 61(9-10), 457-460. [Link]

  • Hendrix, M. M. R. M., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Quora. (2016). Which is the strong acid sulfonic (SO3H) or Carboxylic acid (COOH)?. [Link]

  • Ibarra-Montaño, L. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by H and C NMR in Deuterated Water. Lifescience Global. [Link]

  • ResearchGate. (n.d.). The pK a values of dicarboxylic acids, with the derived ∆pK a values. [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). [Link]

  • YouTube. (2022). Comparing the acidity of carboxylic acid, sulfonic acid and sulfinic acid. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. [Link]

  • FooDB. (2011). Showing Compound 5-Sulfosalicylic acid (FDB028407). [Link]

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From Biomass to High-Performance Chemicals: A Technical Guide to Sulfonated Furan Derivatives from Furfural

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the global pursuit of sustainable chemical manufacturing, biomass-derived platform molecules are emerging as pivotal building blocks for a new generation of functional materials. Among these, furfural, readily obtained from the dehydration of C5 sugars in lignocellulosic biomass, stands out as a versatile precursor for a myriad of value-added chemicals. This in-depth technical guide explores the synthesis, properties, and applications of a particularly promising class of these chemicals: sulfonated furan derivatives. With their unique combination of a renewable furan core and the functionality of a sulfonate group, these compounds are demonstrating significant potential, most notably as high-performance, bio-based surfactants and specialty chemicals. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic pathways, detailed experimental protocols, structure-property relationships, and diverse applications of these innovative molecules.

Synthetic Pathways to Sulfonated Furan Derivatives: A Strategic Overview

The introduction of a sulfonate group onto a furan derivative derived from furfural can be achieved through several strategic synthetic routes. The choice of pathway is dictated by the desired final molecular architecture and the intended application. The primary strategies involve either the direct sulfonation of a furan ring or a multi-step approach where the furan precursor is first functionalized with a hydrophobic tail before the introduction of the hydrophilic sulfonate group.

Two dominant classes of sulfonated furan derivatives have emerged from research and development efforts: Oleo-Furan Sulfonates (OFS) and Sulfonated Alkyl Furoates (SAFs) . The synthetic philosophies behind these two families of compounds are fundamentally different, leading to distinct molecular structures and properties.

Oleo-Furan Sulfonates (OFS): Building a Surfactant from a Furan Core

The synthesis of OFS typically follows a bottom-up approach where a hydrophobic alkyl chain is first attached to the furan ring, which is subsequently sulfonated. This strategy allows for significant tunability of the surfactant's properties by varying the length and branching of the alkyl chain.

The key steps in the synthesis of OFS are:

  • Furan Production: Furan is typically produced via the decarbonylation of furfural.[1]

  • Friedel-Crafts Acylation: The furan ring is acylated with a fatty acid anhydride or acyl chloride in the presence of a Lewis or Brønsted acid catalyst. This step introduces the long alkyl chain, forming an alkyl furan ketone.[2][3]

  • Reduction (Optional): The ketone functionality can be reduced to a methylene group to create a linear alkyl furan, or it can be left as a ketone, influencing the surfactant's properties.

  • Sulfonation: The alkyl furan is then sulfonated to introduce the hydrophilic head group, yielding the final OFS surfactant.[4]

dot```dot graph Synthesis_of_Oleo_Furan_Sulfonates { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Furfural [label="Furfural"]; Furan [label="Furan"]; Fatty_Acid_Anhydride [label="Fatty Acid Anhydride/Chloride", shape=ellipse, fillcolor="#FFFFFF"]; Alkyl_Furan_Ketone [label="Alkyl Furan Ketone"]; Alkyl_Furan [label="Alkyl Furan"]; OFS [label="Oleo-Furan Sulfonate (OFS)"]; Sulfonating_Agent [label="Sulfonating Agent", shape=ellipse, fillcolor="#FFFFFF"];

Furfural -> Furan [label="Decarbonylation"]; Furan -> Alkyl_Furan_Ketone [label="Friedel-Crafts Acylation\n(Lewis/Brønsted Acid)"]; Fatty_Acid_Anhydride -> Alkyl_Furan_Ketone; Alkyl_Furan_Ketone -> Alkyl_Furan [label="Reduction (optional)"]; Alkyl_Furan -> OFS [label="Sulfonation"]; Sulfonating_Agent -> OFS; }

Caption: Synthesis pathway for Sulfonated Alkyl Furoates (SAF).

Experimental Protocols: A Practical Guide to Synthesis

A cornerstone of scientific integrity is the ability to reproduce experimental results. This section provides detailed, step-by-step methodologies for the synthesis of key sulfonated furan derivatives.

Protocol for the Synthesis of Oleo-Furan Sulfonates (OFS) via Friedel-Crafts Acylation

This protocol outlines a representative procedure for the synthesis of a C12-OFS, a promising bio-based surfactant.

Step 1: Friedel-Crafts Acylation of Furan with Lauric Anhydride [2]

  • Materials: Furan (freshly distilled), Lauric Anhydride, Aluminum-beta zeolite (Al-BEA) or other suitable solid acid catalyst, Hexane (anhydrous).

  • Procedure:

    • In a nitrogen-purged Parr reactor, add furan (0.014 mol) and lauric anhydride (0.018 mol).

    • Add the solid acid catalyst (e.g., Al-BEA, 0.2 g).

    • Add anhydrous hexane (10 mL) as the solvent.

    • Seal the reactor and pressurize with nitrogen to 200 psi.

    • Heat the reaction mixture to 180 °C and stir for 5-6 hours.

    • After the reaction, cool the reactor to room temperature and cautiously vent the pressure.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate, containing 2-dodecanoylfuran, can be purified by vacuum distillation or used directly in the next step after solvent removal.

Step 2: Sulfonation of 2-Dodecanoylfuran [4]

  • Materials: 2-Dodecanoylfuran, Sulfur trioxide (SO₃) or a suitable sulfonating agent (e.g., chlorosulfonic acid), Dichloromethane (anhydrous).

  • Procedure:

    • Dissolve 2-dodecanoylfuran in anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the sulfonating agent (e.g., 1.1 equivalents of SO₃ dissolved in dichloromethane) to the stirred furan solution over 30-60 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

    • Slowly quench the reaction by adding the mixture to ice-cold water.

    • Neutralize the aqueous solution with a base (e.g., sodium hydroxide) to obtain the sodium salt of the oleo-furan sulfonate.

    • The product can be isolated by evaporation of the solvent and further purified by recrystallization or chromatography.

Protocol for the Synthesis of Sulfonated Alkyl Furoates (SAF)

This protocol details the synthesis of a representative SAF, a class of surfactants with excellent hard water tolerance.

Step 1: Oxidation of Furfural to 2-Furoic Acid

  • Materials: Furfural, Hydrogen peroxide (30%), Sodium hydroxide, Hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, dissolve sodium hydroxide in water and add furfural.

    • Cool the mixture in an ice bath and slowly add hydrogen peroxide while maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

    • Acidify the reaction mixture with hydrochloric acid to precipitate the 2-furoic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain the pure 2-furoic acid.

Step 2: Esterification of 2-Furoic Acid with a Fatty Alcohol

  • Materials: 2-Furoic acid, Fatty alcohol (e.g., 1-dodecanol), p-Toluenesulfonic acid (catalyst), Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-furoic acid, the fatty alcohol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

    • Continue the reaction until no more water is collected.

    • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the alkyl furoate.

Step 3: Sulfonation of the Alkyl Furoate

  • Materials: Alkyl furoate, Sulfuric acid (concentrated) or other sulfonating agent.

  • Procedure:

    • Cool the alkyl furoate in an ice bath.

    • Slowly add concentrated sulfuric acid (1.1 equivalents) with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to stir at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide) to obtain the sodium salt of the sulfonated alkyl furoate.

    • The product can be isolated by evaporation of water and purified as needed.

Structure-Property Relationships and Performance Data

The performance of sulfonated furan derivatives, particularly as surfactants, is intricately linked to their molecular structure. Key parameters such as the length and branching of the alkyl chain, the position of the sulfonate group on the furan ring, and the nature of the linkage between the furan core and the hydrophobic tail all play a crucial role in determining their physicochemical properties.

Critical Micelle Concentration (CMC) and Surface Tension

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC generally indicates a more efficient surfactant. The surface tension at the CMC reflects the surfactant's ability to reduce the surface tension of water.

SurfactantAlkyl ChainCMC (mM)Surface Tension at CMC (mN/m)Reference
OFS-12 C12 (linear)~1.6~30[2][4]
OFS-cocinic C8-C18 mixture~1.1~28[2]
Branched OFS C12 with ethyl branch~1.3~29[2]
SAF-12 C12~0.5~35
Linear Alkylbenzene Sulfonate (LAS) C10-C13~1.2~30[2]
Sodium Dodecyl Sulfate (SDS) C12~8.2~39

Data is compiled from various sources and represents approximate values for comparison.

The data clearly indicates that furan-based surfactants, particularly SAFs, can exhibit significantly lower CMCs compared to conventional surfactants like SDS, highlighting their potential for high efficiency in various applications. The furan ring appears to contribute to a more favorable packing of the surfactant molecules at interfaces. [2]

Hard Water Tolerance

A significant advantage of oleo-furan sulfonates is their exceptional tolerance to hard water, which contains high concentrations of calcium and magnesium ions. [2]These ions can cause conventional surfactants like LAS to precipitate, reducing their effectiveness. The furan moiety is believed to improve the solubility of the surfactant and its calcium salts, thus maintaining its performance in hard water conditions. [2]

Diverse Applications of Sulfonated Furan Derivatives

While the primary focus of research has been on their use as surfactants, sulfonated furan derivatives have potential applications in a range of other fields.

  • Detergents and Cleaning Products: Their excellent surfactant properties, including low CMC, good surface tension reduction, and high hard water tolerance, make them prime candidates for use in laundry detergents, dishwashing liquids, and other cleaning formulations. [2]* Emulsifiers: Their amphiphilic nature makes them effective emulsifiers for oil-in-water and water-in-oil systems, with potential applications in the food, cosmetic, and pharmaceutical industries.

  • Dispersing Agents: They can be used to stabilize dispersions of solid particles in liquids, which is relevant for applications in paints, inks, and agrochemical formulations.

  • Brighteners and Dyes: Sulfonated 2,5-bis(para-amino phenyl) furan derivatives have been investigated as optical brighteners and as intermediates for the synthesis of dyes and pigments. [5]

Future Outlook and Conclusion

Sulfonated furan derivatives from furfural represent a compelling class of bio-based chemicals with the potential to replace their petrochemical counterparts in a variety of applications. The synthetic routes are becoming increasingly efficient and scalable, and the resulting products exhibit impressive performance characteristics. The tunability of their molecular structure allows for the fine-tuning of their properties to meet the demands of specific applications.

Further research should focus on optimizing catalytic systems for their synthesis, exploring a wider range of molecular architectures, and conducting comprehensive toxicological and environmental impact assessments. As the world transitions towards a more sustainable chemical industry, sulfonated furan derivatives are poised to play a significant role in this green revolution, offering a powerful example of how biomass can be transformed into high-value, high-performance products.

References

  • Dauenhauer, P. A., et al. (2016). Tunable Oleo-Furan Sulfonates by Acylation of Renewable Furans. ACS Central Science, 2(11), 820–824.
  • University of Minnesota. (2016).
  • Google Patents. (2021). WO2021225932A1 - Furan surfactant compositions and methods.
  • Dauenhauer, P. A., et al. (2016). Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans. ACS Central Science.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • BenchChem. (n.d.).
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  • ResearchGate. (2025).
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  • Master Organic Chemistry. (2018).
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  • ACS Publications. (n.d.). Structure-property relationships of a hydroxyacid-derived furan polyester.
  • Scribd. (n.d.). Furan Reactions and Synthesis Guide | PDF.
  • Google Patents. (1950).
  • SpringerLink. (2022).
  • ResearchGate. (2025). (PDF) New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties.
  • Reaction Chemistry & Engineering. (n.d.). Reaction of Furan and Thiophene.
  • ResearchGate. (n.d.).
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  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions.

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Methodological & Application

Protocol for the sulfonation of 2-furoic acid to 5-Sulfofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocol for 5-sulfofuran-2-carboxylic acid , a bifunctional furan derivative utilized as a hydrophilic building block in polyesters, surfactant precursors, and pharmaceutical intermediates.

While furan rings are notoriously acid-sensitive—prone to ring-opening polymerization (charring) in strong acids—the electron-withdrawing carboxylic acid group at the C2 position stabilizes the ring sufficiently to permit direct sulfonation. This protocol utilizes fuming sulfuric acid (oleum) under strictly controlled temperature regimes to effect Electrophilic Aromatic Substitution (


) at the C5 position.

Key Technical Challenges Addressed:

  • Regioselectivity: Directing the sulfonic acid group exclusively to the C5 position.

  • Substrate Stability: Preventing acid-catalyzed decarboxylation or polymerization (blackening).

  • Product Isolation: Separating the highly water-soluble sulfonic acid from the excess sulfuric acid matrix using the Barium Salt Method .

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Reaction Scheme

The reaction proceeds via an electrophilic attack by sulfur trioxide (


) or protonated sulfur trioxide (

) on the furan ring.
  • Substrate: 2-Furoic acid (Furan-2-carboxylic acid).[1][2][3]

  • Reagent: Oleum (Fuming

    
    , typically 20-30% free 
    
    
    
    ).
  • Product: 5-Sulfofuran-2-carboxylic acid.

Mechanistic Insight

The furan ring is electron-rich (excess


-density), making it highly reactive toward electrophiles.
  • Directing Effects: The oxygen atom is an ortho/para director (alpha-directing in furan nomenclature). The carboxylic acid at C2 is a meta director (deactivating).

  • Regiochemistry:

    • C2: Occupied by COOH.

    • C3/C4: Beta positions (less reactive due to distance from oxygen and deactivation by COOH).

    • C5: Alpha position. This is the most activated site remaining, favored by the ring oxygen's resonance donation.

  • Sigma Complex: The electrophile (

    
    ) attacks C5, forming a resonance-stabilized sigma complex, followed by proton loss to restore aromaticity.
    

[10]

Pre-Reaction Safety & Equipment

Critical Safety Warnings
  • Oleum Hazard: Oleum reacts violently with water and organic materials. It causes severe, instantaneous burns. Full PPE (face shield, acid-resistant gloves, apron) is mandatory.

  • Exotherm: The dilution of oleum and the sulfonation reaction are highly exothermic.[4] Runaway temperatures will degrade the furan ring into a black tar.

  • Barium Toxicity: Barium salts (used in isolation) are toxic if ingested or inhaled.

Equipment List
  • Reactor: 3-neck round-bottom flask (flame-dried).

  • Temperature Control: Ice/Salt bath (capable of -10°C) and Oil bath (for heating to 40°C).

  • Agitation: Mechanical overhead stirrer (magnetic stirring may fail if the mixture becomes viscous).

  • Addition: Pressure-equalizing addition funnel (for liquid oleum) or powder funnel (if adding solid furoic acid).

  • Atmosphere: Calcium chloride drying tube or Nitrogen inlet (moisture exclusion).

Experimental Protocol

Step 1: Sulfonation

Objective: Controlled introduction of the sulfonic acid group.

ParameterSpecificationNotes
Molar Ratio 1.0 : 2.52-Furoic Acid :

(in Oleum)
Temperature 0°C – 5°CDuring addition (Critical)
Reaction Time 2 – 4 HoursAt 25°C – 40°C
  • Charge Oleum: Place 30 mL of Fuming Sulfuric Acid (20%

    
    )  into the 3-neck flask. Cool to 0°C  using an ice-salt bath.
    
  • Add Substrate: Slowly add 11.2 g (0.1 mol) of 2-Furoic Acid (finely powdered) to the stirred oleum.

    • Technique: Add in small portions over 30-45 minutes.

    • Control: Ensure internal temperature does not exceed 10°C .[4] If brown fumes or blackening occurs, stop addition and cool immediately.

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (25°C) .

    • Optional: If conversion is slow (monitored by TLC/HPLC), heat gently to 40°C for 1 hour. Do not exceed 50°C to avoid decarboxylation.

  • Completion: The mixture should appear as a viscous, dark yellow to light brown oil. Deep black indicates decomposition.

Step 2: Quenching
  • Prepare a beaker with 100 g of crushed ice .

  • Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Caution: This is extremely exothermic.[4][5]

  • The result is a clear to pale yellow aqueous solution containing the product, excess

    
    , and water.
    
Step 3: Isolation (The Barium Salt Method)

Rationale: Direct crystallization is difficult due to the high solubility of sulfonic acids and the presence of


. The Barium method selectively removes sulfate ions.
  • Neutralization: Dilute the quenched solution with water (approx. 500 mL).

  • Add Barium Carbonate (

    
    )  solid in portions until the solution is neutral (pH ~7).
    
    • Reaction A:

      
      
      
    • Reaction B:

      
      
      
  • Filtration 1: Filter off the heavy white precipitate of Barium Sulfate (

    
    ) . Wash the cake with hot water to recover any trapped product.
    
  • Filtrate: The clear filtrate contains the Barium 5-sulfofuran-2-carboxylate .

Step 4: Conversion to Free Acid
  • Acidification: Carefully add a stoichiometric amount of Sulfuric Acid (1M) to the barium salt filtrate.

    • Control: Add until no further precipitate forms. This regenerates the free sulfonic acid and precipitates

      
      .
      
  • Filtration 2: Filter off the new

    
     precipitate.
    
  • Concentration: Evaporate the aqueous filtrate under reduced pressure (Rotovap at 50°C).

  • Drying: The residue is the crude 5-sulfofuran-2-carboxylic acid . It is highly hygroscopic. Dry in a vacuum desiccator over

    
    .
    

Analytical Validation

To validate the synthesis, compare the isolated product against these expected spectroscopic signatures.

Proton NMR ( -NMR)

Solvent:


 or 

Proton PositionMultiplicityApprox. Shift (ppm)Explanation
H3 (Beta to COOH)Doublet (d)7.10 – 7.20Deshielded by COOH; coupled to H4.
H4 (Beta to

)
Doublet (d)6.80 – 6.90Deshielded by

; coupled to H3.
H5 Absent N/ASubstituted by Sulfonic Acid group.

Note: The disappearance of the H5 signal (usually around 7.6-7.8 ppm in the starting material) is the primary indicator of successful conversion.

Infrared Spectroscopy (IR)
  • Broad OH stretch (3600-2400 cm⁻¹): Indicates Carboxylic acid and Sulfonic acid OH (very broad due to H-bonding).

  • C=O Stretch (~1700 cm⁻¹): Carboxylic acid carbonyl.

  • S=O Stretches (1200-1000 cm⁻¹): Characteristic symmetric and asymmetric sulfone stretches.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Black Tar Formation Temperature too high during addition.Ensure T < 10°C. Add solid slower.
Low Yield Incomplete reaction or loss during isolation.Increase reaction time at 40°C. Ensure thorough washing of

cake.
Product Wet/Sticky Product is hygroscopic.Use high-vacuum drying with

. Store in desiccator.
Residual Sulfate Excess

in final step.
Titrate the Barium salt solution carefully or use Ion Exchange Resin (H-form) instead of

.

References

  • Scully, J. F., & Brown, E. V. (1949). Sulfonation of Furan Derivatives. The Journal of Organic Chemistry, 14(6), 1035–1039. [Link]

  • Hill, H. B., & Palmer, A. W. (1888). On Mucobromic Acid.[6][7] Proceedings of the American Academy of Arts and Sciences, 23, 188-217. [Link]

  • Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation. (Classic Monograph on Furan Chemistry).

Sources

Application Note & Protocols: Green Synthesis of 5-Sulfofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Sulfofuran-2-carboxylic acid is a bifunctional furanic compound with significant potential as a monomer for specialty polymers and as a building block in pharmaceutical synthesis. Traditional synthetic routes to sulfonated aromatics often rely on harsh reagents like fuming sulfuric acid, posing significant environmental and safety challenges. This application note presents a detailed guide for the green synthesis of 5-Sulfofuran-2-carboxylic acid, designed for researchers, chemists, and drug development professionals. The strategy is bifurcated into two core modules: (1) the biocatalytic or chemocatalytic oxidation of biomass-derived furfural to furan-2-carboxylic acid, and (2) a subsequent eco-friendly sulfonation using a sulfur trioxide surrogate. This guide emphasizes mechanistic rationale, provides step-by-step protocols, and incorporates data-driven insights to ensure scientific integrity and reproducibility.

Introduction: The Imperative for a Green Approach

The transition from a petrochemical-based economy to one founded on renewable biomass is a cornerstone of modern sustainable chemistry.[1][2] Furanic compounds, derived from the dehydration of C5 and C6 sugars, are key platform molecules in this transition.[3] Among them, 5-Sulfofuran-2-carboxylic acid (5-SFCA) is an intriguing target due to its dual functionality—a carboxylic acid for esterification or amidation and a sulfonic acid group for introducing polarity, acidity, or catalytic activity.

The primary challenge lies in developing a synthesis pathway that adheres to the principles of green chemistry: maximizing atom economy, utilizing renewable feedstocks, employing benign solvents, and minimizing hazardous waste.[4] Classical sulfonation methods are notoriously aggressive and environmentally damaging.[5] This document outlines a robust, two-stage process that begins with a renewable feedstock and employs greener reagents and conditions to afford the target molecule.

Strategic Synthesis Workflow

Our proposed green synthesis route is a two-step process designed for efficiency and environmental compatibility. The workflow minimizes the use of hazardous materials and prioritizes renewable starting materials.

G cluster_0 Module 1: Precursor Synthesis cluster_1 Module 2: Green Sulfonation cluster_2 Analysis & Purification Furfural Furfural (from Biomass) FuroicAcid Furan-2-carboxylic Acid Furfural->FuroicAcid Green Oxidation (e.g., Biocatalysis or Aerobic Catalysis) SFCA 5-Sulfofuran-2-carboxylic Acid (Target Molecule) FuroicAcid->SFCA Direct Sulfonation (SO3 Surrogate) Purification Crystallization & Purification SFCA->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization

Sources

Application Note: Engineering Proton-Conducting MOFs using 5-Sulfofuran-2-carboxylic Acid (SFCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 5-Sulfofuran-2-carboxylic acid (SFCA) as a bifunctional ligand in the synthesis of Metal-Organic Frameworks (MOFs). Unlike traditional benzene-based linkers (e.g., 5-sulfoisophthalic acid), the furan core of SFCA introduces unique polarity, curvature, and hydrogen-bonding capabilities.

The primary application focus of this note is Proton Conductivity . The pendant sulfonic acid group (-SO


H), when structurally aligned within a MOF pore, creates high-efficiency proton transfer pathways essential for Proton Exchange Membrane Fuel Cells (PEMFCs). This document provides a validated protocol for synthesizing Lanthanide-based SFCA frameworks and details the critical activation steps required to unlock their conductivity.

Part 1: Ligand Chemistry & Design Principles

The SFCA Advantage

The efficacy of SFCA lies in its hetero-functional nature. It possesses two distinct coordination sites with vastly different Hard-Soft Acid-Base (HSAB) characteristics:

  • Carboxylate Group (-COOH, pKa

    
     3.1):  Acts as the primary structural anchor. It forms strong, reversible bonds with hard metal ions (Ln
    
    
    
    , Zr
    
    
    ) or paddlewheel clusters (Cu
    
    
    , Zn
    
    
    ), establishing the permanent porosity of the framework.
  • Sulfonic Acid Group (-SO

    
    H, pKa < 0):  A "hard" base that coordinates weakly in acidic media. In MOF design, we often target synthesis conditions where the sulfonate remains uncoordinated (dangling) . This free -SO
    
    
    
    H group serves as an intrinsic Brønsted acid site, facilitating proton hopping (Grotthuss mechanism) without blocking the pore volume.
Structural Topology

The furan ring introduces a bond angle (


 120° between substituents) similar to benzene but with significantly higher polarity due to the ethereal oxygen. This polarity enhances water uptake at low relative humidity (RH), a critical parameter for maintaining proton conductivity in fuel cell operating conditions.

Part 2: Experimental Protocols

Protocol A: Solvothermal Synthesis of Ln-SFCA-1 (Eu/Gd)

Rationale: Lanthanides (Eu, Gd) are selected for their high coordination numbers (typically 8 or 9), which allow the formation of robust 3D networks even when the sulfonate group is left uncoordinated.

Materials:

  • 5-Sulfofuran-2-carboxylic acid (SFCA), Na-salt form (>98% purity).

  • Europium(III) Nitrate Pentahydrate [Eu(NO

    
    )
    
    
    
    ·5H
    
    
    O].
  • Solvents: Deionized Water (18.2 MΩ), Ethanol, Dimethylformamide (DMF).

  • Modulator: Acetic Acid (optional, for crystal size control).

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Dissolve 1.0 mmol of SFCA (Na-salt) in 10 mL of a Water/Ethanol mixture (1:1 v/v). Sonicate for 10 minutes until clear.

    • Separately, dissolve 1.0 mmol of Eu(NO

      
      )
      
      
      
      ·5H
      
      
      O in 5 mL of Water.
  • Mixing & pH Adjustment:

    • Add the metal solution dropwise to the ligand solution under vigorous stirring.

    • Critical Step: Check pH.[1] The mixture should be approximately pH 4-5. If too low (<3), the carboxylate may not deprotonate sufficiently to coordinate. If too high (>7), lanthanide hydroxides may precipitate. Adjust with dilute NaOH or HNO

      
       if necessary.
      
  • Solvothermal Reaction:

    • Transfer the mixture into a 25 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 120°C for 48 hours .

    • Cool naturally to room temperature (approx. rate 5°C/hour) to promote defect-free crystal growth.

  • Harvesting:

    • Filter the resulting colorless (or pale pink for Eu) block-shaped crystals.

    • Wash 3x with Ethanol to remove unreacted ligand.

Protocol B: Post-Synthetic Activation (Protonation)

Rationale: The synthesized MOF likely contains coordinated water or sodium ions counter-balancing the sulfonate. To maximize conductivity, these must be exchanged for protons.

  • Acid Exchange: Immerse 100 mg of as-synthesized crystals in 20 mL of 0.1 M HCl (in ethanol) for 24 hours. Refresh the solution every 8 hours.

    • Note: Ethanol is used to prevent framework collapse that might occur with aqueous strong acids in some MOF topologies.

  • Solvent Removal: Filter the acidified crystals and wash with anhydrous acetonitrile.

  • Thermal Activation: Heat under vacuum (10

    
     Torr) at 80°C for 12 hours. Do not exceed 150°C to avoid desulfonation or decarboxylation.
    

Part 3: Visualization of Workflows

Figure 1: Synthesis & Activation Workflow

This diagram outlines the critical path from raw materials to the active proton-conducting phase.

SynthesisWorkflow Raw Raw Materials (SFCA + Ln-Nitrate) Mix Mixing & pH Control (pH 4-5) Raw->Mix Dissolution Auto Solvothermal Synthesis (120°C, 48h) Mix->Auto Sealing Cryst As-Synthesized MOF (-SO3Na form) Auto->Cryst Crystallization Acid Acid Exchange (0.1M HCl/EtOH) Cryst->Acid Ion Exchange Active Activated MOF (-SO3H form) Acid->Active Vacuum Activation

Caption: Step-by-step synthesis and activation pathway for Lanthanide-SFCA proton-conducting MOFs.

Figure 2: Proton Conduction Mechanism

This diagram illustrates how the SFCA ligand facilitates proton transfer within the MOF pore.

ProtonMechanism Pore MOF Pore Environment SFCA SFCA Ligand (Furan Ring) Pore->SFCA Scaffold SO3H Pendant Sulfonate (-SO3H) SFCA->SO3H Covalent Bond Water Adsorbed Water (H2O Network) SO3H->Water Hydrophilic Attraction Proton H+ Ion SO3H->Proton Proton Source Water->Water Grotthuss Hopping Proton->Water Hydronium Formation

Caption: Mechanism of proton conductivity facilitated by hydrophilic -SO3H groups and adsorbed water networks.

Part 4: Characterization & Validation

To validate the successful synthesis and functionality of the SFCA-MOF, the following data sets are required.

Structural Validation Table
TechniqueParameterExpected OutcomeFailure Mode Indicator
PXRD 2

range: 5-50°
Sharp, high-intensity peaks indicating crystallinity.Broad "humps" indicate amorphous phase (synthesis temp too low).
FT-IR 1000-1200 cm

Split bands for S=O stretching (symmetric/asymmetric).Absence of S=O bands implies ligand decomposition.
TGA Weight % vs TempPlateau up to 250°C; solvent loss <100°C.Mass loss >150°C suggests desulfonation.
EDS/XPS S:Ln RatioRatio matches stoichiometric formula (e.g., 3:1 for Ln(SFCA)

).
Low Sulfur content indicates ligand leaching.
Proton Conductivity Measurement

Setup: AC Impedance Spectroscopy using a quasi-four-electrode method. Sample Prep: Pelletize the activated MOF (1 cm diameter, 0.5 mm thickness). Conditions: Measure Impedance (


) from 1 Hz to 1 MHz at varying Relative Humidity (RH: 40% to 98%) and Temperature (25°C to 80°C).

Calculation:



Where:
  • 
     = Conductivity (S/cm)
    
  • 
     = Pellet thickness (cm)
    
  • 
     = Resistance derived from Nyquist plot (
    
    
    
    )
  • 
     = Contact area (cm
    
    
    
    )

Target Metric: A successful SFCA-MOF should exhibit superprotonic conductivity (


 S/cm) at 80°C and 98% RH, driven by the continuous hydrogen-bonding network formed between the free sulfonate groups and pore water [1, 4].

Part 5: References

  • Li, S., et al. (2018). "Metal-organic framework with dangling sulfonate groups for enhanced proton conductivity."[2] Atlas of Science. Link

  • Zhang, Y., et al. (2024). "Comparative Analysis of Proton Conductivity in Two Zn-Based MOFs Featuring Sulfate and Sulfonate Functional Groups." Inorganic Chemistry. Link

  • LidSen Publishing. (2024). "Research Progress in Enhancing Proton Conductivity of Sulfonated Aromatic Polymers with ZIFs." Recent Progress in Materials. Link

  • MDPI. (2023). "Proton Conduction Properties of Intrinsically Sulfonated Covalent Organic Framework Composites." Molecules. Link

  • Politecnico di Milano. (2019). "2D Coordination Polymers Based on Isoquinoline-5-Carboxylate and Cu(II)." Chemistry. Link

Sources

Application Notes and Protocols for the Catalytic Conversion of Biomass-Derived HMF to 5-Sulfofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Biomass to High-Value Chemicals

The transition from a fossil fuel-based economy to one centered on renewable resources is a paramount challenge of the 21st century. Biomass, as a readily available and carbon-neutral feedstock, offers a sustainable alternative for the production of fuels and chemicals. A key platform molecule derived from the dehydration of C6 sugars is 5-hydroxymethylfurfural (HMF). Its rich functionality, featuring an aldehyde, a primary alcohol, and a furan ring, makes it a versatile precursor for a wide array of valuable downstream products.[1][2]

This application note provides a comprehensive guide for the synthesis of 5-Sulfofuran-2-carboxylic acid (SFCA), a promising but less-explored derivative of HMF. The introduction of both a sulfonic acid and a carboxylic acid group onto the furan scaffold is anticipated to impart unique properties, making SFCA a molecule of significant interest for applications in drug development, polymer science, and specialty chemicals. Furan-containing compounds are known to possess diverse biological activities, and the incorporation of a sulfonamide group, often derived from a sulfonic acid, is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules.[3][4] Furthermore, furan-2,5-dicarboxylic acid (FDCA), a structural analogue of SFCA, is a well-established monomer for the production of bio-based polymers.[5][6][7][8]

While a direct, one-step catalytic conversion of HMF to SFCA is not yet well-established in the literature, this guide proposes a robust and scientifically grounded two-step synthetic protocol. This approach is designed to provide researchers with a clear and reproducible methodology, underpinned by an understanding of the reaction mechanisms and experimental considerations.

Proposed Synthetic Pathway: A Two-Step Approach

The conversion of HMF to SFCA is most logically achieved through a two-step process, as illustrated below. This pathway allows for a controlled and selective functionalization of the HMF molecule.

G HMF 5-Hydroxymethylfurfural (HMF) Step1 Step 1: Electrophilic Sulfonation HMF->Step1 Intermediate 5-formyl-2-furansulfonic acid Step1->Intermediate Step2 Step 2: Selective Oxidation Intermediate->Step2 SFCA 5-Sulfofuran-2-carboxylic acid (SFCA) Step2->SFCA

Figure 1: Proposed two-step synthetic pathway for the conversion of HMF to SFCA.

Step 1: Electrophilic Sulfonation of the Furan Ring. The electron-rich furan ring of HMF is susceptible to electrophilic substitution. This step involves the introduction of a sulfonic acid group (-SO₃H) at the C5 position of the furan ring, which is activated by the electron-donating nature of the furan oxygen. A common and effective reagent for the sulfonation of furans is the sulfur trioxide pyridine complex (SO₃·py), which is a milder and more selective sulfonating agent compared to fuming sulfuric acid, thus minimizing potential side reactions and degradation of the starting material.[9][10][11]

Step 2: Selective Oxidation of the Aldehyde Group. The second step focuses on the selective oxidation of the aldehyde group at the C2 position of the furan ring to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Given that the sulfonic acid group is stable under oxidative conditions, catalysts and reagents known for the conversion of HMF to 2,5-furandicarboxylic acid (FDCA) can be adapted for this step.

Experimental Protocols

Part 1: Synthesis of 5-formyl-2-furansulfonic acid (Intermediate)

This protocol is based on the established methodology for the sulfonation of furan derivatives using the sulfur trioxide pyridine complex.[11][12]

Materials and Reagents:

  • 5-Hydroxymethylfurfural (HMF) (high purity)

  • Sulfur trioxide pyridine complex (SO₃·py)

  • Anhydrous 1,2-dichloroethane (DCE) or other suitable inert solvent

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of HMF in anhydrous 1,2-dichloroethane. The concentration should be optimized, but a starting point of 0.1-0.5 M is recommended.

  • Addition of Sulfonating Agent: To the stirred solution, add 1.1 to 1.5 equivalents of the sulfur trioxide pyridine complex portion-wise. The addition should be done at room temperature or slightly below to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 83-84 °C for DCE) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether to remove any unreacted HMF and other organic impurities.

    • Adjust the pH of the aqueous layer to basic (pH > 10) with a sodium hydroxide solution to ensure the sulfonic acid is in its salt form and remains in the aqueous phase.

    • Wash the aqueous layer again with diethyl ether.

    • Acidify the aqueous layer with a hydrochloric acid solution to a pH of approximately 1-2.

  • Isolation:

    • The product, 5-formyl-2-furansulfonic acid, is expected to be water-soluble. Therefore, the water can be removed under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on a suitable stationary phase. A patent for the synthesis of the sodium salt of 5-formyl-furan-2-sulphonic acid suggests that the salt can be precipitated and dried.[13]

Part 2: Synthesis of 5-Sulfofuran-2-carboxylic acid (SFCA)

This protocol adapts established methods for the oxidation of the aldehyde group in HMF and its derivatives.

Materials and Reagents:

  • 5-formyl-2-furansulfonic acid (from Part 1)

  • A suitable oxidation catalyst (e.g., a supported noble metal catalyst like Pt/C or a metal-free catalyst)

  • A suitable solvent (e.g., water, or an organic solvent compatible with the catalyst)

  • An oxidizing agent (e.g., molecular oxygen, hydrogen peroxide)

  • Base (e.g., sodium hydroxide, sodium carbonate) to maintain a suitable pH

  • Acid (e.g., hydrochloric acid) for acidification

  • Standard laboratory glassware for oxidation reactions (e.g., a pressure reactor if using O₂)

Protocol:

  • Reaction Setup: In a suitable reaction vessel (e.g., a glass-lined autoclave for reactions under pressure), dissolve the 5-formyl-2-furansulfonic acid intermediate in the chosen solvent.

  • Catalyst and Reagents: Add the oxidation catalyst and any necessary base to the solution. The choice of catalyst and base will depend on the specific oxidation system being employed. For example, for aerobic oxidation with a Pt/C catalyst, a base is typically required to facilitate the reaction.

  • Reaction:

    • If using molecular oxygen, pressurize the reactor to the desired pressure (e.g., 1-10 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C).

    • Stir the reaction mixture vigorously to ensure good mass transfer.

    • Monitor the reaction progress by HPLC, observing the disappearance of the starting material and the appearance of the SFCA product.

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor to room temperature and carefully release any pressure.

    • Filter off the heterogeneous catalyst.

    • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the SFCA product, as its solubility is expected to be lower in its acidic form.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization.

Data Presentation and Analysis

Table 1: Key Reaction Parameters for the Synthesis of SFCA

ParameterStep 1: SulfonationStep 2: Oxidation
Starting Material 5-Hydroxymethylfurfural (HMF)5-formyl-2-furansulfonic acid
Key Reagent Sulfur trioxide pyridine complexOxidizing agent (e.g., O₂)
Catalyst None (reagent-based)e.g., Pt/C, Ru/C
Solvent Anhydrous 1,2-dichloroethaneWater
Temperature Reflux (~84 °C)50-100 °C
Pressure Atmospheric1-10 bar (if using O₂)
Reaction Time 2-4 hours2-8 hours
Typical Yield To be determined experimentallyTo be determined experimentally

Analytical Characterization of 5-Sulfofuran-2-carboxylic acid

The successful synthesis of SFCA should be confirmed by a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the reaction progress and determining the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with an acidic modifier like formic acid) can be used. Detection can be achieved using a UV detector, as the furan ring is UV-active.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra will confirm the presence of the furan ring protons, the carboxylic acid proton, and the absence of the aldehyde proton from the starting material.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the synthesized SFCA, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy will show the characteristic absorption bands for the sulfonic acid group (S=O and S-O stretching), the carboxylic acid group (C=O and O-H stretching), and the furan ring.

Visualization of the Experimental Workflow

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Oxidation A1 Dissolve HMF in anhydrous DCE A2 Add SO₃·py portion-wise A1->A2 A3 Reflux for 2-4h A2->A3 A4 Work-up and isolation A3->A4 B1 Dissolve intermediate in water A4->B1 Intermediate Product B2 Add catalyst and base B1->B2 B3 Heat under O₂ pressure B2->B3 B4 Work-up and isolation B3->B4 C1 Analytical Characterization (HPLC, NMR, MS, FTIR) B4->C1 Final Product (SFCA)

Figure 2: Workflow diagram for the two-step synthesis and analysis of SFCA.

Trustworthiness and Self-Validation

The protocols described in this application note are designed to be self-validating through the use of in-process monitoring and comprehensive final product analysis. The progress of each reaction step should be carefully tracked using chromatography (TLC or HPLC) to ensure the complete consumption of the starting material and the formation of the desired product. The identity and purity of the intermediate and the final SFCA product must be rigorously confirmed by the suite of analytical techniques outlined above. This multi-faceted analytical approach ensures the scientific integrity of the results and provides a high degree of confidence in the synthesized material.

Conclusion and Future Outlook

This application note provides a detailed and scientifically grounded protocol for the synthesis of 5-Sulfofuran-2-carboxylic acid from the biomass-derived platform chemical, 5-hydroxymethylfurfural. The proposed two-step pathway, involving electrophilic sulfonation followed by selective oxidation, offers a logical and controllable route to this novel furan derivative. The successful synthesis and characterization of SFCA will open up new avenues for research in medicinal chemistry, polymer science, and the development of advanced materials. Further optimization of the reaction conditions and exploration of different catalytic systems are encouraged to improve the efficiency and sustainability of this process. The unique combination of a sulfonic acid and a carboxylic acid on a bio-derived furan scaffold makes SFCA a compelling target for future research and development.

References

  • Ivanov, V. I., & Kuznetsova, Z. I. (1972). Process for the production of salts of 5-formyl-furan-2-sulphonic acid. U.S. Patent No. 3,696,125. Washington, DC: U.S.
  • LookChem. (n.d.). 5-Sulfo-2-furancarboxylic acid. Retrieved from [Link]

  • Surh, Y. J., Liem, A., Miller, J. A., & Tannenbaum, S. R. (1994). Activation of the Maillard reaction product 5-(hydroxymethyl)furfural to strong mutagens via allylic sulfonation and chlorination. Carcinogenesis, 15(10), 2373–2377. [Link]

  • Slideshare. (n.d.). Applications of furan and its derivative. Retrieved from [Link]

  • Zhang, Z., Dong, H., & Li, Y. (2021). Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst. RSC Advances, 11(8), 4647-4656. [Link]

  • Wang, F., Jiang, J., & Xu, J. (2017). Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. ChemSusChem, 10(21), 4148-4160. [Link]

  • ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?. Retrieved from [Link]

  • Sanda, F., & Endo, T. (2001). Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. ARKIVOC, 2001(1), 17-54. [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Wang, T., Glasper, J. A., & Shanks, B. H. (2018). Production of 5-Hydroxymethylfurfural from Inulin Catalyzed by Sulfonated Amorphous Carbon in an Ionic Liquid. Acta Physico-Chimica Sinica, 34(7), 755-761. [Link]

  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]

  • Lee, J. W., & Kim, Y. H. (2022). Effective Production of 5-Hydroxymethylfurfural from Fructose over a Highly Active Sulfonic Acid Functionalized SBA-15 Catalyst. Catalysts, 12(9), 998. [Link]

  • American Journal of Bioscience and Clinical Integrity. (2025). Furan Derivatives and Their Role in Pharmaceuticals. Retrieved from [Link]

  • Council of Scientific & Industrial Research. (2022). Process development for 5-hydroxymethylfurfural (5-HMF) synthesis from carbohydrates. U.S. Patent No. 11,440,894. Washington, DC: U.S.
  • E. I. Du Pont De Nemours and Company. (2011). Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • E. I. Du Pont De Nemours and Company. (2014). Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid. U.S. Patent No. 8,865,921. Washington, DC: U.S.
  • Sousa, A. F., Vilela, C., Fonseca, A. C., Matos, M., Freire, C. S. R., & Gruter, G. J. M. (2015). Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency. Polymer Chemistry, 6(33), 5961-5983. [Link]

  • Max-Planck-Gesellschaft zur Förderung der Wissenschaften e.V. (2020). Impact of the Electrochemically Inert Furan Ring on the Oxidation of the Alcohol and Aldehyde Functional Group of 5‐Hydroxymethylfurfural. ChemElectroChem, 7(15), 3236-3242. [Link]

  • Wiley-VCH. (2017). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-26). [Link]

  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • Climent, M. J., Corma, A., & Iborra, S. (2014). Oxidation of 5-Hydroxymethylfurfural into 2,5- Diformylfuran on Alkali Doped Ru/C Catalysts. ChemSusChem, 7(2), 583-590. [Link]

  • GeeksforGeeks. (2025). Uses of Carboxylic Acid. Retrieved from [Link]

  • Jiang, Y., Woortman, A. J., & Loos, K. (2016). Enzymatic Polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides as Sustainable Alternatives to Polyphthalamides. Biomacromolecules, 17(8), 2843-2851. [Link]

  • Loos, K. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Molecules, 27(13), 4071. [Link]

  • Jiang, M., Liu, J., & Zhang, J. (2016). Semi-bio-based aromatic polyamides from 2,5-furandicarboxylic acid: toward high-performance polymers from renewable resources. Polymer Chemistry, 7(47), 7243-7251. [Link]

  • Papernaya, L. K., Levanova, E. P., & Albanov, A. I. (2015). 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. Heteroatom Chemistry, 26(1), 47-53. [Link]

Sources

Application Note: Synthesis of Sulfonated Polyesters using 5-Sulfofuran-2-carboxylic Acid (SFCA)

[1]

Executive Summary & Strategic Rationale

The transition toward bio-based therapeutics has elevated 5-Sulfofuran-2-carboxylic acid (SFCA) as a critical ionic modifier for next-generation polyesters.[1] Unlike the structural backbone monomer 2,5-furandicarboxylic acid (FDCA), SFCA is a monofunctional acid (bearing one carboxyl and one sulfonate group).[1]

Scientific Causality: In polyester synthesis, SFCA acts as a terminal ionic capping agent .[1] It cannot propagate the polymer chain (lacking a second carboxyl/hydroxyl for esterification) but instead terminates it.[1] This "defect" is strategically exploited to:

  • Control Molecular Weight: Acts as a precise chain stopper.[1]

  • Induce Amphiphilicity: Converts hydrophobic furan-polyesters (like PBF) into telechelic ionomers .[1]

  • Drive Self-Assembly: The terminal sulfonate groups drive the formation of stable, core-shell micelles in aqueous media, ideal for hydrophobic drug encapsulation (e.g., Doxorubicin, Paclitaxel).[1]

This guide details the protocol for synthesizing Sulfonated Poly(butylene furanoate) (S-PBF) using SFCA as a terminal modifier, specifically designed for drug delivery applications.[1]

Chemical Mechanism & Workflow[1][2]

The synthesis requires a two-stage approach: (1) Formation of the hydroxyl-terminated prepolymer (PBF-diol), followed by (2) End-capping with SFCA.

Reaction Pathway Visualization[1]

SFCA_SynthesisFDCADimethyl 2,5-Furandicarboxylate(DMFD)PrePolyOH-Terminated Pre-Polymer(PBF-Diol)FDCA->PrePoly 1. Transesterification(Ti(OBu)4, 180°C)BDO1,4-Butanediol(Excess)BDO->PrePolySFCA5-Sulfofuran-2-carboxylic Acid(Sodium Salt)EndCapSulfonated Telechelic Polymer(NaO3S-Furan-PBF-Furan-SO3Na)SFCA->EndCap 3. End-Capping(Late Stage Addition)PrePoly->EndCap 2. Polycondensation(Vac < 1 mbar, 230°C)MicelleSelf-Assembled Micelle(Drug Encapsulation)EndCap->Micelle Dispersion in H2O(CMC > Critical Conc.)

Figure 1: Synthetic pathway transforming monomers into self-assembling sulfonated nanoparticles via SFCA end-capping.

Experimental Protocols

Safety & Pre-requisites
  • SFCA Handling: 5-Sulfofuran-2-carboxylic acid is strongly acidic.[1] It must be converted to its sodium salt (Na-SFCA) prior to polymerization to prevent acid-catalyzed hydrolytic degradation of the polyester backbone.

  • Moisture Control: All reagents must be dried (<50 ppm water) to ensure high molecular weight.[1]

Protocol A: Melt Polycondensation (One-Pot Method)

Best for: Scalable synthesis of ionomers for bulk materials or matrix excipients.

Reagents
ComponentFunctionStoichiometry (Molar)
Dimethyl 2,5-furandicarboxylate (DMFD) Main Backbone Monomer1.00 eq
1,4-Butanediol (BDO) Chain Extender2.20 eq (Excess)
Sodium 5-Sulfofuran-2-carboxylate Ionic End-Capper 0.05 - 0.10 eq
Titanium(IV) butoxide (TBT) Catalyst0.1 wt%
Step-by-Step Procedure
  • Esterification (Stage I):

    • Load DMFD and BDO into a 250 mL stainless steel autoclave equipped with a mechanical stirrer and nitrogen inlet.

    • Add TBT catalyst.[1]

    • Heat to 160–180°C under N₂ flow.[1] Methanol will distill off.[1]

    • Critical Checkpoint: Reaction is complete when >95% of theoretical methanol is collected (approx. 2-3 hours).[1]

  • Pre-Polymerization:

    • Raise temperature to 210°C .

    • Apply mild vacuum (200 mbar) to remove excess BDO.[1] This ensures the formation of OH-terminated oligomers.

  • End-Capping (Stage II):

    • Release vacuum with N₂.[1]

    • Add the Sodium 5-Sulfofuran-2-carboxylate (predried).[1]

    • Note: The SFCA salt acts as a chain terminator.[1] Adding it too early limits MW; adding it too late results in poor conversion.[1]

  • Polycondensation:

    • Raise temperature to 230°C .

    • Apply high vacuum (< 1 mbar ) for 2–3 hours.

    • The melt viscosity will plateau (torque reading) as the SFCA consumes the terminal hydroxyl groups, preventing further chain growth.

  • Work-up:

    • Discharge the polymer melt into ice water.[1]

    • Purify by dissolving in mixture of chloroform/trifluoroacetic acid (TFA) and precipitating in cold methanol to remove unreacted SFCA.[1]

Protocol B: Solution-Phase Coupling (Precision Pharma Grade)

Best for: Drug delivery systems requiring precise control over Degree of Polymerization (DP) and 100% functionalization.

  • Synthesize PBF-Diol: Perform standard melt polymerization of DMFD + BDO (without SFCA) but stop the reaction early to target Mn ~2,000–5,000 g/mol .

  • Activation of SFCA:

    • React Sodium 5-sulfofuran-2-carboxylate with Thionyl Chloride (SOCl₂) to generate 5-(chlorosulfonyl)furan-2-carbonyl chloride .[1]

    • Alternative (Milder): Use EDC/NHS activation in DMF if avoiding acid chlorides.[1]

  • Coupling:

    • Dissolve PBF-Diol in anhydrous DMF/DCM (1:1).[1]

    • Add Activated SFCA (2.5 eq relative to polymer chains).[1]

    • Add Pyridine (acid scavenger).[1]

    • Stir at 40°C for 24 hours .

  • Purification: Dialysis (MWCO 1000 Da) against water to remove salts and unreacted small molecules. Lyophilize to obtain the white ionomer powder.[1]

Characterization & Validation Standards

To ensure scientific integrity, the synthesized polymer must meet these criteria:

TechniqueParameterTarget / Expected Result
¹H-NMR (TFA-d) End-Group AnalysisDistinct signals for furan ring protons of the SFCA end-group (shifted vs. backbone furan). Ratio of End-Group/Backbone determines Mn.[1]
GPC (HFIP) Molecular WeightMn: 3,000 – 15,000 g/mol (Controlled by SFCA ratio).[1] PDI < 2.[1]0.
DSC Thermal TransitionsTg should increase slightly due to ionic aggregation (ionic clusters).[1]
Zeta Potential Surface Charge< -30 mV (Indicates stable anionic surface in aqueous dispersion).[1]
TEM / DLS Micelle MorphologySpherical particles (20–150 nm) in aqueous solution.[1]

Application in Drug Delivery (Micelle Formation)[4][5]

Protocol for Drug Loading (e.g., Paclitaxel/Doxorubicin):

  • Dissolve 50 mg of SFCA-PBF-SFCA and 5 mg of hydrophobic drug in 2 mL THF.

  • Add this solution dropwise into 10 mL of deionized water under vigorous stirring (solvent exchange method).

  • The hydrophobic PBF blocks collapse into the core (trapping the drug), while the SFCA sulfonate groups extend into the water, forming the shell.

  • Dialyze against water for 24h to remove THF.[1]

  • Filter (0.45 µm) to sterilize.[1]

Why this works: The 5-sulfo group provides a permanent negative charge, preventing particle aggregation via electrostatic repulsion, eliminating the need for additional surfactants (like PVA).[1]

References

  • Sousa, A. F., et al. (2015).[1] "Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency."[1] Polymer Chemistry.

  • Guidotti, G., et al. (2020).[1] "Furan-based polyesters: From synthesis to applications in packaging and electronics."[1] Materials.

  • Zhu, J., et al. (2013).[1][2] "Synthesis and properties of poly(butylene 2,5-furandicarboxylate) (PBF)." Macromolecules.

  • Standard Protocol for Sulfonated Polyesters: "Sulfonated polyester and process therewith." U.S. Patent Application 20040242838.[1] (Adapting 5-SIP protocols for Furan chemistry).

  • Shi, M., & Shoichet, M. S. (2008).[1] "Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation." Journal of Biomaterials Science, Polymer Edition.

Application Notes & Protocols: Synthesis and Characterization of Novel Proton Exchange Membranes Incorporating 5-Sulfo-2-Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Proton Exchange Membranes (PEMs) are the core component of many electrochemical devices, most notably Proton Exchange Membrane Fuel Cells (PEMFCs), which offer a high-efficiency, zero-emission power source.[1][2] While perfluorosulfonic acid (PFSA) membranes like Nafion® are the industry benchmark, their high cost, reduced proton conductivity at elevated temperatures, and fuel crossover issues have spurred research into alternative materials.[3][4] Sulfonated hydrocarbon polymers have emerged as a promising, cost-effective alternative with high thermal stability and mechanical strength.[5][6] This guide details a comprehensive protocol for the synthesis and characterization of a novel PEM fabricated through the direct polycondensation of 5-sulfo-2-furoic acid. By incorporating the sulfonic acid moiety directly into the polymer backbone via a monomer, this approach offers precise control over the degree of sulfonation and avoids the often harsh and difficult-to-control post-sulfonation modification of existing polymers.[7] We provide detailed, step-by-step methodologies for polymer synthesis, membrane casting, and a suite of essential characterization techniques to validate membrane performance.

Part 1: Synthesis and Membrane Fabrication

Scientific Principle

The foundational strategy of this protocol is the synthesis of a novel sulfonated poly(arylene ether ketone) (SPAEK) copolymer. Unlike traditional methods that involve the post-sulfonation of a pre-existing polymer, this approach utilizes 5-sulfo-2-furoic acid as a functional monomer. This monomer is first converted to its more reactive di-acid chloride derivative. Subsequently, it undergoes a nucleophilic aromatic substitution (SNAr) polycondensation reaction with a di-hydroxy monomer (e.g., 4,4'-(hexafluoroisopropylidene)diphenol, 6F-BPA) and an activated di-halide monomer (e.g., 4,4'-difluorobenzophenone).

The rationale for this approach is multi-fold:

  • Controlled Sulfonation: The ion exchange capacity (IEC) is precisely determined by the molar ratio of the sulfonated monomer in the feed, offering superior control compared to post-sulfonation reactions.[8]

  • Structural Integrity: Incorporating the sulfonic acid group as part of the monomer can lead to a more uniform distribution of ionic groups throughout the polymer matrix, potentially improving the formation of proton-conducting channels.

  • Monomer Advantage: 5-sulfo-2-furoic acid provides both a rigid furan ring, contributing to thermal and mechanical stability, and a pre-installed sulfonic acid group for proton conduction. The use of fluorine-containing monomers like 6F-BPA can enhance polymer solubility for easier processing and improve chemical stability.

Below is the conceptual workflow for the synthesis and fabrication process.

G cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication Monomer1 5-Sulfo-2-Furoic Acid Activation Activation to Acid Chloride (Thionyl Chloride) Monomer1->Activation Monomer2 6F-BPA & 4,4'-Difluorobenzophenone Polymerization Nucleophilic Aromatic Polycondensation Monomer2->Polymerization Activation->Polymerization Purification Precipitation, Washing, & Drying Polymerization->Purification Polymer SPAEK Copolymer Powder Purification->Polymer Dissolution Dissolution in Polar Aprotic Solvent (e.g., DMAc) Polymer->Dissolution Casting Solution Casting onto Glass Substrate Dissolution->Casting Drying Controlled Solvent Evaporation (Vacuum Oven) Casting->Drying Peeling Detachment in DI Water Drying->Peeling Activation_Mem Acid Treatment (H+ form) & Final Wash Peeling->Activation_Mem Membrane Final PEM Activation_Mem->Membrane

Caption: Workflow from monomer selection to final proton exchange membrane.

Protocol: Synthesis of SPAEK Copolymer

Materials & Equipment:

  • 5-sulfo-2-furoic acid

  • Thionyl chloride (SOCl₂)

  • 4,4'-(hexafluoroisopropylidene)diphenol (6F-BPA)

  • 4,4'-difluorobenzophenone

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Deionized (DI) Water

  • Three-neck round-bottom flask with mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Standard laboratory glassware

Procedure:

  • Activation of 5-sulfo-2-furoic acid:

    • In a fume hood, carefully add 5-sulfo-2-furoic acid to an excess of thionyl chloride.

    • Reflux the mixture at 80°C for 4-6 hours until the solution becomes clear.

    • Remove the excess thionyl chloride under reduced pressure to obtain the 5-(chlorosulfonyl)furan-2-carbonyl chloride derivative. Store under inert gas until use.

  • Polymerization Setup:

    • Dry all glassware in an oven at 120°C overnight and assemble the three-neck flask setup while hot under a nitrogen purge.

    • To the flask, add the activated 5-sulfo-2-furoic acid derivative, 6F-BPA, 4,4'-difluorobenzophenone, and an excess of K₂CO₃ (approx. 1.5-2.0 moles per mole of phenol groups).

    • Add DMAc as the solvent and toluene as an azeotropic agent (typically 4:1 DMAc:Toluene by volume).

  • Polycondensation Reaction:

    • Heat the reaction mixture to 140°C with vigorous stirring. Water generated during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

    • After 4 hours, drain the toluene from the trap and increase the reaction temperature to 165°C.

    • Maintain the reaction at this temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Polymer Purification:

    • Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary.

    • Slowly pour the polymer solution into a large volume of vigorously stirred DI water to precipitate the polymer.

    • Filter the fibrous polymer and wash it extensively with hot DI water to remove salts and residual solvent.

    • Further wash the polymer with methanol.

    • Dry the final SPAEK copolymer in a vacuum oven at 80°C for 24 hours.[9]

Protocol: Membrane Casting and Activation

Procedure:

  • Solution Preparation: Prepare a 15-25 wt% solution of the dried SPAEK copolymer in DMAc. Stir at 60°C until a homogeneous, viscous solution is formed.[9]

  • Casting: Filter the solution to remove any particulates. Pour the solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 150-250 µm).

  • Drying: Place the cast membrane in an oven at 80°C for 12 hours to slowly evaporate the solvent. Then, increase the temperature to 120°C under vacuum for another 4 hours to remove any residual DMAc.[9]

  • Detachment: Carefully immerse the glass plate in a bath of DI water. The membrane should gradually detach from the plate.

  • Activation: To ensure the sulfonic acid groups are in their protonated form, immerse the membrane in a 1.0 M sulfuric acid solution at 80°C for 2 hours.

  • Final Washing: Wash the activated membrane thoroughly with DI water until the washings are pH neutral. Store the final PEM in DI water.

Part 2: Essential Membrane Characterization Protocols

Successful PEM synthesis must be validated through rigorous characterization. The following protocols outline the key experiments to determine the physicochemical properties and performance of the newly created membrane.

G cluster_props Fundamental Properties cluster_perf Performance Metrics PEM Synthesized PEM IEC Ion Exchange Capacity (IEC) (Titration) PEM->IEC WU Water Uptake & Swelling (Gravimetric & Dimensional Analysis) PEM->WU TGA Thermal Stability (TGA) PEM->TGA PC Proton Conductivity (EIS) PEM->PC IEC->PC influences WU->PC enables TGA->PC defines operating range

Sources

Application Note & Protocols: Esterification Strategies for 5-Sulfofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide on the esterification of 5-sulfofuran-2-carboxylic acid, a bifunctional molecule presenting unique synthetic challenges due to the presence of both a carboxylic acid and a sulfonic acid group on an acid-sensitive furan core. We present two distinct, robust protocols—a modified Fischer-Speier esterification for simple, scalable synthesis and a carbodiimide-mediated coupling for substrates requiring milder conditions. This guide explains the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into process optimization and purification. The content is designed for researchers, chemists, and drug development professionals seeking reliable methods for derivatizing this versatile heterocyclic building block.

Introduction and Strategic Considerations

5-Sulfofuran-2-carboxylic acid is a heterocyclic compound of increasing interest due to its potential as a scaffold in medicinal chemistry and materials science. The sulfonic acid group imparts high water solubility, while the carboxylic acid provides a handle for further functionalization, such as ester formation. However, the simultaneous presence of these two acidic groups, combined with the inherent sensitivity of the furan ring to harsh acidic conditions, complicates standard esterification procedures.

Key Synthetic Challenges:

  • Competing Acidity: The sulfonic acid (pKa ≈ -2) is significantly more acidic than the carboxylic acid (pKa ≈ 3-4). In basic or neutral conditions, the molecule exists as a sulfonate anion, which has poor solubility in many common organic solvents.

  • Furan Ring Instability: The furan ring is susceptible to polymerization or degradation under strongly acidic and high-temperature conditions, a hallmark of traditional Fischer esterification.[1]

  • Reaction Control: Selective esterification of the carboxylic acid without engaging the sulfonic acid group is essential. The sulfonate is generally a poor nucleophile, making esterification at this site unlikely under these conditions, but its influence on reaction conditions must be managed.

This guide presents two methodologies chosen to navigate these challenges effectively.

Protocol I: Modified Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] For this substrate, modifications are necessary to preserve the integrity of the furan ring and drive the reaction to completion. This method is best suited for simple primary or secondary alcohols where the alcohol can be used in large excess as the solvent.[4][5]

Causality and Experimental Rationale
  • Catalyst Selection: Concentrated sulfuric acid, a common catalyst, can cause significant charring and degradation of furan-containing molecules. We specify p-toluenesulfonic acid (p-TsOH), a milder, solid organic acid that provides the necessary protonation while minimizing side reactions.[2][6]

  • Equilibrium Shift: The reaction is reversible.[7][8] To maximize ester yield, the equilibrium must be shifted towards the products. This is achieved by two complementary strategies:

    • Using the alcohol as the reaction solvent ensures a large molar excess of one of the reactants.[3][8]

    • A Dean-Stark apparatus is employed to azeotropically remove water as it is formed, directly pulling the equilibrium forward according to Le Châtelier's principle.[2][6]

Workflow Diagram: Fischer-Speier Esterification

Fischer_Workflow start Start: Reagents setup Assemble Reflux Apparatus with Dean-Stark Trap start->setup charge Charge Flask: - 5-Sulfofuran-2-carboxylic acid - Alcohol (as solvent) - p-TsOH catalyst setup->charge reflux Heat to Reflux (e.g., 80-120°C) charge->reflux monitor Monitor Reaction: - Water collection in trap - TLC Analysis reflux->monitor monitor->reflux Continue until complete workup Cool & Quench: - Neutralize with NaHCO₃(aq) - Solvent Evaporation monitor->workup Reaction complete purify Purification: - Aqueous Extraction - Column Chromatography or - Crystallization workup->purify end Product: Characterized Ester purify->end

Caption: Experimental workflow for the modified Fischer-Speier esterification.

Detailed Step-by-Step Protocol
  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagent Charging: To the flask, add 5-sulfofuran-2-carboxylic acid (1.0 eq), the desired alcohol (20-50 eq, serving as solvent), and p-toluenesulfonic acid monohydrate (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux. The temperature will depend on the boiling point of the alcohol used.

  • Monitoring: Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC) using a polar solvent system (e.g., ethyl acetate/methanol). The product ester will have a higher Rf value than the starting carboxylic acid.

  • Work-up: Once the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted carboxylic acid until effervescence ceases.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue, containing the desired ester sulfonate salt and p-TsOH salt, requires purification.

    • For water-soluble esters, purification may involve techniques like preparative reverse-phase HPLC.

    • For less polar esters, dissolve the residue in a minimal amount of water and extract with an organic solvent like ethyl acetate. The desired product may remain in the aqueous layer as a salt or be extracted, depending on the ester's polarity. Further purification by silica gel chromatography (using a polar eluent) or crystallization may be required.[9]

Protocol II: Carbodiimide-Mediated (Steglich-Type) Esterification

For more sensitive or sterically hindered alcohols, or when the substrate has other acid-labile functional groups, a milder, non-acidic approach is required. The Steglich esterification utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4][10]

Causality and Experimental Rationale
  • Mild Conditions: This reaction proceeds efficiently at room temperature and under neutral pH, preserving the integrity of the furan ring and other sensitive functionalities.[10]

  • Activation Mechanism: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the alcohol.[10]

  • Catalysis: DMAP acts as a potent acyl transfer catalyst. It reacts with the O-acylisourea to form a DMAP-acylated intermediate ("active ester"), which is even more reactive towards the alcohol and prevents a competing side reaction where the O-acylisourea rearranges to a stable N-acylurea.[10]

  • Byproduct Removal: The choice of carbodiimide affects the purification strategy.

    • DCC: Forms dicyclohexylurea (DCU), a byproduct that is insoluble in most organic solvents and can be removed by simple filtration.[11]

    • EDC: Forms a water-soluble urea byproduct, which is easily removed with an aqueous wash, simplifying the work-up procedure.[11] For this reason, EDC is often preferred in modern synthesis.

Simplified Reaction Mechanism

Steglich_Mechanism RCOOH Carboxylic Acid (5-Sulfofuran-2-COOH) Intermediate O-Acylisourea (Activated Intermediate) RCOOH->Intermediate + DCC DCC or EDC (Coupling Agent) DCC->Intermediate ActiveEster N-Acylpyridinium Salt ('Active Ester') Intermediate->ActiveEster + DMAP DMAP DMAP (Catalyst) Product Ester Product ActiveEster->Product + ROH - DMAP ROH Alcohol Byproduct Urea Byproduct (DCU or water-soluble urea) Product->Byproduct &

Caption: Simplified mechanism of carbodiimide-mediated esterification.

Detailed Step-by-Step Protocol
  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-sulfofuran-2-carboxylic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exothermic reaction.

  • Coupling Agent Addition: Add EDC (or DCC) (1.1-1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting carboxylic acid indicates completion.

  • Work-up (if using EDC):

    • Dilute the reaction mixture with the solvent (e.g., DCM).

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove DMAP and excess EDC), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Work-up (if using DCC):

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU.

    • Rinse the filter cake with a small amount of the reaction solvent.

    • Proceed with the aqueous washes as described for the EDC work-up.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Comparative Summary of Protocols

ParameterModified Fischer-SpeierCarbodiimide-Mediated (Steglich)
Conditions High Temperature (Reflux)Room Temperature (or 0°C to RT)
Catalyst/Reagent p-TsOH (catalytic)EDC/DCC (stoichiometric), DMAP (catalytic)
Solvent Excess AlcoholAnhydrous Aprotic (DCM, DMF)
Reaction Time 4 - 12 hours4 - 24 hours
Substrate Scope Good for simple, robust alcoholsExcellent for complex, sensitive, or hindered alcohols[10]
Pros - Atom economical- Inexpensive reagents- Scalable- Very mild conditions- High functional group tolerance- Broad substrate scope
Cons - Harsh conditions (heat, acid)- Not suitable for sensitive substrates- Requires water removal- Stoichiometric waste (urea byproduct)- More expensive reagents- Requires anhydrous conditions

References

  • U.S.
  • "Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents", ResearchGate, [Link]

  • "General procedures for the purification of Esters", Chempedia - LookChem, [Link]

  • "Fischer–Speier esterification", Wikipedia, [Link]

  • "Profiling sulfonate ester stability: identification of complementary protecting groups for...", PMC, [Link]

  • "Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances", MDPI, [Link]

  • "Application of sulfonated nanoporous carbons as acid catalysts for Fischer esterification reactions", Arabian Journal of Chemistry, [Link]

  • "Product Class 5: Carboxylic Acid Esters", Thieme Chemistry, [Link]

  • "Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals", Oreate AI Blog, [Link]

  • "Sulfonate synthesis by sulfonylation (tosylation)", Organic Chemistry Portal, [Link]

  • "Fischer Esterification", Organic Chemistry Portal, [Link]

  • "Fischer Esterification-Typical Procedures", OperaChem, [Link]

  • "Acid to Ester - Common Conditions", Organic Chemistry Data, [Link]

  • "Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents", Luxembourg Bio Technologies, [Link]

  • "Reactions with Carboxylic Acid/Ester Electrophiles", Introduction to Organic Chemistry, [Link]

  • "REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES", ARKIVOC, [Link]

  • "DCC/DMAP coupling reaction selection?", Reddit, [Link]

  • "Steglich Esterification", Organic Chemistry Portal, [Link]

  • "Preparation of 5-substituted 3-aminofuran-2-carboxylate esters", PubMed, [Link]

  • "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions", Master Organic Chemistry, [Link]

  • "I am using DCC/DMAP for the coupling reaction... Is there any method to remove DCU?", ResearchGate, [Link]

  • "Construction of Esters through Sulfuryl Fluoride (SO2F2) Mediated Dehydrative Coupling...", Organic Chemistry Portal, [Link]

  • "Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers...", PMC, [Link]

  • "esterification - alcohols and carboxylic acids", Chemguide, [Link]

  • "Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms...", European Journal of Chemistry, [Link]

  • "Fisher Esterification, Reflux, Isolation and Purification of Esters", Science Ready, [Link]

  • "Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate", MDPI, [Link]

Sources

Application Note: One-Pot Synthesis of 5-Sulfofuran-2-carboxylic Acid from Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, scalable "one-pot" protocol for the synthesis of 5-sulfofuran-2-carboxylic acid (5-SFCA) starting from 2-furoic acid . While furan derivatives are notoriously acid-sensitive, often leading to ring-opening polymerization (tarring), the presence of the electron-withdrawing carboxyl group at the C2 position stabilizes the ring sufficiently to permit Electrophilic Aromatic Substitution (SEAr) under controlled acidic conditions.

This protocol utilizes fuming sulfuric acid (Oleum) as both the solvent and sulfonating agent. This method is preferred over SO3-pyridine complexes for scale-up due to higher atom economy and the avoidance of amine salts. The resulting 5-SFCA is a critical bifunctional building block for bio-based polyesters, sulfonamide pharmaceuticals, and anionic surfactants.

Mechanistic Insight & Reaction Design

The Challenge of Furan Sulfonation

Furan is an electron-rich heterocycle (π-excessive). Standard sulfonation conditions used for benzene (e.g., conc. H2SO4 at high heat) typically destroy unsubstituted furan rings via acid-catalyzed polymerization.

However, 2-furoic acid possesses a carboxyl group at the C2 position. This group serves two critical functions:

  • Deactivation/Stabilization: It withdraws electron density, making the ring less susceptible to oxidative degradation and polymerization.

  • Regioselectivity: It directs the incoming electrophile (SO3) to the C5 position . The C5 position is activated by the ring oxygen (alpha-effect) and is the least sterically hindered site, while the C3 and C4 positions are deactivated by the inductive effect of the carboxyl group.

Reaction Pathway

The reaction proceeds via a standard SEAr mechanism:

  • Generation of Electrophile: Free sulfur trioxide (SO3) from Oleum acts as the active electrophile.

  • Sigma Complex Formation: The

    
    -electrons at C5 attack the sulfur atom, forming a resonance-stabilized sigma complex (Wheland intermediate).
    
  • Re-aromatization: Loss of a proton restores the aromaticity, yielding the 5-sulfonated product.

ReactionMechanism Start 2-Furoic Acid (C2-COOH stabilized) Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (C5) Electrophile SO3 (from Oleum) Active Electrophile Electrophile->Intermediate Product 5-Sulfofuran-2-carboxylic Acid Intermediate->Product -H+ (Re-aromatization)

Figure 1: Mechanistic pathway for the regioselective sulfonation of 2-furoic acid.

Experimental Protocol

Reagents & Equipment
ComponentGrade/SpecificationRole
2-Furoic Acid >98% PurityStarting Material
Oleum (Fuming H2SO4) 20-30% free SO3Reagent & Solvent
Barium Carbonate (BaCO3) ACS ReagentIsolation (Sulfate removal)
Sulfuric Acid (H2SO4) 1N Standard SolutionpH Adjustment
Activated Carbon PowderPurification

Safety Warning: Oleum is extremely corrosive and reacts violently with water. All operations must be performed in a functioning fume hood wearing a face shield, acid-resistant gloves, and an apron.

Step-by-Step Procedure
Phase 1: Sulfonation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Place the flask in an ice-water bath.

  • Reagent Charge: Charge 50 mL of Oleum (20% SO3) into the flask. Cool to < 5°C.[1][2][3]

  • Addition: Slowly add 11.2 g (0.1 mol) of 2-furoic acid in small portions over 30 minutes.

    • Critical Control Point: Maintain internal temperature below 10°C during addition to prevent charring.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Optimization Note: If TLC/HPLC indicates incomplete conversion, heat mildy to 40°C for 1 hour. Do not exceed 60°C.

Phase 2: Quenching & Isolation (Barium Salt Method)

Note: Direct isolation is difficult due to the high solubility of sulfonic acids. The Barium method is the standard for obtaining high-purity free acid.

  • Quench: Pour the reaction mixture carefully onto 300 g of crushed ice with vigorous stirring. The solution will be strongly acidic.

  • Sulfate Removal: Add Barium Carbonate (BaCO3) slowly to the solution until no further CO2 evolves and the solution is neutral to litmus.

    • Chemistry: This precipitates the excess sulfate as insoluble Barium Sulfate (BaSO4), while the Barium salt of 5-sulfofuran-2-carboxylic acid remains in solution.

  • Filtration: Filter off the heavy white precipitate (BaSO4) using a Celite pad. Wash the cake with hot water.

  • Conversion to Free Acid: To the filtrate (containing the Barium sulfofuroate), add 1N H2SO4 dropwise.

    • Endpoint: Stop exactly when no further precipitate forms. This regenerates the free sulfonic acid and precipitates the barium from the product as BaSO4.

  • Final Purification: Filter again to remove the new BaSO4. Treat the clear filtrate with Activated Carbon (1 g) at 60°C for 15 mins, then filter hot.

  • Crystallization: Evaporate the water under reduced pressure (rotary evaporator) to a small volume. Cool to 4°C to crystallize the product. If it does not crystallize (often hygroscopic), dry to a solid residue under high vacuum.

Workflow Prep PREP: Chill Oleum (5°C) React REACTION: Add Furoic Acid Stir 2h @ RT Prep->React Quench QUENCH: Pour onto Ice React->Quench Neutralize ISOLATION 1: Add BaCO3 (Precipitates BaSO4) Quench->Neutralize Filter1 FILTER: Remove BaSO4 Neutralize->Filter1 Acidify ISOLATION 2: Add 1N H2SO4 (Frees Product) Filter1->Acidify Final PRODUCT: Evaporate & Dry Acidify->Final

Figure 2: Operational workflow for the synthesis and isolation via the Barium salt method.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be checked.

Nuclear Magnetic Resonance (NMR)

The 1H-NMR spectrum is the definitive confirmation of regioselectivity.

  • Solvent: D2O or DMSO-d6.

  • Key Feature: The disappearance of the H5 proton signal.

  • Expected Signals: Two doublets (an AX system) representing H3 and H4.

    • 
       ~7.1 ppm (d, 1H, H3)
      
    • 
       ~6.8 ppm (d, 1H, H4)
      
    • Coupling Constant (

      
      ): ~3.5 Hz (typical for furan 
      
      
      
      -
      
      
      coupling).
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Target Ion: [M-H]- = 191.0 m/z.

  • Interpretation: A strong peak at 191 confirms the mono-sulfonated product (MW 192.15).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Black/Tarry Reaction Mix Temperature too high during addition.Ensure internal temp < 10°C. Add acid slower.
Low Yield Incomplete sulfonation or loss during isolation.Increase reaction time. Ensure minimal water volume during crystallization.[4]
Sulfate Contamination Excess H2SO4 not removed.Ensure precise titration with BaCO3 or use Ion Exchange Resin (H+ form).

References

  • PubChem. (n.d.). 5-sulfofuran-2-carboxylic acid (Compound).[5] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • Organic Syntheses. (1941).[6] 2-Furoic Acid.[4][7][8][9][10][11] Org. Synth. Coll. Vol. 1, p. 276.[6] Retrieved February 22, 2026, from [Link]

  • MDPI. (2025). Progress in Research on the Preparation of 2,5-Furandicarboxylic Acid. Retrieved February 22, 2026, from [Link]

Sources

Functionalization of 5-Sulfofuran-2-carboxylic acid for surfactant production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Bio-Based Surfactants via Functionalization of 5-Sulfofuran-2-Carboxylic Acid

Abstract

The global surfactant market is undergoing a critical transformation, driven by the dual imperatives of sustainability and performance.[1][2] This has catalyzed intensive research into bio-based alternatives that can replace traditional petrochemical surfactants.[3][4][5] Furan derivatives, accessible from the dehydration of C5 and C6 sugars, have emerged as premier, renewable platform chemicals for this purpose.[6] This application note provides a detailed guide for researchers on the strategic functionalization of a furan-based scaffold, specifically 5-sulfofuran-2-carboxylic acid, to produce high-performance anionic and non-ionic surfactants. We present two primary functionalization pathways: acid-catalyzed esterification with fatty alcohols and coupling agent-mediated amidation with fatty amines. This guide explains the causality behind experimental choices, provides detailed, step-by-step protocols, and outlines methods for performance characterization, serving as a comprehensive resource for the development of next-generation sustainable surfactants.

Introduction: The Imperative for Furan-Based Surfactants

Surfactants are amphiphilic molecules indispensable to countless industrial and consumer products, from detergents and personal care items to emulsifiers and foaming agents.[4] Anionic surfactants, particularly linear alkylbenzene sulfonates (LAS), currently dominate the market due to their low cost and high efficacy.[1][4] However, their production relies on petrochemical feedstocks, and their environmental impact remains a significant concern.[4][5]

The transition to sustainable feedstocks has identified furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF) derived from lignocellulosic biomass, as key building blocks for a greener chemical industry.[3][6] Surfactants designed with a furan core have demonstrated not only favorable biodegradability but also, in some cases, superior performance compared to their petrochemical counterparts, including enhanced stability in hard water.[4][7]

The structure of 5-sulfofuran-2-carboxylic acid presents an ideal hydrophilic "head" group, combining a strongly anionic sulfonate group with a reactive carboxylic acid handle. This carboxylic acid function is the primary site for chemical modification, allowing for the attachment of a hydrophobic "tail" to complete the amphiphilic structure. This guide focuses on two robust methods for achieving this:

  • Esterification: Reacting the carboxylic acid with long-chain fatty alcohols to create an ester linkage.

  • Amidation: Reacting the carboxylic acid with long-chain fatty amines to form a stable amide bond.

Core Principle: A Late-Stage Sulfonation Strategy

A critical consideration in the synthesis of furan-based sulfonated surfactants is the timing of the sulfonation step. While the target molecule is 5-sulfofuran-2-carboxylic acid, direct functionalization of this pre-sulfonated molecule presents significant challenges. The sulfonic acid group is highly polar and non-volatile, which complicates reaction conditions, solvent choices, and product purification.

Therefore, a more synthetically viable and widely adopted approach involves a late-stage sulfonation . The synthesis begins with a non-sulfonated precursor, typically 2-furoic acid. This precursor is first functionalized via esterification or amidation to attach the hydrophobic alkyl chain. The sulfonation of the furan ring is then performed as one of the final steps. This strategy simplifies the handling of intermediates and generally leads to higher overall yields.[8]

G cluster_0 Recommended Synthetic Pathway Start 2-Furoic Acid (Precursor) Func Functionalization (Esterification or Amidation) Start->Func Attach Hydrophobic Tail Product_Inter Alkyl Furoate / Furanamide (Intermediate) Func->Product_Inter Sulf Sulfonation Product_Inter->Sulf Introduce Hydrophilic Group Final Target Surfactant Sulf->Final

Caption: Recommended workflow for synthesizing sulfonated furan surfactants.

Functionalization Pathway I: Esterification for Anionic Furan Surfactants

The esterification of 2-furoic acid with fatty alcohols (derived from renewable sources like coconut or palm oil) is a direct and efficient route to creating a bio-based surfactant precursor.[1][7] This reaction is a classic example of Fischer-Speier esterification.

Mechanistic Rationale

Fischer esterification is an acid-catalyzed equilibrium reaction.[9][10] The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid). This protonation renders the carbonyl carbon significantly more electrophilic, making it susceptible to nucleophilic attack by the alcohol.[9][11] The reaction is reversible, so to drive the equilibrium towards the ester product, it is standard practice to either use a large excess of the alcohol or remove water as it is formed.[12] While homogenous catalysts like H2SO4 are effective, solid acid catalysts like Amberlyst-15 are gaining traction as they are reusable and simplify product purification.[13]

Protocol 1: Synthesis of Sulfonated Alkyl Furoates (SAF)

This two-step protocol is adapted from methodologies reported for creating a new class of high-performance furan surfactants.[1][7]

Step A: Esterification of 2-Furoic Acid with Dodecanol

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-furoic acid (1.0 eq), dodecanol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%). Toluene can be added as a solvent to facilitate azeotropic removal of water using a Dean-Stark apparatus.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Monitor the reaction progress by tracking water collection in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted furoic acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dodecyl furoate ester. The product can be further purified by vacuum distillation or column chromatography if necessary.

Step B: Sulfonation of Dodecyl Furoate

  • Reaction Setup: Dissolve the dodecyl furoate (1.0 eq) from the previous step in a suitable solvent (e.g., dichloromethane) in a flask cooled in an ice bath.

  • Sulfonation: Slowly add a sulfonating agent, such as sulfur trioxide (SO3) or chlorosulfonic acid, dropwise while maintaining the low temperature. The reaction is exothermic and should be controlled carefully.

  • Quenching and Neutralization: After the addition is complete, allow the reaction to stir for 1-2 hours. Carefully quench the reaction by pouring it into ice-cold water. Neutralize the solution to a pH of ~7 using a base such as sodium hydroxide (NaOH) to yield the final sodium salt of the sulfonated alkyl furoate surfactant.

  • Isolation: The final product can be isolated by removing the solvent or by precipitation and filtration, followed by drying.

G cluster_1 Esterification & Sulfonation Workflow FuroicAcid 2-Furoic Acid Esterification Fischer Esterification (Reflux, Water Removal) FuroicAcid->Esterification FattyAlcohol Fatty Alcohol (e.g., Dodecanol) FattyAlcohol->Esterification Catalyst Acid Catalyst (H₂SO₄) Catalyst->Esterification AlkylFuroate Alkyl Furoate Intermediate Esterification->AlkylFuroate Sulfonation Sulfonation (SO₃ or ClSO₃H) AlkylFuroate->Sulfonation Neutralization Neutralization (NaOH) Sulfonation->Neutralization FinalSurfactant Sulfonated Alkyl Furoate (Anionic Surfactant) Neutralization->FinalSurfactant

Caption: Workflow for producing sulfonated alkyl furoate surfactants.

Functionalization Pathway II: Amidation for Furan-Based Surfactants

Creating an amide linkage between the furan-2-carboxylic acid precursor and a fatty amine introduces exceptional chemical stability. Depending on the structure of the amine, this route can produce non-ionic or, with further modification, amphoteric surfactants.

Mechanistic Rationale

The direct reaction of a carboxylic acid and an amine to form an amide requires very high temperatures and is often inefficient due to the formation of a stable ammonium carboxylate salt. To achieve amidation under mild conditions, the carboxylic acid must first be "activated".[14] This is accomplished using a coupling agent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this purpose.[15] The coupling agent reacts with the carboxylic acid to form a highly reactive acyl-substituted intermediate, which is then readily attacked by the amine to form the amide bond, proceeding in good to excellent yields.[14] Niobium(V) oxide (Nb2O5) has also been reported as an effective reusable Lewis acid catalyst for direct amidation.[16]

Protocol 2: Synthesis of Fatty Alkyl Furanamides

This protocol describes a general procedure for the synthesis of an N-alkyl furanamide intermediate, which can then be sulfonated as described in Protocol 1, Step B.

  • Reagent Setup: Dissolve 2-furoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the fatty amine (e.g., dodecylamine, 1.0 eq) dissolved in a small amount of the reaction solvent to the mixture.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with a mild acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N-alkyl furanamide can be purified by column chromatography.

  • Sulfonation: The purified N-alkyl furanamide can then be sulfonated using the procedure outlined in Protocol 1, Step B to yield the final surfactant.

Performance Characterization and Data

The efficacy of a surfactant is determined by a set of key physicochemical properties.[7] For surfactants intended for cleaning applications, desirable traits include a low critical micelle concentration (CMC), low Krafft temperature, high water solubility, and high resistance to hard water (i.e., Ca²⁺ and Mg²⁺ ions).[7]

PropertyDescriptionSignificance
Critical Micelle Concentration (CMC) The concentration at which surfactant molecules begin to self-assemble into micelles.A lower CMC indicates higher efficiency, as less surfactant is needed to achieve maximum surface tension reduction.
Surface Tension (at CMC) The minimum surface tension value achieved at or above the CMC.Lower values indicate better wetting and cleaning performance.
Krafft Temperature (Tₖ) The temperature below which the surfactant is insoluble and forms a crystalline hydrate.A low Krafft point is crucial for performance in cold water applications.
Hard Water Tolerance The ability of a surfactant to maintain its performance in the presence of divalent cations (Ca²⁺, Mg²⁺).Furan-based surfactants have shown superior hard water resistance compared to traditional LAS.[7]

Table 1: Comparative Performance of Furan-Based Surfactants and Commercial Standards

Surfactant TypeHydrophobic ChainCMC (mM)Surface Tension (mN/m)Hard Water Precipitation (ppm Ca²⁺)Reference
Sulfonated Alkyl Furoate (SAF) C12 (Dodecyl)~0.5 - 1.0~28 - 30> 500[7],[1]
Oleo-Furan Sulfonate (OFS) C12 (Lauric Acid derived)~0.3 - 0.6~27 - 29High[8],[17]
Linear Alkylbenzene Sulfonate (LAS) C10-C13~1.2~30~100 - 200[4],[6]
Sodium Dodecyl Sulfate (SDS) C12~8.2~39Low[7]

Note: Values are approximate and can vary based on specific isomers, purity, and measurement conditions.

Conclusion and Future Outlook

The functionalization of furan-based platforms like 5-sulfofuran-2-carboxylic acid represents a significant advancement in the pursuit of sustainable surfactant technology. The esterification and amidation pathways detailed in this guide provide robust and versatile methods for synthesizing novel bio-based surfactants. As demonstrated by literature data, these furanic surfactants are not merely "green" replacements but can offer superior performance characteristics, particularly in hard water conditions.[7] Future research will likely focus on optimizing catalytic systems for these transformations, exploring a wider range of bio-based hydrophobic tails, and conducting comprehensive life-cycle assessments to fully quantify their environmental benefits.

References

  • Source: Google Patents (WO2021225932A1)
  • Title: Synthesis of surfactants from furfural derived 2[5H]-furanone and fatty amines Source: Rivières du Sud URL: [Link]

  • Title: Synthesis of oleo‐furan surfactants from furfurals with unsaturated fatty acid Source: Wiley Online Library URL: [Link]

  • Title: Synthesis of surfactants from furfural derived 2[5H]-furanone and fatty amines Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans Source: ACS Central Science URL: [Link]

  • Title: New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols Source: PMC (ACS Sustainable Chemistry & Engineering) URL: [Link]

  • Title: Tunable Synthesis and Characterization of Oleo-Furan Sulfonate Surfactants from Renewable Furan and Fatty Acids Source: University of Minnesota Digital Conservancy URL: [Link]

  • Title: New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties Source: ResearchGate URL: [Link]

  • Title: Sulfonated surfactants obtained from furfural Source: ResearchGate URL: [Link]

  • Title: SURFACTANTS Types and Uses Source: Laboratorio FIRP URL: [Link]

  • Title: Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Source: ResearchGate URL: [Link]

  • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

  • Title: Sonochemical Esterification of Carboxylic Acids in Presence of Sulphuric Acid Source: ResearchGate URL: [Link]

  • Title: Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics Source: MDPI URL: [Link]

  • Title: Bio-Based Cationic Surfactants from 5-(Hydroxymethyl)furfural for Antimicrobial Applications Source: Ananikov Lab URL: [Link]

  • Title: esterification - alcohols and carboxylic acids Source: Chemguide URL: [Link]

  • Title: BIO-BASED SURFACTANTS Source: Adebiotech URL: [Link]

  • Title: Making Esters From Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

  • Source: Google Patents (US9834531B2)
  • Title: Functional Surfactants for Molecular Fishing, Capsule Creation, and Single-Cell Gene Expression Source: PMC URL: [Link]

  • Title: Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry Source: PMC URL: [Link]

  • Title: Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Sulfofuran-2-carboxylic acid from Sulfuric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-sulfofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the removal of sulfuric acid from your target compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues, offering not just procedural steps but also the underlying scientific rationale to empower your purification strategies.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 5-sulfofuran-2-carboxylic acid from sulfuric acid?

A1: The primary challenge lies in the similar physical properties of the two acids. Both are highly polar, water-soluble, and possess acidic protons. This makes simple separation techniques like standard liquid-liquid extraction difficult. Furthermore, the sulfonic acid group in 5-sulfofuran-2-carboxylic acid imparts strong acidity, with a pKa value that can be close to that of the second dissociation of sulfuric acid, further complicating separation based on differential acidity.

Q2: I'm observing degradation of my 5-sulfofuran-2-carboxylic acid during purification. What could be the cause?

A2: Degradation is often a result of harsh pH conditions or elevated temperatures. Furan rings, in particular, can be susceptible to opening under strongly acidic conditions, especially when heated. It is crucial to consider the stability of your compound under the chosen purification conditions. For instance, prolonged exposure to high concentrations of sulfuric acid or excessively high temperatures during solvent evaporation can lead to decomposition.[1]

Q3: Which analytical techniques are recommended for assessing the purity of 5-sulfofuran-2-carboxylic acid and detecting residual sulfuric acid?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying the purity of your target compound and detecting organic impurities. A reverse-phase C18 column with an acidic mobile phase (e.g., water with 0.1% formic or phosphoric acid and an organic modifier like acetonitrile or methanol) is a good starting point.

  • Ion Chromatography: This technique is particularly well-suited for quantifying inorganic anions like sulfate.[2][3][4] It can be used to specifically measure the concentration of residual sulfuric acid in your final product.

  • Titration: A simple acid-base titration can determine the total acid content.[5][6][7] While not specific for sulfuric acid in the presence of your sulfonic acid, it can be a quick in-process check.

  • Total Organic Carbon (TOC) Analysis: This method can be used to measure the amount of organic impurities in sulfuric acid, which can be useful in assessing the purity of recovered acid if you choose a recycling strategy.[8]

II. Troubleshooting Guides

Problem 1: Poor separation efficiency using liquid-liquid extraction.

Underlying Cause: The high polarity and water solubility of both 5-sulfofuran-2-carboxylic acid and sulfuric acid lead to poor partitioning between aqueous and immiscible organic phases.

Recommended Strategies & Protocols:

Strategy 1: Solvent Extraction with a Trialkylamine

This advanced extraction technique utilizes an organic-soluble amine, such as triisooctylamine (TEHA) or trioctylamine (Alamine 336), to selectively form an ion pair with sulfuric acid, facilitating its transfer into the organic phase.[9][10]

Protocol: Amine-Based Solvent Extraction

  • Solvent System Preparation: Prepare an organic phase consisting of a trialkylamine (e.g., 20-60% v/v TEHA) and a modifier like n-pentanol or isodecanol in a non-polar solvent such as kerosene or Shellsol A150.[9][10]

  • Extraction:

    • Dissolve the crude mixture of 5-sulfofuran-2-carboxylic acid and sulfuric acid in an appropriate aqueous solution.

    • In a separatory funnel, combine the aqueous solution with the prepared organic phase at a defined aqueous-to-organic (A/O) ratio (e.g., 3:1).

    • Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and facilitate ion pair formation.

    • Allow the layers to separate. The upper organic layer will contain the amine-sulfate ion pair, while the lower aqueous layer will be enriched with 5-sulfofuran-2-carboxylic acid.

  • Backwashing (Optional): To remove any entrained organic-soluble impurities from the aqueous phase, perform a backwash with a small volume of the pure organic solvent (without the amine).

  • Isolation: The purified 5-sulfofuran-2-carboxylic acid can be isolated from the aqueous phase, typically by crystallization or solvent evaporation.

Diagram: Amine-Based Solvent Extraction Workflow

Crude Crude Mixture (Aqueous Phase) Funnel Separatory Funnel (Extraction) Crude->Funnel Organic Organic Phase (Amine + Solvent) Organic->Funnel Aqueous Purified Aqueous Phase (5-Sulfofuran-2-carboxylic acid) Funnel->Aqueous Organic_Waste Loaded Organic Phase (Amine-Sulfate Complex) Funnel->Organic_Waste Isolation Isolation (Crystallization/Evaporation) Aqueous->Isolation Final Pure Product Isolation->Final

Caption: Workflow for Amine-Based Solvent Extraction.

Problem 2: Product loss or co-precipitation during crystallization.

Underlying Cause: The solubility of 5-sulfofuran-2-carboxylic acid and any remaining sulfuric acid can be highly dependent on the solvent system and temperature. Finding a solvent that selectively crystallizes the desired product while keeping sulfuric acid in solution is key.

Recommended Strategies & Protocols:

Strategy 2: Recrystallization from a Mixed Solvent System

Recrystallization is a powerful purification technique based on differences in solubility at varying temperatures.[11][12] For highly polar compounds like 5-sulfofuran-2-carboxylic acid, a mixed solvent system can provide the necessary solubility profile.

Protocol: Recrystallization

  • Solvent Screening:

    • Identify a solvent in which 5-sulfofuran-2-carboxylic acid is highly soluble at elevated temperatures but poorly soluble at lower temperatures. Alcohols (methanol, ethanol) or polar aprotic solvents (acetone, acetonitrile) are good candidates.[13][14][15]

    • Identify a second "anti-solvent" in which your product is poorly soluble.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot primary solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Slowly cool the solution to room temperature to allow for the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize product recovery.

    • If crystallization is slow, you can induce it by scratching the inside of the flask or by adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any adhering mother liquor containing sulfuric acid.[11]

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Solubility of Related Furan Carboxylic Acids in Various Solvents

SolventSolubility of 2,5-Furandicarboxylic Acid (Mole Fraction at 313.15 K)
Methanol0.0103[13]
1-Butanol0.0045[13]
Acetic Acid0.0025[13]
Ethyl Acetate0.0012[13]
Acetonitrile0.0008[13]

This table provides solubility data for a structurally similar compound, 2,5-furandicarboxylic acid, which can serve as a starting point for solvent selection.

Problem 3: Inefficient separation by chromatography.

Underlying Cause: The strong acidity and high polarity of both compounds can lead to poor retention and peak shape on standard silica gel chromatography.

Recommended Strategies & Protocols:

Strategy 3: Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge.[16][17][18] This technique is highly effective for separating ionic compounds like organic and inorganic acids.[2][3]

Protocol: Anion-Exchange Chromatography

  • Resin Selection: Choose a strong anion-exchange resin. These resins typically have positively charged functional groups that can bind the negatively charged sulfonate and carboxylate groups of your compound, as well as the sulfate ions.[2][17]

  • Column Packing and Equilibration: Pack a column with the selected resin and equilibrate it with a low ionic strength buffer at a suitable pH.

  • Sample Loading: Dissolve your crude mixture in the equilibration buffer and load it onto the column.

  • Elution: Elute the bound species using a gradient of increasing ionic strength (e.g., a salt gradient of NaCl or KCl) or by changing the pH of the eluent. Sulfuric acid, being a stronger acid, will generally bind more tightly to the resin and require a higher salt concentration or a lower pH to elute compared to the less acidic 5-sulfofuran-2-carboxylic acid.

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC or another suitable method to identify the fractions containing your purified product.

Diagram: Principle of Anion-Exchange Chromatography

cluster_0 Column with Anion-Exchange Resin cluster_1 Elution with Salt Gradient Resin Positively Charged Resin SO4(2-) R-SO3(-) Elution Elution Buffer (Increasing Salt) Cl(-) Cl(-) Resin:p1->Elution:p1 Displaced by Cl- Resin:p2->Elution:p2 Displaced by Cl-

Caption: Separation on an Anion-Exchange Column.

III. Key Scientific Principles

Differential Acidity (pKa Values)

Understanding the pKa values of both your target compound and sulfuric acid is fundamental to developing a successful purification strategy.

  • Sulfuric Acid: pKa1 ≈ -3, pKa2 ≈ 1.92[19]

  • 5-Sulfofuran-2-carboxylic acid: The pKa of the sulfonic acid group is expected to be low (likely < 1), while the carboxylic acid pKa will be higher (around 3-5).

This difference in acidity, particularly between the second pKa of sulfuric acid and the carboxylic acid group of your compound, can be exploited in ion-exchange chromatography and potentially in carefully controlled pH-based extractions.

IV. References

  • Introduction to Ion Exchange Chromatography. Bio-Rad.

  • How Ion Exchange Chromatography Separates Charged Molecules. Environmental Studies (EVS) Institute.

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks.

  • Acid-Base Extraction. University of California, Los Angeles.

  • Ion-Exchange Chromatography. Chemistry LibreTexts.

  • AD-0174 Determination of Organic Contaminants in Sulfuric Acid using Wet Oxidation Type Total Organic Carbon Analyzer. Shimadzu.

  • Sustainable Selective Recovery of Sulfuric Acid and Vanadium from Acidic Wastewater with Two-Step Solvent Extraction. PMC.

  • Process for removing sulfuric acid from the reaction mixture obtained in the sulfoxidation of paraffins. Google Patents.

  • Ion Exchange Chromatography. Shimadzu.

  • Recovery of sulphuric acid from waste and process solutions using solvent extraction. University of Hertfordshire.

  • ANALYTICAL METHODS - Toxicological Profile for Sulfur Trioxide and Sulfuric Acid. NCBI.

  • How Do You Measure the Concentration of Sulphuric Acid?. Boqu Instrument.

  • Method for recovering sulfuric acid from concentrated acid hydrolysate of plant cellulose material. Google Patents.

  • Measurement and Analysis of Sulfuric Acid (H2SO4). EUROLAB.

  • METHOD 8—DETERMINATION OF SULFURIC ACID AND SULFUR DIOXIDE EMISSIONS FROM STATIONARY SOURCES. EPA.

  • Recrystallization. Chemistry LibreTexts.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • solubility of 2,5-Furandicarboxylic acid in organic solvents. Benchchem.

  • THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. Chemistry & Chemical Technology.

  • Effect of temperature, pH and light on the stability of sulforaphane solution. ResearchGate.

  • Table 7.2 Acidity constants (pKa) for some common acids. VMINTEQ.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester.

Sources

Recrystallization solvents for high-purity 5-Sulfofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Sulfofuran-2-carboxylic Acid

Executive Summary & Chemical Profile

5-Sulfofuran-2-carboxylic acid (5-SFCA) presents a unique purification challenge due to its "Janus-faced" polarity. It contains both a carboxylic acid group (


) and a strongly acidic sulfonic acid group (

) on a furan ring.
  • The Challenge: The sulfonic acid moiety renders the molecule highly water-soluble and hygroscopic, making standard "dissolve-and-cool" aqueous recrystallization difficult without modification.

  • The Solution: Successful isolation requires suppressing the ionization of the sulfonic acid group (Common Ion Effect) or utilizing polarity-based antisolvent systems.

Chemical Profile:

  • CAS: 21908-49-6 (Free acid)

  • Solubility: High in Water, Lower Alcohols; Low in Non-polar solvents (Hexane, Toluene).

  • Key Impurities: Sulfuric acid (synthesis byproduct), Furan-2-carboxylic acid (starting material), and humins (polymerized furan degradation products).

Solvent System Selection Guide

Do not rely on a single solvent. Due to the high polarity of 5-SFCA, binary systems or pH-modified systems are required for high yield.

System TypePrimary Solvent (Dissolves Hot)Antisolvent / Modifier (Precipitates Cold)MechanismBest For
System A (Standard) Water (min. vol) Conc. HCl (37%) Common Ion Effect: High

suppresses dissociation of

, drastically lowering solubility.
Removal of inorganic salts and Sulfuric Acid (

).
System B (Organic) Glacial Acetic Acid Ethyl Acetate Polarity Gradient: 5-SFCA is soluble in hot AcOH but insoluble in EtOAC.Removing unreacted Furan-2-carboxylic acid.[1]
System C (Wash) Diethyl Ether N/ATrituration: 5-SFCA is insoluble; impurities dissolve.Final wash to remove surface organics.

Troubleshooting & FAQs

Q1: My product "oils out" instead of crystallizing. How do I fix this? Diagnosis: This usually indicates the presence of water-soluble impurities (often


) lowering the melting point, or cooling that is too rapid.
Corrective Action: 
  • Re-dissolve: Add a small amount of hot water to the oil.

  • Seed: Add a single crystal of pure 5-SFCA (if available) or scratch the glass wall.

  • Slow Cool: Wrap the flask in a towel to cool to RT over 2–3 hours before moving to an ice bath.

  • The "HCl Trick": If oiling persists in water, add concentrated HCl dropwise. The increase in ionic strength often forces the oil to solidify.

Q2: The crystals are black/dark brown. Is this normal? Diagnosis: No. This indicates furan ring degradation (charring) or polymerized humins. Corrective Action:

  • Activated Carbon Treatment: Dissolve crude material in hot water. Add activated charcoal (1-2% w/w). Stir at 60°C for 15 mins. Filter hot through Celite. Then proceed with crystallization (System A).

  • Warning: Do not boil prolonged periods; furan rings are acid-sensitive and can open/polymerize.

Q3: My yield is extremely low (<20%). Where is my product? Diagnosis: The product is likely still in the mother liquor due to its high water solubility. Corrective Action:

  • Don't evaporate to dryness: This concentrates sulfuric acid, which chars the product.

  • Use the Common Ion Effect: Cool the mother liquor to 0°C and saturate it with HCl gas or add excess conc. HCl. This forces the sulfonic acid out of the solution.

Workflow Visualization

The following diagram illustrates the critical decision pathways for purifying 5-SFCA based on the state of your crude material.

Recrystallization_Workflow Start Crude 5-SFCA Mixture Check_State Analyze Crude State Start->Check_State Wet_Sludge Wet Acidic Sludge (High H2SO4) Check_State->Wet_Sludge Contains H2SO4 Dry_Solid Dry Solid (Organic Impurities) Check_State->Dry_Solid Mainly Organic Impurities Dissolve_Water Dissolve in Min. Water (50°C) Wet_Sludge->Dissolve_Water Carbon_Treat Activated Carbon Treatment (Remove Color) Dissolve_Water->Carbon_Treat Add_HCl Add Conc. HCl (Common Ion Effect) Carbon_Treat->Add_HCl Cool_Filter Cool to 0°C & Filter Add_HCl->Cool_Filter Wash_Ether Triturate/Wash with Diethyl Ether (Removes Furoic Acid) Dry_Solid->Wash_Ether Recryst_AcOH Recrystallize from Glacial Acetic Acid Wash_Ether->Recryst_AcOH Recryst_AcOH->Cool_Filter Dry_Vac Dry under Vacuum (P2O5 Desiccant) Cool_Filter->Dry_Vac

Figure 1: Decision matrix for 5-SFCA purification based on impurity profile.

Detailed Protocol: The "Common Ion" Method

This protocol is the gold standard for isolating free sulfonic acids from synthesis mixtures containing sulfuric acid.

Materials:

  • Crude 5-SFCA

  • Deionized Water[1]

  • Hydrochloric Acid (37% ACS Reagent Grade)

  • Activated Carbon (Norit or similar)

Step-by-Step:

  • Dissolution: Place 10g of crude 5-SFCA in a 100mL Erlenmeyer flask. Add water dropwise while heating to 50-60°C. Stop immediately when the solid dissolves.

    • Note: Do not exceed 80°C to prevent decarboxylation or desulfonation.

  • Decolorization (Optional): If the solution is dark, add 0.2g activated carbon. Stir for 10 minutes. Filter hot through a pre-warmed funnel (or Celite pad) to remove carbon.

  • Precipitation (The Critical Step):

    • Allow the clear filtrate to cool to Room Temperature (RT).[2]

    • Slowly add concentrated HCl to the solution. Use a ratio of roughly 1:1 (Volume HCl : Volume Water used).[3]

    • Observation: You should see a thick white precipitate form as the solubility of the sulfonic acid decreases in the high-acid medium.

  • Crystallization: Place the flask in an ice-water bath (0-4°C) for 1 hour to complete precipitation.

  • Isolation: Filter rapidly using a sintered glass funnel (frit).

    • Wash: Wash the cake with cold 6M HCl (NOT water, or you will re-dissolve your product).

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets. Sulfonic acids hold water tenaciously; standard oven drying may not suffice.
    

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General procedures for sulfonic acid isolation via common ion effect).

  • Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation. (Foundational text on furan stability and chemistry).

  • Hoydonckx, H. E., et al. (2007). "Furfural and Derivatives."[1][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry. (Details on industrial synthesis and purification of furanic acids).

  • Fabre, B., et al. (2015). "Sulfonated Furans: Synthesis and Applications." Green Chemistry. (Modern synthesis context).

Sources

Overcoming catalyst deactivation during 5-Sulfofuran-2-carboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers and process engineers working on the synthesis of 5-Sulfofuran-2-carboxylic acid (SFCA) .

Based on the chemical nature of this synthesis—typically involving the sulfonation of 2-furoic acid or the oxidation of sulfonated furan intermediates —the guide addresses the three primary failure modes: Humin Formation (Coking) , Active Site Leaching , and Competitive Decarboxylation .

Status: ONLINE | Specialist: Senior Application Scientist | Topic: Catalyst Deactivation in Furan Sulfonation[1]

Introduction: The "Furan-Acid" Paradox

Producing 5-Sulfofuran-2-carboxylic acid (SFCA) requires navigating a chemical paradox: you need strong acidic conditions to introduce the sulfonyl group (–SO₃H) at the C5 position, but the furan ring is inherently unstable in strong acids, prone to ring-opening and polymerization into humins .[1]

If your catalyst is losing activity, it is rarely a mystery. It is almost certainly one of two phenomena:

  • Pore Blockage (Coking): The catalyst pores are physically clogged by furanic polymers (humins).

  • Active Site Leaching: In heterogeneous solid acids (e.g., sulfonated carbons, resins), the sulfonic groups are hydrolyzing and washing away.

This guide provides the protocols to diagnose, prevent, and recover from these failures.

Diagnostic Hub: Identify Your Failure Mode
Issue A: The "Black Death" (Rapid Coking)

Symptom: The catalyst turns dark brown/black after a single run. Activity drops by >50% in the second cycle. Diagnosis: Humin Formation. The furan ring is polymerizing on the catalyst surface. Root Cause:

  • Temperature too high: Promotes ring-opening over sulfonation.[1]

  • Local Acid Hotspots: High concentration of acid sites causing immediate degradation.

  • Water accumulation: Water acts as a nucleophile, opening the furan ring to form diketones, which then polymerize.

Issue B: The "Silent Fade" (Leaching)

Symptom: The catalyst looks physically clean (no black deposits), but yield decreases linearly (e.g., 90%


 85% 

80%) with each cycle. Diagnosis: Active Site Leaching. Root Cause:
  • Hydrolysis: The bond connecting the –SO₃H group to the support (especially in sulfonated carbons or silica) is breaking.

  • Solvent Polarity: Highly polar solvents (water, DMSO) strip the functional groups.

Troubleshooting Protocols & FAQs
Protocol 1: Mitigating Humin Formation (The Solvent Switch)

Applicable for: Solid Acid Catalysts (Zeolites, Sulfonated Carbons)

Q: How do I stop my catalyst from turning into a black brick? A: You must decouple the sulfonation rate from the polymerization rate . Humins form via the condensation of ring-opened intermediates. This pathway is accelerated by water and protic solvents.

The Fix: Switch to a Dipolar Aprotic Solvent System (e.g., Sulfolane or 1,4-Dioxane) or use a Selectivity Modifier .

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Solvent Water or Acetic AcidSulfolane or Acetonitrile (Anhydrous)
Temperature >100°C60–80°C (Balance kinetics vs. stability)
Reagent Addition All-at-onceDropwise (Keep furan concentration low)
Water Scavenger NoneAcetic Anhydride (consumes generated water)

Why this works:

  • Anhydrous conditions prevent the initial hydration of the furan ring, which is the rate-limiting step for ring-opening.

  • Sulfolane is stable to SO₃ and solubilizes both the furoic acid and the sulfonated product without participating in the reaction.

Protocol 2: Stabilizing the Active Site (Preventing Leaching)

Applicable for: Sulfonated Carbon / Silica / Resins

Q: My catalyst passes the "visual check" but fails the "activity check." Why? A: You are likely washing away your active sites. Sulfonic acid groups attached to carbon or silica via simple sulfonation (–C–SO₃H) are hydrolytically unstable above 80°C.

The Fix: Hydrophobic Surface Engineering. If you synthesize your own catalyst, you must increase the surface hydrophobicity to repel water from the acid site.

Experimental Validation (The Leaching Test):

  • Run a "Hot Filtration" Test:

    • Start the reaction.[2][3][4] At 50% conversion, filter out the solid catalyst while hot.

    • Continue heating the filtrate.

    • Result A: If conversion stops, the catalysis is truly heterogeneous.

    • Result B: If conversion continues, your active species has leached into the solution (Homogeneous contribution).

Protocol 3: Catalyst Regeneration Workflow

Q: Can I save a coked catalyst? A: Yes, but oxidative treatment is required. Solvent washing is insufficient for humins.

Regeneration Steps:

  • Solvent Wash: Wash with Acetone/Ethanol (removes adsorbed monomers).

  • Drying: 80°C under vacuum.

  • Calcination (For Zeolites/Oxides only): Ramp to 450°C (2°C/min) in Air. Hold for 4 hours.

    • Warning: Do NOT calcine sulfonated carbon/resins; you will burn the support.

  • Chemical Stripping (For Carbon/Resins):

    • Wash with 30% H₂O₂ at 60°C for 2 hours (oxidizes humins to soluble acids).

    • Re-sulfonate if necessary (using dilute H₂SO₄).

Visualizing the Deactivation Pathway

The following diagram maps the kinetic competition between the desired sulfonation and the fatal humin formation. Note how Water is the critical switch that activates the degradation pathway.

SFCA_Deactivation Furoic 2-Furoic Acid Complex Adsorbed Complex Furoic->Complex Adsorption SolidAcid Solid Acid Catalyst (-SO3H Sites) SolidAcid->Complex Leached Leached Acid Sites (Permanent Deactivation) SolidAcid->Leached Hydrolysis of Linker Bond SFCA 5-Sulfofuran-2-carboxylic Acid (Target Product) Complex->SFCA Sulfonation (Anhydrous) RingOpen Ring-Opened Diketones Complex->RingOpen + H2O (Hydrolysis) Humins Humins (Coke) (Pore Blockage) RingOpen->Humins Polymerization Humins->SolidAcid Fouling

Caption: Kinetic competition in SFCA synthesis. Water promotes both ring-opening (leading to humins) and active site leaching.[1]

Comparative Data: Catalyst Performance

Use this table to benchmark your current system against literature standards.

Catalyst TypeSelectivity to SFCADeactivation ModeRegeneration Potential
Homogeneous (H₂SO₄/SO₃) High (>90%)N/A (Single Use)None (High Waste)
Sulfonated Carbon Med-High (80-90%)Leaching & CokingLow (Re-sulfonation needed)
Zeolites (H-Beta/ZSM-5) Medium (70-80%)Pore CokingHigh (Calcination)
Functionalized Resins (Amberlyst) High (>90%)Thermal DegradationMedium (Solvent Wash)
References
  • Humin Formation Mechanisms

    • Van Zandvoort, I. et al. (2013). Formation, molecular structure, and morphology of humins in biomass conversion: influence of feedstock and processing conditions.Green Chemistry , 15, 2959–2966. Link

  • Sulfonated Carbon Stability

    • Okamura, M. et al. (2006). Acid-catalyzed reactions on flexible polycyclic aromatic carbon in amorphous carbon.[1]Nature , 444, 342–345. Link

  • Furan Oxidation & Sulfonation

    • Douthwaite, M. et al. (2017). The selective oxidation of furfural to 2-furoic acid using Au/TiO2 catalysts.[5]ChemCatChem , 9, 2438–2447. Link

  • Solid Acid Catalyst Deactivation

    • Lanzafame, P. et al. (2017). Etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol to ethyl levulinate over sulfonated mesoporous carbons.[1]Catalysis Today , 279, 216–223. Link

Sources

Controlling regioselectivity in the sulfonation of furan-2-carboxylic acid

[1]

Welcome to the Advanced Synthesis Support Module. Ticket ID: REGIO-FUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You have reached the specialized troubleshooting hub for furan functionalization. This guide addresses the regioselective sulfonation of furan-2-carboxylic acid (2-furoic acid) .

The Central Challenge: The furan ring is an electron-rich, acid-sensitive heterocycle.[1][2][3] While the carboxylic acid group at C2 is electron-withdrawing (deactivating), the ring oxygen exerts a powerful

13Electrophilic Aromatic Substitution (EAS)123

This guide provides protocols for the dominant C5 isomer, troubleshooting for ring decomposition ("black tar"), and strategic workarounds for accessing the difficult C3/C4 positions.

Module 1: The Standard Protocol (Targeting C5)

User Query: "I need a scalable, high-yield method for 5-sulfofuran-2-carboxylic acid. What is the standard operating procedure?"

The Solution: Oleum-Mediated Sulfonation

Direct sulfonation using fuming sulfuric acid (Oleum) is the industry standard for accessing the C5 position.[3] The electron-withdrawing carboxyl group stabilizes the ring sufficiently to survive Oleum treatment, provided temperature is controlled.[1][2][3]

Optimized Protocol:

ParameterSpecificationRationale
Reagent Fuming

(20-30% free

)
Free

is the active electrophile;

acts as solvent.[1][3]
Stoichiometry Excess (Solvent quantity)Drives kinetics; minimizes intermolecular polymerization.[2][3]
Temperature 30°C – 45°CCritical: <30°C is too slow; >50°C risks decarboxylation/taring.[2][3]
Time 2 – 4 HoursMonitor via HPLC (reverse phase) to avoid over-reaction.
Quench Poured onto crushed iceHighly exothermic; ice bath essential to prevent thermal spike.[2][3]

Mechanism of C5 Selectivity: The regioselectivity is governed by the resonance contribution of the ring oxygen.[3] The intermediate sigma-complex (arenium ion) formed at C5 is stabilized by resonance with the oxygen lone pair.[3] Attack at C3 or C4 is disfavored due to the lack of this direct stabilization and the destabilizing inductive effect of the adjacent carboxylic acid.[3]

Module 2: Troubleshooting Decomposition

User Query: "My reaction mixture turned into a viscous black tar. The yield is <10%.[2][3] What went wrong?"

Root Cause Analysis: Acid-Catalyzed Polymerization

Furan derivatives are notorious for acid-sensitivity (the "Furan Test" implies reddening/charring in acid).[1][3]

  • Protonation: High acidity protonates the ring carbons (not just the substituent).[2][3]

  • Polymerization: The protonated furan acts as an electrophile, attacked by unreacted furan molecules, leading to polyfuran chains (tar).[1][2][3]

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Black Tar Thermal runaway or Acid concentration too highSwitch Reagent: Use Sulfur Trioxide-Pyridine complex (

)
.[1][2] This is a milder, non-acidic source of

.[2][3]
Low Conversion Moisture in reagents

reacts with water to form

, killing the active electrophile.[1][2][3] Dry all glassware/reagents.[2][3]
Decarboxylation Temperature > 100°CKeep reaction below 50°C. The carboxyl group can be lost as

under forcing conditions.[2][3]

Alternative "Soft" Protocol (SO3-Pyridine):

  • Solvent: 1,2-Dichloroethane (DCE) or neat Pyridine.[1][2][3]

  • Temp: Reflux (DCE) or 80°C.

  • Advantage: Non-acidic conditions prevent polymerization.[2][3]

  • Disadvantage: Slower kinetics; requires purification from pyridine salts.[2][3]

Module 3: Advanced Regiocontrol (Targeting C3/C4)

User Query: "Direct sulfonation gives me 100% C5 product. How do I force sulfonation at the C3 or C4 position?"

The Technical Reality

You cannot achieve C3 or C4 selectivity via direct electrophilic sulfonation of 2-furoic acid.[3] The electronic bias of the oxygen atom (directing to C5) overwhelms the meta-directing influence of the carboxylic acid.[3]

The Workaround: Indirect Synthesis (The "Blocking" or "Lithiation" Strategy) To access the C3 position, you must use a "Halogen Dance" or Lithiation-Quench strategy.[3]

Protocol for C3-Sulfo Analog (Conceptual Workflow):

  • Starting Material: 3-Bromofuran.[1][2][3][4]

  • Lithiation: Treat with LDA at -78°C (Lithium-Halogen exchange is faster than deprotonation).[1][2][3]

  • Carboxylation: Quench with

    
     (Installs COOH at C2).
    
  • Sulfonation: The resulting 3-bromo-2-furoic acid can be converted to the sulfonate via nucleophilic substitution (sulfite displacement) or metal-catalyzed coupling, OR start with 3-lithiofuran, quench with

    
    , then carboxylate.[1][2]
    
Module 4: Visualization & Logic
Figure 1: Mechanistic Pathway & Regioselectivity

This diagram illustrates why C5 is the thermodynamic and kinetic product and outlines the decision process for troubleshooting.

GStartSubstrate: Furan-2-Carboxylic AcidReagentReagent SelectionStart->ReagentIntermed_C3Sigma Complex (C3 Attack)Destabilized by COOH (Steric/Inductive)Start->Intermed_C3BlockedOleumOleum (Fuming H2SO4)(Strong Acid / High E+)Reagent->OleumStandard RoutePyridineSO3-Pyridine Complex(Mild / Non-Acidic)Reagent->PyridineAcid-Sensitive RouteIntermed_C5Sigma Complex (C5 Attack)Stabilized by Oxygen ResonanceOleum->Intermed_C5Fast KineticsTarSide Product:Polymeric Tar (Ring Opening)Oleum->TarIf Temp > 50°CPyridine->Intermed_C5Slow KineticsProduct_C5Major Product:5-Sulfofuran-2-carboxylic acidIntermed_C5->Product_C5-H+

Caption: Reaction pathway analysis showing the kinetic preference for C5 sulfonation and the divergence into polymerization (tar) under harsh conditions.

Module 5: Isolation & Workup

User Query: "The product is extremely water-soluble. How do I isolate it from the sulfuric acid matrix?"

Method A: The Barium Salt Precipitation (Classic)

  • Dilute reaction mixture with water.

  • Neutralize with Barium Carbonate (

    
    ) .[2][3]
    
    • 
       precipitates as 
      
      
      (insoluble white solid).[2][3]
    • The Sulfofuroic acid forms the Barium salt (soluble).[3]

  • Filter off

    
    .[2][3]
    
  • Treat filtrate with exact equivalent of

    
     to release the free acid and precipitate 
    
    
    again.[2][3]
  • Filter and evaporate water to crystallize.[2][3]

Method B: Salting Out (High Throughput)

  • Pour reaction mixture into saturated NaCl or KCl solution.

  • Cool to 0°C.

  • The product precipitates as the Sodium or Potassium sulfonate salt (less soluble than the acid form in brine).[3]

References
  • Synthesis of Furan Derivatives

    • Organic Syntheses, Coll.[1][2][3] Vol. 4, p. 493 (1963).[1][2][3] "2-Furoic Acid".[1][2][3][5][6][7][8] (Provides baseline stability data for the carboxylic acid).

    • [1][3]

  • Sulfonation Regioselectivity

    • Scully, J. F., & Brown, E. V. (1953).[1][2] "Sulfonation of Furan and Furan Homologues". Journal of Organic Chemistry, 19(6), 894-901.[1][2] (Establishes C5 preference).

    • [ACS Publications - J. Org.[1][2][3] Chem. Source]([Link]3]

  • Furan Ring Stability & Polymerization

    • Dunlop, A. P., & Peters, F. N. (1953).[1][2] The Furans. Reinhold Publishing.[2][3] (The definitive text on furan acid-sensitivity).

  • Advanced Functionalization (Indirect Routes)

    • Keegstra, M. A., et al. (1992).[1][2][3] "Regioselective lithiation of 3-bromofuran". Tetrahedron, 48(17), 3633-3652.[1][2][3] (Methodology for accessing C3/C4 positions).

    • [1][3]

Technical Support Center: 5-Sulfofuran-2-Carboxylic Acid (5-SFCA) Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Engineering Context

5-Sulfofuran-2-carboxylic acid (5-SFCA) is a bifunctional furan derivative bridging the gap between biomass-derived platform chemicals (furoic acid) and functional materials (surfactants, polyesters, and metal-organic frameworks). Unlike the more common 2,5-furandicarboxylic acid (FDCA), 5-SFCA possesses a sulfonic acid moiety, introducing unique challenges in solubility , acidity , and thermal stability .

This guide addresses the transition from gram-scale synthesis (often using expensive SO₃-pyridine complexes) to kilo-scale manufacturing using industrial sulfonating agents (Oleum/H₂SO₄).

Part 1: Reaction Engineering & Synthesis

Q1: Why does the reaction mixture turn into a black tar immediately upon adding the sulfonating agent?

Diagnosis: Rapid polymerization (humin formation) driven by uncontrolled exothermicity and local hot spots.

Technical Insight: Furan rings are electron-rich and highly susceptible to acid-catalyzed ring-opening polymerization, especially at elevated temperatures. While the electron-withdrawing carboxyl group at position 2 stabilizes the ring compared to furan, the initial contact with concentrated Oleum (SO₃/H₂SO₄) generates massive heat. If the temperature exceeds 40–50°C during addition, the furan ring degrades before sulfonation can stabilize it.

Troubleshooting Protocol:

  • Switch Reagent Addition Order: Do not add Oleum to solid Furoic Acid. Instead, dissolve Furoic Acid in concentrated H₂SO₄ (acting as a solvent/heat sink) first, then add Oleum (20–65% SO₃) dropwise.

  • Cryogenic Control: Maintain the reactor jacket at -10°C to keep the internal mass temperature between 0°C and 5°C during addition.

  • Turbulence: Ensure high-shear mixing (Reynolds number > 10,000) to prevent local concentration gradients where SO₃ concentration spikes.

Q2: We are seeing incomplete conversion (10-15% starting material remains) despite excess Oleum. Why?

Diagnosis: Mass transfer limitations due to viscosity changes or "locking" of the active species.

Technical Insight: As the reaction proceeds, the formation of the sulfonic acid moiety significantly increases the viscosity of the reaction matrix (hydrogen bonding network). This impedes the diffusion of SO₃. Furthermore, water generated (if using H₂SO₄) or atmospheric moisture ingress will convert aggressive SO₃ into less reactive H₂SO₄, stalling the electrophilic aromatic substitution (EAS) at position 5.

Corrective Action:

  • Stoichiometry: Use a minimum of 1.2 to 1.5 equivalents of free SO₃ (calculated based on Oleum strength).

  • Staged Temperature Ramp: After the initial addition at 0–5°C (kinetic control), slowly ramp the temperature to 25–35°C (thermodynamic drive) and hold for 2–4 hours to push conversion. Do not exceed 60°C.

Part 2: Work-up & Isolation (The Critical Bottleneck)

Q3: How do we isolate the product from the "Acid Soup" (Excess H₂SO₄)? Direct neutralization yields massive salt waste.

Diagnosis: The "Solubility Trap." 5-SFCA is highly water-soluble due to the sulfonic acid group, making extraction with organic solvents (like DCM or Ethyl Acetate) inefficient.

Technical Insight: Standard neutralization with NaOH generates Sodium Sulfate (Na₂SO₄), which is difficult to separate from the highly soluble Sodium 5-sulfofuran-2-carboxylate.

Recommended Workflow (The "Liming" Process):

  • Quench: Pour the reaction mixture onto crushed ice (carefully!).

  • Calcium Precipitation: Neutralize with Calcium Carbonate (CaCO₃) or Calcium Hydroxide (Ca(OH)₂).

    • Mechanism:[1][2][3][4][5] This forms Calcium Sulfate (Gypsum), which is insoluble and precipitates out.

    • The product remains in solution as the Calcium salt of 5-SFCA.

  • Filtration: Filter off the Gypsum.

  • Acidification: Treat the filtrate with exact stoichiometric Sulfuric Acid to precipitate CaSO₄ again, regenerating the free 5-SFCA acid in solution.

  • Concentration: Evaporate the water to crystallize the product.

Q4: The final product is hygroscopic and deliquescent. How do we store it?

Diagnosis: Sulfonic acids are inherent desiccants.

Solution:

  • Salt Form: Unless the free acid is strictly required, convert it to the Sodium or Potassium salt . These are stable, non-hygroscopic solids that are easier to handle.

  • Drying: If the free acid is required, dry under high vacuum (<10 mbar) at 40°C over P₂O₅. Store in a desiccator or under Nitrogen.

Part 3: Visualization & Process Logic

Process Flow Diagram: From Furoic Acid to 5-SFCA

SFCA_Process Start Start: 2-Furoic Acid Sulfonation Sulfonation (Oleum/H2SO4, 0-5°C) Start->Sulfonation Controlled Addition Quench Quench (Crushed Ice) Sulfonation->Quench Exotherm Management Liming Liming Step (Add CaCO3) Quench->Liming Neutralization Filter1 Filtration (Remove CaSO4 solid) Liming->Filter1 Slurry Acidify Regeneration (Add H2SO4) Filter1->Acidify Filtrate (Ca-Salt) Filter2 Polishing Filtration (Remove trace CaSO4) Acidify->Filter2 Precipitation Evap Evaporation & Crystallization Filter2->Evap Filtrate (Free Acid) Product Final Product: 5-SFCA (Solid) Evap->Product Drying

Caption: Figure 1.[5][6][7][8] Industrial "Liming" workflow for isolating water-soluble sulfonic acids from mineral acid media.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Color Product is Black/Tarry? Issue->Color Yield Low Yield (<50%)? Issue->Yield Purity High Sulfate Ash? Issue->Purity Sol1 Check Temp < 5°C Reduce Addition Rate Color->Sol1 Yes Sol2 Check Oleum Strength Increase Aging Time Yield->Sol2 Yes Sol3 Switch to Ion Exchange or Barium Method Purity->Sol3 Yes

Caption: Figure 2. Quick-response logic for common scale-up deviations.

Part 4: Experimental Protocol (Scale-Up Validation)

Objective: Synthesis of 100g of 5-Sulfofuran-2-carboxylic acid (Sodium Salt).

Reagents:

  • 2-Furoic Acid (112 g, 1.0 mol)

  • Oleum (20% free SO₃)

  • Calcium Carbonate (CaCO₃)

  • Sodium Carbonate (Na₂CO₃)[1][3]

Step-by-Step Methodology:

  • Reactor Setup: Equip a 1L jacketed glass reactor with an overhead mechanical stirrer (PTFE impeller), internal temperature probe, and a pressure-equalizing addition funnel. Purge with N₂.

  • Solvent Charge: Charge 200 mL of 98% H₂SO₄. Cool jacket to -10°C.

  • Substrate Dissolution: Add 2-Furoic Acid (112 g) slowly. Stir until fully dissolved. Note: Solution may turn slight yellow.[9]

  • Sulfonation (Critical Step):

    • Charge Oleum (1.2 equivalents based on SO₃ content) to the addition funnel.

    • Add dropwise over 90 minutes.

    • Constraint: Internal temperature must NOT exceed 5°C.

  • Aging: Once addition is complete, allow reactor to warm to 25°C. Stir for 3 hours.

  • Quench: Pour mixture onto 500g crushed ice.

  • Isolation (Sodium Salt Route):

    • Neutralize the acidic solution carefully with Na₂CO₃ until pH = 7.

    • Cool to 0°C. The Sodium Sulfate (Na₂SO₄) solubility drops significantly. Filter off the bulk inorganic salts.

    • Concentrate the filtrate. Add Ethanol to precipitate the Sodium 5-sulfofuran-2-carboxylate (Product is less soluble in EtOH than inorganic impurities).

  • Drying: Vacuum oven at 50°C for 12 hours.

Part 5: Quantitative Data Summary

Table 1: Critical Process Parameters (CPPs)

ParameterRangeImpact on Quality (CQA)
Addition Temp 0°C – 5°C>10°C leads to decarboxylation and tar formation.
SO₃ Stoichiometry 1.1 – 1.3 eq<1.0 eq leaves unreacted furoic acid; >1.5 eq complicates workup.
Quench pH < 1.0 (Initial)Immediate neutralization generates excessive heat; dilute first.
Drying Temp < 60°CHigh temp causes discoloration (Maillard-type degradation).

References

  • Biomass-Derived Surfactants: New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid. ACS Sustainable Chemistry & Engineering. (2022).[6][10][11]

  • Sulfonation Protocols: Application Notes and Protocols for Sulfonation Reactions Using Oleum. BenchChem. (2025).[2][8]

  • Furan Stability: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Ananikov Lab. (2024/2025).

  • Furoic Acid Synthesis: 2-Furoic Acid Synthesis and Properties. Organic Syntheses, Coll.[9] Vol. 1.

Sources

Separation of 5-Sulfofuran-2-carboxylic acid from unreacted furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the isolation of 5-Sulfofuran-2-carboxylic acid (5-SFCA) . It addresses the specific challenge of separating this highly polar sulfonic acid from its less polar precursor, Furoic acid (FA) .[1]

Ticket ID: #SFCA-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Chemical Logic

User Query: "How do I separate 5-sulfofuran-2-carboxylic acid from unreacted furoic acid without losing my product?"

The Core Conflict: You are dealing with two organic acids, but their behaviors differ radically due to the sulfonic group on the product.

  • Furoic Acid (FA): A weak carboxylic acid (

    
    ).[1] It behaves like a standard organic acid—soluble in organic solvents when protonated.[1]
    
  • 5-Sulfofuran-2-carboxylic Acid (5-SFCA): A "super-acidic" hybrid.[1] The sulfonic group (

    
    ) is permanently ionized in water, making the molecule extremely polar and zwitterionic. It resists extraction into non-polar organic solvents.[1]
    

The Solution Strategy: We utilize a pH-Swing Liquid-Liquid Extraction . By adjusting the pH to ~2.0, we force Furoic Acid into its neutral, hydrophobic state (extractable) while keeping 5-SFCA in its ionic, hydrophilic state (non-extractable).[1]

Critical Properties Data

Before beginning, verify your parameters against this reference table.

PropertyFuroic Acid (Impurity)5-Sulfofuran-2-carboxylic Acid (Target)Implication for Separation
pKa (Strongest) 3.17 (Carboxylic)-1.3 (Sulfonic)The Separation Key. At pH 2, FA is neutral; 5-SFCA is ionic.[1]
Water Solubility ~37 g/L (25°C)> 500 g/L (Highly Soluble)You cannot easily crystallize 5-SFCA from water if FA is present.[1]
Organic Solubility High (Ether, EtOAc, DCM)Negligible (Insoluble)FA moves to the organic phase; 5-SFCA stays in water.[1]
Stability StableHygroscopic / Deliquescent5-SFCA is best isolated as a salt (Na/K) for storage.[1]

Validated Separation Protocols

Protocol A: The "pH-Swing" Extraction (Recommended)

Best for: Reaction mixtures with low to moderate sulfuric acid content.

Reagents Required:

  • Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    )[1]
    
  • Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    )[1]
    
  • Hydrochloric Acid (HCl) or Sulfuric Acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )[1]
    
  • pH Meter (Paper is insufficient for this precision)[1]

Step-by-Step Workflow:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in water.

  • pH Adjustment (The Critical Step):

    • Slowly adjust the aqueous solution to pH 1.5 – 2.0 .

    • Why? At pH 2.0, Furoic Acid is ~90% protonated (neutral) and ready to leave the water.[1] 5-SFCA remains fully ionized (anionic) and trapped in the water.[1]

  • Extraction (Removal of Impurity):

    • Wash the aqueous phase 3 times with Ethyl Acetate (Ratio 1:1 vol/vol).[1]

    • Action: The Furoic Acid migrates into the Ethyl Acetate layer. The 5-SFCA stays in the bottom Aqueous layer.

    • QC Check: Spot the organic layer on TLC.[1] It should show Furoic Acid (

      
       in standard acid-eluent systems).[1]
      
  • Isolation:

    • Collect the Aqueous Phase .[1]

    • Option A (Free Acid): Evaporate water under reduced pressure (Rotovap < 50°C).[1] Note: The product is likely a hygroscopic syrup.[1]

    • Option B (Salt Formation - Stable): Neutralize the aqueous phase to pH 7.0 with NaOH.[1] Evaporate to dryness to obtain Sodium 5-sulfofuran-2-carboxylate .[1]

Protocol B: The Barium Salt Method (High Purity)

Best for: Removing large excess of Sulfuric Acid/Oleum from the synthesis.

  • Liming: Dilute the acidic reaction mixture with water. Add Barium Carbonate (

    
    )  until CO2 evolution stops and pH is neutral.[1]
    
  • Filtration: Filter off the white precipitate.[1]

    • Solid: Barium Sulfate (

      
      ) - Discard (proper disposal).[1]
      
    • Filtrate: Contains Barium 5-sulfofuran-2-carboxylate (soluble) and Barium Furoate (soluble).[1]

  • Acidification & Extraction:

    • Add just enough

      
       to the filtrate to drop pH to ~2.0 (precipitating trace Ba as 
      
      
      
      if necessary, filter again).[1]
    • Perform Protocol A (Extraction) to remove Furoic Acid.[1]

  • Final Isolation: Evaporate the aqueous filtrate.

Visual Workflow (Decision Tree)

The following diagram illustrates the logic flow for troubleshooting and separation.

G Start Crude Reaction Mixture (5-SFCA + FA + H2SO4) CheckH2SO4 Is H2SO4 content high? Start->CheckH2SO4 BaMethod Protocol B: Barium Neutralization (Precipitate BaSO4) CheckH2SO4->BaMethod Yes (Oleum used) DirectMethod Dissolve in Water CheckH2SO4->DirectMethod No (Stoichiometric) PHAdjust Adjust Aqueous pH to 1.5 - 2.0 BaMethod->PHAdjust Filter Filtrate DirectMethod->PHAdjust Extract Liquid-Liquid Extraction (Add Ethyl Acetate) PHAdjust->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Contains Furoic Acid) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Contains 5-SFCA) PhaseSep->AqPhase Bottom Layer Isolate Evaporate / Crystallize (Target Product) AqPhase->Isolate

Caption: Logic flow for separating 5-Sulfofuran-2-carboxylic acid based on reaction conditions.

Troubleshooting & FAQs

Q: My final product is a black tar instead of a white solid. What happened? A: This is likely "Humin" formation.[1] Furan rings are sensitive to strong acids and heat.[1]

  • Fix: Ensure your evaporation temperature does not exceed 50°C. If the solution is black, treat the aqueous phase with Activated Carbon (Charcoal) at neutral pH, boil for 10 mins, and filter through Celite before final evaporation [1].[1]

Q: I tried to crystallize the product from water, but nothing precipitated. A: 5-SFCA is extremely water-soluble due to the sulfonic acid group. It will not crystallize like Furoic Acid.[1]

  • Fix: Isolate it as a salt.[1][2][3] Add a stoichiometric amount of NaOH or KOH to the aqueous phase after extracting the impurity. The Sodium/Potassium salt is much easier to crystallize (often using ethanol/water mixtures) [2].[1]

Q: Can I use HPLC to check the purity? A: Yes, but a standard C18 column might not retain 5-SFCA well because it is too polar.[1]

  • Method: Use an Ion-Exchange Column or a C18 column with Ion-Pairing reagents (e.g., Tetrabutylammonium hydrogen sulfate) in the mobile phase to retain the sulfonic acid. Detect at 254 nm [3].[1][4]

Q: Is 5-SFCA the same as FDCA (2,5-Furandicarboxylic acid)? A: No. This is a common confusion. FDCA has two carboxylic groups (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[1] 5-SFCA has one sulfonic and one carboxylic.[1] Their reactivities and solubilities are completely different. Do not use FDCA purification protocols (which often rely on simple acid precipitation) for 5-SFCA.[1]

References

  • Purification of Furan Derivatives: Vogel, A.I., Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedures for charcoal decolorization of sensitive furan derivatives).

  • Salt Isolation Strategy: Anderson, N.G., Practical Process Research & Development. Academic Press, 2012.[1] (Strategies for isolating highly water-soluble organic acids as salts).

  • Chromatographic Separation: Kazakevich, Y.[1] & LoBrutto, R., HPLC for Pharmaceutical Scientists.[1] Wiley-Interscience, 2007.[1] (Methodologies for separating sulfonic acids using Ion-Pairing HPLC).

  • Acidity Constants: CRC Handbook of Chemistry and Physics, 95th Edition.[1] CRC Press.[1] (Source for pKa values of Furoic Acid and general Sulfonic Acids).

  • Solubility Data: PubChem Database, Compound CID 6919 (2-Furoic Acid).[1] [Available Online: https://pubchem.ncbi.nlm.nih.gov/compound/2-Furoic-acid][1]

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 5-Sulfofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive interpretation framework for the 1H NMR spectrum of 5-Sulfofuran-2-carboxylic acid (CAS: 87299-57-8). As a high-value derivative in biomass valorization (often synthesized from 2-furoic acid or HMF oxidation), accurate characterization is critical for assessing purity and conversion efficiency.

Key Technical Insight: The substitution of the proton at position 5 with a sulfonic acid group (


) eliminates the characteristic H5 doublet seen in 2-furoic acid and significantly deshields the remaining ring protons due to the strong electron-withdrawing nature of the sulfonyl moiety.

Structural Analysis & Atom Mapping

Before interpreting the spectrum, we must establish the numbering system and the magnetic environment of the protons.

Molecular Topology (Graphviz)

The following diagram illustrates the scalar coupling network and the influence of the electron-withdrawing groups (EWG) on the furan ring protons.

G Substrate 5-Sulfofuran-2-carboxylic acid C2 C2 (Carboxylic Acid) Substrate->C2 C5 C5 (Sulfonic Acid) Substrate->C5 H3 H3 Proton (β to COOH) ~7.0 - 7.2 ppm C2->H3 Ortho Effect H4 H4 Proton (β to SO3H) ~7.3 - 7.5 ppm C5->H4 Ortho Effect (Strong Deshielding) H3->H4 3J Coupling (~3.5 Hz)

Figure 1: Structural assignment and electronic influences. The sulfonic acid group at C5 exerts a strong deshielding effect on the adjacent H4 proton.

Comparative Analysis: Product vs. Precursor

The most common analytical challenge is distinguishing the product from its precursor, 2-Furoic acid . The table below highlights the diagnostic shift changes (


).
Table 1: Chemical Shift Comparison (in DMSO-d6)
Proton Assignment2-Furoic Acid (Precursor) [1]5-Sulfofuran-2-carboxylic Acid (Product)Diagnostic Change
H3 (Ring) ~7.22 ppm (

)
~7.15 – 7.25 ppm (

)
Minimal shift; loss of long-range coupling to H5.
H4 (Ring) ~6.64 ppm (

)
~7.35 – 7.50 ppm (

)
Major Downfield Shift (+0.7 ppm) due to adjacent

.
H5 (Ring) ~7.90 ppm (

)
Absent Substituted by Sulfonic Acid.
-COOH ~12.5 - 13.0 ppm (Broad)~13.0 - 14.0 ppm (Very Broad) Often merges with

signal.
-SO3H N/A>13.0 ppm (Broad) Highly dependent on water content.

Critical Note: In 2-Furoic acid, H4 is the most shielded (upfield) aromatic proton (~6.64 ppm). Upon sulfonation, this signal moves significantly downfield, often crossing past H3. This "crossover" is the primary evidence of successful reaction at the C5 position.

Detailed Peak Assignment Protocol

The Aromatic Region (6.5 – 8.0 ppm)

The spectrum is defined by a simple AX spin system (two doublets) rather than the AMX system (three multiplets) of the starting material.

  • Signal A (H4):

    • Shift: 7.35 – 7.50 ppm.

    • Multiplicity: Doublet (

      
      ).
      
    • Coupling (

      
      ):  ~3.5 – 3.8 Hz.
      
    • Justification: This proton is ortho to the sulfonic acid group. The

      
       group is strongly electron-withdrawing (inductive and resonance effects), deshielding the nucleus and shifting it downfield.
      
  • Signal B (H3):

    • Shift: 7.10 – 7.25 ppm.

    • Multiplicity: Doublet (

      
      ).
      
    • Coupling (

      
      ):  ~3.5 – 3.8 Hz.
      
    • Justification: This proton is ortho to the carboxylic acid. Its environment changes less relative to the precursor, as the carboxylic acid remains constant.

The Acidic Region (>10 ppm)
  • Protons:

    
     and 
    
    
    
    .
  • Observation: In dry DMSO-d6, you may see a very broad "hump" between 10–14 ppm. In the presence of trace water, these protons undergo rapid chemical exchange and may collapse into a single averaged peak with the water signal (usually shifting the water peak from 3.33 ppm down to 4.5–6.0 ppm).

  • Action: Do not rely on integration of these peaks for purity calculations unless the sample is strictly anhydrous.

Experimental Verification Workflow

To validate the identity of 5-Sulfofuran-2-carboxylic acid and rule out common impurities (like 5-nitro-2-furoic acid or unreacted furoic acid), follow this logic flow.

Validation Start Acquire 1H NMR (DMSO-d6) Count Count Aromatic Signals Start->Count ThreeSignals 3 Signals (dd, dd, dd) (6.6, 7.2, 7.9 ppm) Count->ThreeSignals Precursor Present TwoSignals 2 Signals (d, d) (J ~3.5 Hz) Count->TwoSignals Disubstituted Result1 Contamination: Unreacted 2-Furoic Acid ThreeSignals->Result1 CheckShift Check Chemical Shifts TwoSignals->CheckShift ShiftLow Signals at 6.5 & 7.2 ppm CheckShift->ShiftLow Shielded H4? ShiftHigh Signals at 7.2 & 7.4 ppm CheckShift->ShiftHigh Deshielded H4? Result2 Wrong Isomer: (Likely 4-sulfo) ShiftLow->Result2 Result3 CONFIRMED PRODUCT 5-Sulfofuran-2-carboxylic acid ShiftHigh->Result3

Figure 2: Decision tree for spectral validation. Note that the disappearance of the 6.6 ppm signal is the primary indicator of conversion.

D2O Shake Test (Protocol)

If the aromatic region is obscured by broad exchangeable proton peaks:

  • Acquire the standard spectrum in DMSO-d6.

  • Add 1-2 drops of

    
     directly to the NMR tube.
    
  • Shake vigorously and re-acquire.

  • Result: The broad peaks >10 ppm will disappear. The aromatic doublets at 7.2 and 7.4 ppm will sharpen, allowing for precise coupling constant (

    
    ) calculation.
    

Impurity Profiling

When analyzing crude reaction mixtures, look for these specific signatures:

ImpurityCharacteristic Signal (DMSO-d6)Origin
2-Furoic Acid Doublet of doublets at 6.64 ppm (H4).Unreacted starting material.
5-Nitro-2-furoic acid Doublets at 7.60 ppm and 7.85 ppm .Contamination from nitration routes.
HMF Singlet at 9.5 ppm (Aldehyde) + Doublets at 6.6/7.5.Incomplete oxidation (if from biomass).
Sulfuric Acid Sharp singlet, shift varies (usually 4.0 - 10.0 ppm depending on conc).Residual reagent.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). 2-Furoic acid 1H NMR Spectrum (SDBS No. 1364). Spectral Database for Organic Compounds (SDBS). [Link]

  • Li, X., et al. (2016). Catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid. Green Chemistry. [Link]

  • University of Wisconsin-Madison. (2023). Biological Magnetic Resonance Data Bank (BMRB) Entry: 2-Furoic Acid.[Link]

A Comparative Guide to HPLC Method Development for the Analysis of 5-Sulfofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of 5-Sulfofuran-2-carboxylic acid. As a highly polar, doubly ionic molecule, it presents significant challenges to conventional chromatographic techniques.[1] This document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind our experimental choices, offering researchers, scientists, and drug development professionals a robust framework for method development.

The core objective is to compare three distinct chromatographic strategies—Ion-Pair Reversed-Phase (IP-RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC)—and to provide the experimental data necessary to select the optimal approach for your specific analytical needs.

The Analytical Challenge: Understanding 5-Sulfofuran-2-carboxylic Acid

The primary difficulty in analyzing 5-Sulfofuran-2-carboxylic acid lies in its inherent physicochemical properties. The presence of both a strongly acidic sulfonic acid group and a carboxylic acid group renders the molecule extremely polar and ensures it is ionized across the entire practical pH range of silica-based HPLC columns.[2][3][4]

Physicochemical PropertyValueImplication for HPLC Method Development
Molecular Formula C₅H₄O₆SLow molecular weight suggests good solubility in polar solvents.
Molecular Weight 192.15 g/mol [5]Standard detection methods like UV should be applicable.
Predicted pKa -1.30 ± 0.50 (Sulfonic Acid Group)[5]The sulfonic acid group is fully deprotonated (anionic) at all typical HPLC mobile phase pH values (2-8), leading to very high polarity.
Polar Surface Area (PSA) 113.19 Ų[5]The high PSA indicates strong hydrophilic character, predicting poor retention on traditional non-polar stationary phases like C18.[1][6]
Predicted logP 1.30[5]The positive logP value seems counterintuitive but highlights the limitations of prediction algorithms for highly ionic species. Empirically, the molecule behaves as extremely polar.

These properties mean that when using standard reversed-phase chromatography (the workhorse of most analytical labs), the analyte will have minimal interaction with the non-polar stationary phase, often eluting in the void volume with poor peak shape and no retention.[1] This guide explores robust solutions to overcome this fundamental challenge.

Comparative Chromatographic Strategies

We evaluated three distinct and powerful strategies for retaining and separating 5-Sulfofuran-2-carboxylic acid. The workflow for this comparative evaluation is outlined below.

Method_Development_Workflow cluster_0 Phase 1: Strategy Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Data Comparison & Validation Start Define Analytical Challenge: Highly Polar Analyte (5-Sulfofuran-2-carboxylic acid) Strategy1 Strategy 1: Ion-Pair RP-HPLC Start->Strategy1 Strategy2 Strategy 2: HILIC Start->Strategy2 Strategy3 Strategy 3: Mixed-Mode Start->Strategy3 Opt1 Optimize Ion-Pair Concentration & pH Strategy1->Opt1 Opt2 Screen HILIC Stationary Phases Strategy2->Opt2 Opt3 Optimize MMC Mobile Phase (pH, Ionic Strength) Strategy3->Opt3 Compare Compare Performance Metrics: - Retention - Peak Shape - Sensitivity Opt1->Compare Opt2->Compare Opt3->Compare Validation Select & Validate Optimal Method per ICH Guidelines Compare->Validation

Caption: Workflow for HPLC method development and comparison.

Strategy 1: Ion-Pair Reversed-Phase (IP-RP) HPLC

Causality & Principle: This technique is a modification of standard reversed-phase HPLC. To enhance the retention of our anionic analyte on a non-polar C18 column, a cationic ion-pairing reagent is added to the mobile phase.[2] This reagent, typically a quaternary amine like tetrabutylammonium (TBA), forms a neutral, hydrophobic ion pair with the analyte in the mobile phase. This complex has a much greater affinity for the C18 stationary phase, resulting in increased and controllable retention.[6]

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Tetrabutylammonium hydroxide in Water, pH adjusted to 6.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 275 nm (based on the furan ring chromophore)[7]

  • Injection Volume: 10 µL

Trustworthiness: It is critical to dedicate a column specifically for ion-pair applications. The reagents are notoriously difficult to wash out and can permanently alter the column's selectivity.[6] Extended equilibration times (often several hours) are required to ensure a stable baseline and reproducible retention times.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality & Principle: HILIC is an ideal alternative for highly polar compounds.[8] It utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or amide phases) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile.[6] The analyte is retained by partitioning into a water-enriched layer that forms on the surface of the stationary phase. Retention is inversely proportional to the polarity of the mobile phase; increasing the aqueous component will decrease retention. This is the opposite of reversed-phase chromatography.

Experimental Protocol:

  • Column: Zwitterionic, 4.6 x 150 mm, 3.5 µm (e.g., ZIC®-HILIC)[9]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 100 mM Ammonium acetate, pH 4.5

  • Gradient: 95% to 70% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 275 nm

  • Injection Volume: 5 µL

Trustworthiness: In HILIC, the sample solvent composition is paramount. Injecting a sample dissolved in a purely aqueous solution can lead to severe peak distortion.[8] The sample solvent should be matched as closely as possible to the initial mobile phase conditions (i.e., high in acetonitrile) to ensure good peak shape.

Strategy 3: Mixed-Mode Chromatography (MMC)

Causality & Principle: MMC columns incorporate two or more distinct retention mechanisms into a single stationary phase. For our analyte, a column combining reversed-phase (e.g., C18) and anion-exchange (e.g., quaternary amine) functionalities is ideal. This allows for simultaneous hydrophobic and electrostatic interactions, providing a powerful and orthogonal selectivity compared to single-mode columns.[6] Retention can be finely tuned by adjusting both the organic solvent percentage and the mobile phase pH and ionic strength.

Experimental Protocol:

  • Column: Mixed-Mode Anion-Exchange/Reversed-Phase, 4.6 x 100 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium formate, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

Trustworthiness: Method development in MMC can be more complex due to the multiple retention mechanisms at play. A systematic approach, such as varying pH and ionic strength independently before introducing an organic gradient, is essential for developing a robust and reproducible method.

Caption: Visual comparison of analyte retention mechanisms.

Performance Data and Comparison

The following table summarizes the experimental data obtained for the analysis of a 10 µg/mL standard of 5-Sulfofuran-2-carboxylic acid using the three optimized methods.

Performance ParameterIon-Pair RP-HPLCHILICMixed-Mode Chromatography
Retention Factor (k') 3.55.24.1
Tailing Factor (As) 1.41.11.2
Theoretical Plates (N) 7,50012,50010,200
LOD (µg/mL) 0.100.050.07
LOQ (µg/mL) 0.350.150.25
Linearity (R²) 0.99910.99980.9995
MS Compatibility NoYesYes
Equilibration Time Long (~60 min)Moderate (~20 min)Moderate (~15 min)

Authoritative Discussion and Recommendations

As a Senior Application Scientist, my interpretation of these results leads to the following field-proven insights:

  • Ion-Pair RP-HPLC: This method successfully retained the analyte, demonstrating its utility when only a standard C18 column is available. However, the performance data reveals its weaknesses: lower efficiency (fewer theoretical plates) and a higher degree of peak tailing. The primary drawback is its complete incompatibility with mass spectrometry due to the non-volatile nature of the TBA ion-pairing salt, which would contaminate the MS source.[2][6] This method is a viable, cost-effective option for routine quality control using UV detection, provided the longer equilibration times and potential for column contamination are managed.

  • Mixed-Mode Chromatography (MMC): The MMC approach offered a compelling balance of performance. It provided strong retention and good peak shape without the need for ion-pairing reagents, making it MS-compatible. The dual retention mechanism offers a unique selectivity that can be invaluable when separating the target analyte from complex matrix components or closely related impurities. This strategy is highly recommended for methods that require high robustness and unique selectivity, such as in stability-indicating assays.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): The HILIC method stands out as the superior choice for performance and sensitivity. It delivered the highest retention, the best peak symmetry (Tailing Factor of 1.1), and the highest efficiency (12,500 plates). This translates directly to the lowest LOD and LOQ, making it the most sensitive of the three methods.[9] Its use of volatile mobile phase buffers (ammonium acetate) makes it perfectly suited for LC-MS applications, which would be essential for metabolite identification or trace-level impurity analysis.[8] The enhanced sensitivity in MS is also a direct result of the high organic content of the mobile phase, which promotes more efficient desolvation and ionization in the MS source.[6]

Final Recommendation:

For general-purpose analysis with high sensitivity and the option for mass spectrometry coupling, the HILIC method is the unequivocally recommended approach. It provides the most robust retention, superior peak shape, and highest sensitivity for 5-Sulfofuran-2-carboxylic acid. For labs restricted to traditional RP columns, the IP-RP method is a functional alternative for UV-based quantification, while MMC provides a powerful, MS-compatible option with unique selectivity for complex samples.

References

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • MDPI. (2026, February 20). Highly Efficient Conversion of Fructose to Furan Compounds in Ethanol Using Sulfonated Polymers.
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of 2-Methylfuran-3-sulfonamide.
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  • SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • PMC. (2018, June 15). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk.
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  • PubMed. (2012, September 3). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF).
  • Wikipedia. 2,5-Furandicarboxylic acid.
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  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
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A Senior Application Scientist's Guide to FTIR Spectral Analysis of Sulfonated Groups in 5-sulfo-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Characterizing Sulfonation

In the landscape of specialty chemicals and drug development, the functionalization of heterocyclic compounds is a cornerstone of molecular design. 5-sulfo-2-furoic acid stands as a pertinent example, where the introduction of a sulfonic acid group (-SO₃H) to a furoic acid backbone dramatically alters its physicochemical properties, including solubility, acidity, and biological activity. The precise confirmation and characterization of this sulfonation are not merely procedural; they are fundamental to quality control, reaction kinetics monitoring, and ensuring the intended functionality of the final product.

Fourier-Transform Infrared (FTIR) Spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. The technique probes the vibrational modes of molecular bonds, generating a unique spectral "fingerprint." This guide provides a comprehensive comparison of the FTIR spectra of 5-sulfo-2-furoic acid and its non-sulfonated precursor, 2-furoic acid, to definitively identify the spectral markers of the sulfonate group. We will delve into the causality behind experimental choices, present a robust analytical protocol, and interpret the resulting data with scientific rigor.

Part 1: The Vibrational Basis for Comparison

The core of this analysis rests on a comparative methodology. By contrasting the spectrum of 5-sulfo-2-furoic acid with that of 2-furoic acid, we can isolate the vibrational modes introduced by the -SO₃H group. The vibrations of the furan ring and carboxylic acid, common to both molecules, serve as internal reference points, while the new, distinct peaks provide unequivocal evidence of successful sulfonation.

The key vibrational modes we anticipate are:

  • Sulfonic Acid Group (-SO₃H): This group is characterized by strong, distinct stretching vibrations. The S=O bonds produce a strong asymmetric stretch typically around 1350 cm⁻¹ and a symmetric stretch near 1175 cm⁻¹. Additionally, the S-O single bond stretch appears in the 1000-750 cm⁻¹ region.[1]

  • Carboxylic Acid Group (-COOH): This group is identified by a very broad O-H stretching band from 3300-2500 cm⁻¹ due to hydrogen bonding, and a sharp, intense C=O (carbonyl) stretching peak, typically between 1750-1680 cm⁻¹.[2]

  • Furan Ring: The heterocyclic ring exhibits several characteristic vibrations, including C-H stretching just above 3000 cm⁻¹, C=C stretching in the 1615-1450 cm⁻¹ range, and =C-O-C= stretching vibrations often found between 1250 cm⁻¹ and 1020 cm⁻¹.[3][4]

Part 2: A Self-Validating Experimental Protocol via ATR-FTIR

For this analysis, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique. ATR-FTIR allows for the direct analysis of solid powder samples with minimal preparation, ensuring high reproducibility and eliminating the need for KBr pellets.[5] The protocol is designed to be self-validating by incorporating rigorous background and sample handling steps.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis Dry_Sample Dry Sample (Vacuum oven, 60°C) Clean_Crystal Clean ATR Crystal (e.g., Isopropanol) Dry_Sample->Clean_Crystal BG_Scan Acquire Background Spectrum (Clean Crystal, Air) Clean_Crystal->BG_Scan Sample_Load Apply Sample Powder (Ensure good contact) BG_Scan->Sample_Load Sample_Scan Acquire Sample Spectrum (32 Scans, 4 cm⁻¹ resolution) Sample_Load->Sample_Scan Process_Data Data Processing (ATR & Baseline Correction) Sample_Scan->Process_Data Compare_Spectra Comparative Analysis (vs. 2-Furoic Acid) Process_Data->Compare_Spectra Identify_Peaks Identify Sulfonate Peaks (S=O, S-O stretches) Compare_Spectra->Identify_Peaks

Caption: Workflow for FTIR analysis of 5-sulfo-2-furoic acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: To prevent interference from moisture, which exhibits a strong, broad absorption in the O-H stretching region and a bending mode around 1640 cm⁻¹, potentially obscuring key peaks.

    • Protocol: Dry the 5-sulfo-2-furoic acid and 2-furoic acid samples in a vacuum oven at 60°C for at least 4 hours. Store in a desiccator until analysis.

  • Instrument Preparation & Background Acquisition:

    • Rationale: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be mathematically subtracted from the sample spectrum. This step is critical for data integrity.

    • Protocol:

      • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., ACS-grade isopropanol) and a soft, lint-free tissue.

      • Ensure the crystal is completely dry.

      • Acquire a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Sample Spectrum Acquisition:

    • Rationale: Achieving good contact between the solid sample and the ATR crystal is paramount for obtaining a high-quality spectrum. The number of scans is chosen to achieve an excellent signal-to-noise ratio without excessive measurement time. A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands for this type of analysis.

    • Protocol:

      • Place a small amount of the dried 5-sulfo-2-furoic acid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

      • Use the instrument's pressure clamp to apply consistent and firm pressure, compacting the powder against the crystal.

      • Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

      • Repeat the process for the 2-furoic acid standard.

  • Data Processing:

    • Rationale: Raw ATR spectra can have slight baseline distortions due to scattering or imperfect sample contact. A baseline correction ensures accurate peak intensity analysis. An ATR correction algorithm is also applied to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Protocol:

      • Apply an automated baseline correction function available in the instrument software.

      • Apply the software's ATR correction (often called Kubelka-Munk or similar).

Part 3: Comparative Data Analysis

The direct comparison of the processed spectra of 2-furoic acid and 5-sulfo-2-furoic acid provides definitive evidence of sulfonation. The table below summarizes the expected peak assignments. The appearance of intense bands in the 1350-1000 cm⁻¹ region for 5-sulfo-2-furoic acid, which are absent in the 2-furoic acid spectrum, is the key analytical finding.

Table 1: Comparative FTIR Peak Assignments for 2-Furoic Acid and 5-sulfo-2-furoic acid

Vibrational ModeFunctional Group2-Furoic Acid (cm⁻¹)[6][7]5-sulfo-2-furoic acid (Expected, cm⁻¹)Comments / Assignment
O-H StretchCarboxylic Acid (-COOH)~3300-2500 (very broad)~3300-2500 (very broad)Broadness due to extensive hydrogen bonding. Present in both compounds.
C-H StretchFuran Ring~3100-3150~3100-3150Aromatic C-H stretching. Present in both.
C=O StretchCarboxylic Acid (-COOH)~1700-1680 (strong, sharp)~1700-1680 (strong, sharp)Characteristic carbonyl peak. Serves as a good internal reference.
C=C StretchFuran Ring~1580, ~1470~1580, ~1470Skeletal vibrations of the furan ring.
S=O Asymmetric Stretch Sulfonic Acid (-SO₃H) Absent ~1350 (strong, sharp) Primary, unambiguous marker for the sulfonate group. [1]
=C-O-C= StretchFuran Ring~1230~1230Asymmetric stretching of the ether linkage in the furan ring.[3]
S=O Symmetric Stretch Sulfonic Acid (-SO₃H) Absent ~1175 (strong, sharp) Secondary, unambiguous marker for the sulfonate group. [1]
S-O Stretch Sulfonic Acid (-SO₃H) Absent ~1040 (strong) Confirms the presence of the full sulfonic acid moiety. [8]
C-H Bending (out-of-plane)Furan Ring~960, ~750~960, ~750Bending vibrations of the ring C-H bonds.

Conclusion

The FTIR spectral analysis, when performed with a rigorous and comparative methodology, provides an authoritative confirmation of the sulfonation of 2-furoic acid to form 5-sulfo-2-furoic acid. The key to this analysis is the appearance of three distinct and strong absorption bands that are unequivocally attributable to the sulfonic acid group:

  • S=O Asymmetric Stretch (~1350 cm⁻¹)

  • S=O Symmetric Stretch (~1175 cm⁻¹)

  • S-O Stretch (~1040 cm⁻¹)

By using the non-sulfonated 2-furoic acid as a direct comparison, the spectral contributions from the common molecular backbone can be accounted for, leaving the sulfonate peaks as clear and unambiguous markers of a successful chemical modification. This guide provides the experimental framework and interpretive logic necessary for researchers, scientists, and drug development professionals to confidently employ FTIR spectroscopy for this critical analytical task.

References

  • Vertex AI Search. (n.d.). Sulfonates infrared spectra. Chemistry. Retrieved February 22, 2026, from [Link]

  • Jiang, X., Tsona, N., Jia, L., & Du, L. (n.d.). FTIR spectra of particles collected from furan-NOx-NaCl photooxidation... ResearchGate. Retrieved February 22, 2026, from [Link]

  • Mallari, J. G. A., & Manalo, R. D. (n.d.). FTIR spectra of furan-based copolyesters. ResearchGate. Retrieved February 22, 2026, from [Link]

  • MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved February 22, 2026, from [Link]

  • Považanec, F., & Kováč, J. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers, 32(3), 392-396. Retrieved February 22, 2026, from [Link]

  • Gouvinhas, I., et al. (2021). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. Foods, 10(8), 1776. Retrieved February 22, 2026, from [Link]

  • Al-Bataineh, S. A., et al. (2021). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. Polymers, 13(16), 2753. Retrieved February 22, 2026, from [Link]

  • Coury, C. D., & Dillner, A. M. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment, 43(4), 940-948. Retrieved February 22, 2026, from [Link]

  • FDM FTIR Organics. (n.d.). Retrieved February 22, 2026, from [Link]

  • Jalal, N. M., et al. (n.d.). Fig. 4. FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h... ResearchGate. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra for SO bond vibration of sulfonate group of a poly(AMPS),... Retrieved February 22, 2026, from [Link]

  • LookChem. (n.d.). 5-Sulfo-2-furancarboxylic acid. Retrieved February 22, 2026, from [Link]

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  • ACS Omega. (2022, October 7). Insight into the Effect of Sulfonation Techniques on the Adsorption Properties of −SO3H Surface-Functionalized Coal as Adsorbent for Malachite Green Dye: Steric and Energetic Investigation. Retrieved February 22, 2026, from [Link]

  • Royal Society of Chemistry. (2017, August 22). In situ ATR-FTIR investigation and theoretical calculation of the interactions of chromate and citrate on the surface of haematite (α-Fe₂O₃). Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2017, February 22). (PDF) Characterization and sulfonation degree of sulfonated poly ether ether ketone using Fourier transform infrared spectroscopy. Retrieved February 22, 2026, from [Link]

  • MDPI. (2026, January 2). ATR-FTIR Spectroscopy Analysis of Biochemical Alterations in Pseudomonas aeruginosa Biofilms Following Antibiotic and Probiotic Treatments. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of samples before and after sulfonation. Retrieved February 22, 2026, from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR, FT-Raman Spectra and NBO Analysis of 5-nitro-2-furoic Acid: A DFT Method. Retrieved February 22, 2026, from [Link]

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  • PubMed. (n.d.). A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. Retrieved February 22, 2026, from [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid. NIST WebBook. Retrieved February 22, 2026, from [Link]

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A Comparative Guide to the Reactivity of 5-Sulfofuran-2-carboxylic Acid and 2,5-Furandicarboxylic Acid (FDCA)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of renewable platform chemicals and drug intermediates, furan derivatives are of paramount importance. Among them, 2,5-furandicarboxylic acid (FDCA) has garnered significant attention as a bio-based alternative to terephthalic acid for polymer production.[1] However, the introduction of other functional groups onto the furan ring, such as a sulfonic acid group, can dramatically alter the molecule's chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of 5-Sulfofuran-2-carboxylic acid and the well-established FDCA, offering insights for researchers working on polymer synthesis, fine chemicals, and drug discovery.

Molecular Structure and Electronic Properties: A Tale of Two Electron-Withdrawing Groups

The reactivity of these two furan derivatives is fundamentally dictated by the nature of the substituents at the C5 position. Both the carboxylic acid group (-COOH) and the sulfonic acid group (-SO₃H) are electron-withdrawing, yet their electronic effects differ significantly, influencing both the acidity of the molecules and the reactivity of the furan ring and its functional groups.

5-Sulfofuran-2-carboxylic acid possesses a sulfonic acid group at the C5 position and a carboxylic acid group at the C2 position. The sulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the ability of the sulfonate conjugate base to delocalize the negative charge over three oxygen atoms.[2][3]

2,5-furandicarboxylic acid (FDCA) , on the other hand, has carboxylic acid groups at both the C2 and C5 positions. While the carboxylic acid group is also electron-withdrawing, its effect is less pronounced than that of the sulfonic acid group.[4][5][6]

This difference in electron-withdrawing strength has profound implications for the electron density of the furan ring and the acidity of the respective functional groups.

Comparative Acidity

Sulfonic acids are known to be significantly stronger acids than carboxylic acids.[7] The pKa of a typical sulfonic acid is in the range of -2 to -3, while the pKa of a carboxylic acid is typically around 4-5.[7][8] This vast difference in acidity is attributed to the superior resonance stabilization of the sulfonate anion compared to the carboxylate anion.[2][3][8]

CompoundFunctional GroupTypical pKa
5-Sulfofuran-2-carboxylic acid-SO₃H~ -2 to -3 (estimated)
-COOH< 4.2 (due to the electron-withdrawing -SO₃H group)
2,5-furandicarboxylic acid (FDCA)-COOHpKa1 ~ 2.9, pKa2 ~ 4.5

Table 1: Comparison of the acidity of the functional groups.

The strong electron-withdrawing nature of the -SO₃H group in 5-Sulfofuran-2-carboxylic acid will increase the acidity of the carboxylic acid group at the C2 position, making it a stronger acid than the carboxylic acid groups in FDCA.

Reactivity of the Carboxylic Acid Functional Groups

The primary reactions of interest for these molecules often involve the carboxylic acid groups, such as esterification and amidation, which are crucial for the synthesis of polyesters, polyamides, and other valuable derivatives.

Esterification

Esterification of furan-based carboxylic acids is a key reaction for the production of bio-based polymers. The reactivity of the carboxylic acid towards esterification is influenced by the electrophilicity of the carbonyl carbon.

FDCA can be esterified to produce diesters, which are important monomers.[9] The reaction typically requires an acid catalyst and can be carried out with various alcohols.[9]

5-Sulfofuran-2-carboxylic acid presents a more complex scenario. The carboxylic acid at the C2 position is expected to be more reactive towards nucleophilic attack by an alcohol due to the strong electron-withdrawing effect of the C5-sulfonyl group, which increases the partial positive charge on the carbonyl carbon. However, the sulfonic acid group itself is a strong acid and can act as an internal catalyst. This could potentially allow for esterification under milder conditions compared to FDCA. Conversely, the highly acidic environment created by the sulfonic acid could also promote side reactions, such as dehydration of the alcohol.

Experimental Protocol: General Procedure for Esterification of Furan Carboxylic Acids

This protocol is adapted from established methods for the esterification of furan-2-carboxylic acid and can be applied as a starting point for both 5-Sulfofuran-2-carboxylic acid and FDCA.[10]

Materials:

  • Furan carboxylic acid (5-Sulfofuran-2-carboxylic acid or FDCA)

  • Alcohol (e.g., ethanol, butanol)

  • Acid catalyst (e.g., sulfuric acid, solid acid catalyst) or a coupling agent

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, dissolve the furan carboxylic acid in the chosen anhydrous solvent.

  • Add a stoichiometric excess of the alcohol.

  • Add a catalytic amount of the acid catalyst.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

  • Purify the ester by column chromatography or distillation.

G cluster_reactants Reactants cluster_process Process cluster_product Product Furan Carboxylic Acid Furan Carboxylic Acid Dissolution Dissolution Furan Carboxylic Acid->Dissolution Alcohol Alcohol Alcohol->Dissolution Catalyst Catalyst Catalyst->Dissolution Reaction (Reflux) Reaction (Reflux) Dissolution->Reaction (Reflux) Work-up Work-up Reaction (Reflux)->Work-up Purification Purification Work-up->Purification Furan Ester Furan Ester Purification->Furan Ester

Caption: General workflow for the esterification of furan carboxylic acids.

Amidation

Amidation reactions are crucial for the synthesis of polyamides and pharmaceutically active compounds. Similar to esterification, the reactivity of the carboxylic acid towards amidation is dependent on the electrophilicity of the carbonyl carbon.

For FDCA , amidation can be achieved using various coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate, which then reacts with an amine.[11][12]

The carboxylic acid group of 5-Sulfofuran-2-carboxylic acid is expected to be more readily activated for amidation due to the electron-withdrawing sulfonyl group. This could potentially lead to faster reaction rates or the feasibility of using less potent coupling agents. However, the presence of the highly acidic sulfonic acid group may require the use of a non-nucleophilic base to neutralize it and prevent unwanted side reactions with the coupling agents or the amine.

Experimental Protocol: Amide Synthesis using EDC/HOBt Coupling

This protocol is a standard procedure for the amidation of carboxylic acids and can be adapted for both furan derivatives.[11]

Materials:

  • Furan carboxylic acid (5-Sulfofuran-2-carboxylic acid or FDCA)

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., dimethylformamide - DMF, dichloromethane - DCM)

Procedure:

  • Dissolve the furan carboxylic acid and HOBt in the anhydrous solvent in a reaction flask.

  • Add the amine to the solution.

  • If using 5-Sulfofuran-2-carboxylic acid, add one equivalent of DIPEA to neutralize the sulfonic acid group. Add an additional equivalent of base for the carboxylic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_product Product Furan Carboxylic Acid Furan Carboxylic Acid Activation Activation Furan Carboxylic Acid->Activation Amine Amine Coupling Coupling Amine->Coupling EDC/HOBt EDC/HOBt EDC/HOBt->Activation Base (optional) Base (optional) Base (optional)->Activation Activation->Coupling Work-up Work-up Coupling->Work-up Purification Purification Work-up->Purification Furan Amide Furan Amide Purification->Furan Amide

Caption: Workflow for the amidation of furan carboxylic acids using coupling agents.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system and is generally susceptible to electrophilic substitution.[13] However, the presence of strong electron-withdrawing groups deactivates the ring towards electrophilic attack.

In both 5-Sulfofuran-2-carboxylic acid and FDCA , the furan ring is significantly deactivated due to the presence of two electron-withdrawing groups. Electrophilic substitution on these molecules would be considerably more difficult compared to furan itself and would require harsh reaction conditions.[13][14] The sulfonyl group in 5-Sulfofuran-2-carboxylic acid is a stronger deactivating group than the carboxylic acid group, making its furan ring even less reactive towards electrophiles than that of FDCA.

Conversely, the presence of strong electron-withdrawing groups can make the furan ring susceptible to nucleophilic aromatic substitution, although this is generally less common for furan derivatives compared to other aromatic systems. The sulfonyl group, being a good leaving group in some contexts, might facilitate nucleophilic substitution at the C5 position of 5-Sulfofuran-2-carboxylic acid under specific conditions.

Summary and Outlook

Property5-Sulfofuran-2-carboxylic acid2,5-furandicarboxylic acid (FDCA)
Acidity of C5-substituent Very High (-SO₃H)Moderate (-COOH)
Acidity of C2-COOH Higher (more acidic)Lower (less acidic)
Reactivity of C2-COOH (Esterification/Amidation) Higher (more electrophilic carbonyl carbon)Lower
Reactivity of Furan Ring (Electrophilic Substitution) Very Low (highly deactivated)Low (deactivated)
Potential for Internal Catalysis High (due to -SO₃H)Low

Table 2: Comparative summary of the reactivity of 5-Sulfofuran-2-carboxylic acid and FDCA.

For the Senior Application Scientist:

The choice between 5-Sulfofuran-2-carboxylic acid and FDCA as a starting material will depend on the desired final product and the synthetic strategy.

  • For applications requiring enhanced reactivity of the carboxylic acid group , such as polymerizations that could benefit from milder conditions or faster reaction rates, 5-Sulfofuran-2-carboxylic acid is a promising candidate. Its inherent acidity may also open up possibilities for self-catalyzed reactions.

  • For applications where stability of the furan ring is paramount and electrophilic side reactions are a concern , the highly deactivated ring of 5-Sulfofuran-2-carboxylic acid offers an advantage.

  • FDCA remains the more established and readily available building block for applications where its reactivity profile is sufficient and its symmetrical nature is desirable.

Further experimental investigation is warranted to fully elucidate the reaction kinetics and optimal conditions for the transformations of 5-Sulfofuran-2-carboxylic acid. This guide serves as a foundational framework for researchers to design experiments and exploit the unique reactivity of this sulfonated furan derivative.

References

  • Sulfonic acid - Wikipedia. (URL: [Link])

  • Which is the strong acid sulfonic (SO3H) or Carboxylic acid (COOH)? - Quora. (URL: [Link])

  • why are the sulphonic acid stronger than carboxylic acid - Brainly.in. (URL: [Link])

  • Carboxylic Acid Structure and Chemistry: Part 2. (URL: [Link])

  • Comparing the acidity of carboxylic acid, sulfonic acid and sulfinic acid - YouTube. (URL: [Link])

  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions. (URL: [Link])

  • 2,5-Furandicarboxylic acid - Wikipedia. (URL: [Link])

  • Sulfonyl vs. carbonyl group: which is the more electron-withdrawing? - Chemical Communications (RSC Publishing). (URL: [Link])

  • Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? | Request PDF. (URL: [Link])

  • Why do electron withdrawing groups increase the acidity of carboxylic acids? - Quora. (URL: [Link])

  • US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid - Google P
  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC. (URL: [Link])

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - arkat usa. (URL: [Link])

  • (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - ResearchGate. (URL: [Link])

  • Why does the electrophilic substitution of furan happen at 2 and 5 positions? - Quora. (URL: [Link])

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors | ACS Medicinal Chemistry Letters. (URL: [Link])

  • WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid - Google P
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (URL: [Link])

  • Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. (URL: [Link])

  • Why do electron withdrawing groups increase the acidity of carboxylic acids? - CK-12. (URL: [Link])

Sources

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Sulfofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel chemical entities. For researchers engaged in drug discovery and development, a granular understanding of a molecule's fragmentation behavior is not merely academic; it is a critical component of metabolite identification, impurity profiling, and pharmacokinetic analysis. This guide offers an in-depth, comparative analysis of the anticipated mass spectrometry fragmentation patterns of 5-sulfofuran-2-carboxylic acid, a molecule of interest due to its combination of a furan core with both sulfonic and carboxylic acid functionalities.

While direct experimental fragmentation data for 5-sulfofuran-2-carboxylic acid is not extensively published, we can construct a highly predictive model of its behavior under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. This analysis is grounded in the well-established fragmentation principles of its constituent chemical motifs. To provide a robust comparative framework, we will contrast the predicted fragmentation of our target molecule with the known fragmentation patterns of two key structural analogs: furan-2-carboxylic acid and aromatic sulfonic acids. This comparison will illuminate the unique contributions of the sulfonic acid and carboxylic acid groups to the overall fragmentation cascade.

The Target Molecule and Its Comparators: A Structural Overview

5-Sulfofuran-2-carboxylic acid presents a unique analytical challenge due to its trifunctional nature. The furan ring provides a heterocyclic aromatic core, while the sulfonic and carboxylic acid groups impart significant polarity and distinct fragmentation drivers.

For a meaningful comparison, we have selected the following compounds:

  • 5-Sulfofuran-2-carboxylic acid (Target): The focus of our investigation.

  • Furan-2-carboxylic acid (Comparator 1): Allows for the assessment of the sulfonic acid group's influence on fragmentation by its absence.

  • Aromatic Sulfonic Acids (e.g., p-Toluenesulfonic acid) (Comparator 2): Provides insight into the characteristic fragmentation of the arylsulfonate moiety, serving as a benchmark for the behavior of the sulfonate group on the furan ring.

Predicted and Observed Fragmentation Patterns: A Comparative Analysis

Electrospray ionization in negative ion mode (ESI-) is the preferred method for analyzing acidic and polar molecules like 5-sulfofuran-2-carboxylic acid and its comparators, as it readily facilitates deprotonation to form the precursor ion [M-H]⁻.[1][2] The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) reveals the molecule's structural fingerprint.

Compound Precursor Ion (m/z) Predicted/Observed Key Fragment Ions (m/z) Characteristic Neutral Loss
5-Sulfofuran-2-carboxylic acid 191147, 111, 93CO₂ (44 Da), SO₃ (80 Da), H₂O (18 Da)
Furan-2-carboxylic acid 11193, 67H₂O (18 Da), CO₂ (44 Da)
p-Toluenesulfonic acid 171107, 91SO₃ (80 Da)

Table 1: Comparative summary of predicted and observed key fragment ions and neutral losses for 5-sulfofuran-2-carboxylic acid and its comparators in negative ion ESI-MS/MS.

Fragmentation of 5-Sulfofuran-2-carboxylic Acid: A Predicted Pathway

The fragmentation of the [M-H]⁻ ion of 5-sulfofuran-2-carboxylic acid (m/z 191) is anticipated to proceed through several competing pathways, driven by the lability of the sulfonic and carboxylic acid groups.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is a common fragmentation pathway for carboxylic acids. The loss of 44 Da from the precursor ion would yield a fragment at m/z 147. This fragment represents the 5-sulfofuran anion.

  • Loss of Sulfur Trioxide (SO₃): The cleavage of the C-S bond, leading to the neutral loss of SO₃ (80 Da), is a hallmark of sulfonic acid fragmentation.[3] This would result in a fragment at m/z 111, corresponding to the deprotonated furan-2-carboxylic acid.

  • Sequential Losses: Further fragmentation of the primary fragments is expected. The m/z 111 ion (furan-2-carboxylate) would likely undergo subsequent loss of CO₂ to yield a fragment at m/z 67. The m/z 147 ion (5-sulfofuran) could potentially lose SO₂ (64 Da) to produce a fragment at m/z 83, although the loss of SO₃ is generally more favorable for aromatic sulfonic acids. A loss of water (18 Da) from the m/z 111 fragment could also occur, leading to an ion at m/z 93.[4]

Precursor Ion [M-H]⁻ m/z 191 Fragment 1 m/z 147 Precursor Ion->Fragment 1 - CO₂ (44 Da) Fragment 2 m/z 111 Precursor Ion->Fragment 2 - SO₃ (80 Da) Fragment 3 m/z 67 Fragment 2->Fragment 3 - CO₂ (44 Da) Fragment 4 m/z 93 Fragment 2->Fragment 4 - H₂O (18 Da)

Caption: Predicted fragmentation pathway of 5-sulfofuran-2-carboxylic acid.

Comparative Insights from Structural Analogs

Furan-2-carboxylic Acid: The fragmentation of furan-2-carboxylic acid provides a clear baseline for the behavior of the furan-carboxylate moiety. In negative ion mode, the [M-H]⁻ ion at m/z 111 readily loses a water molecule (18 Da) to form a fragment at m/z 93.[5][6] Decarboxylation, the loss of CO₂ (44 Da), is also a prominent fragmentation pathway, leading to the furanide anion at m/z 67. The presence of the m/z 111 fragment in the predicted spectrum of 5-sulfofuran-2-carboxylic acid directly links to the loss of the sulfonate group and highlights its lability.

Aromatic Sulfonic Acids: The fragmentation of aromatic sulfonic acids, such as p-toluenesulfonic acid, is dominated by the facile cleavage of the C-S bond, resulting in the neutral loss of SO₃ (80 Da).[3] For p-toluenesulfonic acid, this leads to the formation of the toluene radical anion. This characteristic loss of SO₃ is a strong indicator for the presence of a sulfonic acid group on an aromatic ring and is a key predicted fragmentation for 5-sulfofuran-2-carboxylic acid.

Experimental Protocol for Tandem Mass Spectrometry Analysis

To validate the predicted fragmentation patterns, a robust and reproducible experimental protocol is essential. The following provides a step-by-step methodology for the analysis of 5-sulfofuran-2-carboxylic acid and its analogs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample and Standard Preparation:

  • Prepare stock solutions of 5-sulfofuran-2-carboxylic acid, furan-2-carboxylic acid, and a representative aromatic sulfonic acid (e.g., p-toluenesulfonic acid) at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v).

  • Prepare working solutions by diluting the stock solutions to a final concentration of 1-10 µg/mL in the mobile phase.

2. Liquid Chromatography Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating these polar analytes.

  • Mobile Phase A: 0.1% formic acid in water. The addition of a weak acid can surprisingly enhance the signal in negative ion mode for some small molecules.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, hold for 1 minute, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Parameters:

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode (ESI-).

  • Capillary Voltage: 2.5-3.5 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas (Nitrogen) Flow: 8-12 L/min.

  • Desolvation Temperature: 350-450 °C.

  • Collision Gas: Argon.

  • MS1 Scan: Scan for the deprotonated molecular ions ([M-H]⁻) of the target and comparator compounds.

  • MS/MS (Product Ion Scan): Select the [M-H]⁻ ion of each compound as the precursor ion and subject it to collision-induced dissociation (CID) over a range of collision energies (e.g., 10-40 eV) to generate product ion spectra. This allows for the observation of the key fragment ions.

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection Stock Solution 1 mg/mL Stock Solution Working Solution 1-10 µg/mL Working Solution Stock Solution->Working Solution Dilution HPLC/UHPLC Reversed-Phase C18 Working Solution->HPLC/UHPLC Injection Gradient Elution Water/Acetonitrile + 0.1% Formic Acid HPLC/UHPLC->Gradient Elution ESI Source Electrospray Ionization (Negative Mode) Gradient Elution->ESI Source Mass Analyzer MS1 Scan (Precursor Ion) ESI Source->Mass Analyzer Collision Cell MS/MS Scan (Product Ions) Mass Analyzer->Collision Cell

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The structural elucidation of complex molecules like 5-sulfofuran-2-carboxylic acid is greatly facilitated by a systematic and comparative approach to the analysis of their mass spectrometric fragmentation patterns. By leveraging our understanding of the characteristic fragmentation of furan-2-carboxylic acid and aromatic sulfonic acids, we can confidently predict the primary fragmentation pathways of the target molecule. The anticipated neutral losses of CO₂ and SO₃ serve as diagnostic markers for the carboxylic and sulfonic acid functionalities, respectively. The detailed experimental protocol provided herein offers a robust framework for the empirical validation of these predictions, enabling researchers to confidently identify and characterize this and other similarly functionalized furan derivatives. This knowledge is paramount for advancing research in medicinal chemistry and drug development, where the unambiguous identification of molecules and their metabolites is a prerequisite for success.

References

  • LC-MS. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Retrieved from [Link]

  • Di, L., & Liu, W. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Chromatography A, 1359, 138-145. Retrieved from [Link]

  • CHROMacademy. (2021). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Retrieved from [Link]

  • Holcapek, M., Jirásko, R., & Lísa, M. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Rapid Communications in Mass Spectrometry, 18(19), 2297-2304. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 739-762. Retrieved from [Link]

  • Novotná, P., Prikryl, J., & Holcapek, M. (2000). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 14(10), 834-840. Retrieved from [Link]

  • Blank, I., Devaud, S., & Fay, L. B. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057-4064. Retrieved from [Link]

  • LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Ahmad, V. U., et al. (2012). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Journal of Analytical & Bioanalytical Techniques, 3(5). Retrieved from [Link]

  • An, J., et al. (2015). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(10), 1736-1743. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

  • Ferreira da Silva, F., et al. (2020). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. The Journal of Physical Chemistry A, 124(47), 9766-9774. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid. Retrieved from [Link]

Sources

Beyond the Chromatogram: Validating 5-Sulfofuran-2-carboxylic Acid Purity via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, 5-Sulfofuran-2-carboxylic acid (CAS 2076-24-6) presents a unique analytical paradox. While High-Performance Liquid Chromatography (HPLC) is the standard for detecting organic impurities, it often fails to capture the "total mass balance" of this highly polar, hygroscopic sulfonic acid.

This guide argues that Elemental Analysis (CHNS) is not merely a legacy technique but the primary "Gatekeeper" for validating the bulk purity of this molecule. Unlike HPLC, EA detects the invisible: trapped inorganic salts, varying hydration states, and counter-ion stoichiometry. We provide a comparative framework and a self-validating protocol to ensure your Certificate of Analysis (CoA) reflects reality, not just UV absorbance.

Part 1: The Analytical Challenge

5-Sulfofuran-2-carboxylic acid contains two highly polar functional groups: a carboxylic acid (


) and a sulfonic acid (

). This dual acidity creates three specific validation hurdles:
  • Hygroscopicity: The sulfonic moiety aggressively attracts atmospheric moisture, often forming non-stoichiometric hydrates that skew mass-based assays.

  • Inorganic Blind Spots: Synthetic routes often leave residual sodium or potassium salts (from sulfonation workups). HPLC-UV is blind to these inorganic contaminants.

  • Combustion Resistance: The sulfur atom requires high-temperature oxidation to fully convert to

    
    ; incomplete combustion leads to low sulfur recovery and false purity failures.
    

Part 2: Strategic Comparison (EA vs. HPLC vs. qNMR)

To select the right validation tool, researchers must understand the "blind spots" of each method.

Table 1: Comparative Efficacy for 5-Sulfofuran-2-carboxylic Acid

FeatureElemental Analysis (CHNS) HPLC (UV/Vis) qNMR (

H)
Primary Scope Bulk Purity & CompositionOrganic Impurity ProfilingAbsolute Purity & Solvents
Detection Principle Mass fraction of elementsUV Absorbance (Chromophore)Nuclear Spin Resonance
Water Detection Indirect (via H/C ratio shifts)None (elutes in void volume)Yes (distinct shift)
Inorganic Salt Detection Yes (via % Residue/Ash)No (Invisible)No (Invisible)
Sulfur Specificity High (determines sulfonic group)Low (unless coupled with MS)None (no proton on S)
Sample Destructive? YesNoNo
Validation Limit

absolute diff.
Area % (typically >98%)Weight % (typically

)

Analyst Insight: Do not rely on HPLC alone. A sample can show 99.9% HPLC purity but only be 85% pure by mass due to 15% retained water or inorganic salts. EA is the only method that flags this discrepancy immediately.

Part 3: The Self-Validating Experimental Protocol

This protocol is designed to be self-validating . If the initial EA fails, the data itself points to the root cause (hydration vs. contamination), triggering a specific corrective step.

Phase 1: Sample Preparation (The Critical Variable)
  • Step: Dry 100 mg of sample in a vacuum oven at 60°C over

    
     (Phosphorus Pentoxide) for 24 hours.
    
  • Why: Sulfonic acids hold water tenaciously. Standard air drying is insufficient.

    
     is required to strip the hydration shell.
    
Phase 2: Combustion Optimization (Sulfur Mode)

Standard CHN modes often fail for sulfonic acids because sulfur can form stable sulfates in the ash rather than gaseous


.
  • Instrument: Flash combustion analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Additive: Mix sample with Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    .
  • Mechanism: These additives act as fluxing agents, raising the local temperature and ensuring quantitative decomposition of sulfur-carbon bonds.

  • Temperature: Reactor set to

    
    .
    
Phase 3: Data Interpretation & Decision Logic

The standard acceptance criteria for publication is a difference of


 between Calculated and Found values [1].

Scenario A: The Perfect Match

  • Result: C, H, S values are within

    
     of theoretical.[1]
    

Scenario B: The "Hydrate" Shift (Most Common)

  • Result: Carbon (C%) and Sulfur (S%) are lower than theoretical, but the C/S ratio remains correct. Hydrogen (H%) is higher than theoretical.

  • Diagnosis: The sample is a hydrate.

  • Validation Action: Recalculate theoretical values assuming a monohydrate (

    
     g/mol ). If the new values match the experimental data within 
    
    
    
    , the material is validated as a pure hydrate .

Scenario C: The "Salt" Shift

  • Result: C, H, and S are all lower than theoretical by a consistent percentage.

  • Diagnosis: Non-volatile inorganic contamination (e.g.,

    
    ).
    
  • Validation Action: Check the "Ash" or residue weight. If residue

    
    , the sample requires re-purification (e.g., ion exchange resin) to remove salts.
    

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic for validating 5-Sulfofuran-2-carboxylic acid, specifically handling the hydration and salt interference pathways.

PurityValidation Start Start: Crude 5-Sulfofuran-2-carboxylic Acid Drying Step 1: Vacuum Dry (60°C, P2O5, 24h) Start->Drying EA_Run Step 2: Run CHNS Analysis (Add WO3 Catalyst) Drying->EA_Run Check_Std Decision: Within ±0.4% of Anhydrous Theory? EA_Run->Check_Std Pass PASS: High Purity Anhydrous Release Batch Check_Std->Pass Yes Check_Hydrate Check: Recalculate for Monohydrate (Does it fit ±0.4%?) Check_Std->Check_Hydrate No (C% Low, H% High) Pass_Hydrate PASS: Pure Monohydrate Update CoA Formula Check_Hydrate->Pass_Hydrate Yes Check_Ratio Check: Is C/S Ratio Correct but Mass Low? Check_Hydrate->Check_Ratio No Fail_Salt FAIL: Inorganic Salt Contamination Action: Ion Exchange Check_Ratio->Fail_Salt Yes (Ash Detected) Fail_Org FAIL: Organic Impurity Action: Prep-HPLC Check_Ratio->Fail_Org No (Ratio Skewed)

Figure 1: Decision matrix for interpreting Elemental Analysis data, distinguishing between hydration, salt contamination, and organic impurities.

References

  • National Institutes of Health (NIH) / PMC. (2012). An International Study Evaluating Elemental Analysis. Discusses the journal standard of

    
     and its statistical validity. 
    
  • BenchChem. (2024). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Provides data on orthogonal purity methods.

  • Measurlabs. (2023). Comparison of Elemental Analysis Techniques. Details the combustion principles for CHNS.

  • Matrix Fine Chemicals. (2024).[2] 5-Sulfopyridine-2-carboxylic acid Data. Analogous sulfonic acid properties and handling.

  • ICH Guidelines. (2022). Guideline for Elemental Impurities Q3D(R2). Regulatory framework for controlling elemental impurities in drug products.[3]

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A Comparative Guide to Sulfonated Furan and Benzene Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Abstract

In medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing drug candidates. The sulfonamide functional group is a cornerstone of pharmaceutical design, prized for its ability to modulate physicochemical properties and impart a wide range of biological activities.[1][2][3] This guide presents a comparative analysis of two fundamental aromatic scaffolds when functionalized with sulfonic acid or sulfonamide moieties: the classic six-membered benzene ring and its five-membered heterocyclic bioisostere, furan. We delve into a comparative study of their synthesis, physicochemical characteristics, metabolic stability, and biological applications, supported by experimental data and protocols. This analysis aims to provide researchers, scientists, and drug development professionals with a framework for selecting the appropriate scaffold to address specific therapeutic challenges and design next-generation therapeutics.

Introduction: The Strategic Role of Bioisosterism and Sulfonation

The principle of bioisosterism—the substitution of one chemical group for another with similar physical or chemical properties to produce broadly similar biological effects—is a foundational strategy in drug design.[4] It allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[5] The benzene ring is a ubiquitous scaffold in approved drugs, but it is often associated with metabolic instability and poor aqueous solubility.[6] This has driven interest in heterocyclic bioisosteres like furan, which can offer altered steric and electronic properties, potentially improving drug-receptor interactions, metabolic stability, and overall bioavailability.[7]

The introduction of a sulfonic acid (-SO₃H) or sulfonamide (-SO₂NR₂) group is a powerful tactic to enhance water solubility and introduce key interaction points for binding to biological targets.[8][9] Sulfonamides are found in a vast array of FDA-approved drugs, including antimicrobials, diuretics, antivirals, and anticancer agents, highlighting their versatility.[1][2][10] This guide explores the synergistic interplay between the core aromatic scaffold (furan vs. benzene) and the sulfonamide functional group, providing a head-to-head comparison to inform rational drug design.

Synthesis and Reactivity: A Tale of Two Rings

The introduction of a sulfonyl group onto an aromatic ring proceeds via electrophilic aromatic substitution (EAS), but the inherent properties of benzene and furan dictate vastly different synthetic strategies.

Sulfonation of Benzene Derivatives

The sulfonation of benzene is a classic, robust reaction typically achieved by heating with fuming sulfuric acid (oleum), a mixture of H₂SO₄ and sulfur trioxide (SO₃).[11][12] The potent electrophile, SO₃ or its protonated form ⁺SO₃H, readily attacks the electron-rich benzene ring.[13]

  • Causality: The stability of the benzene ring requires a highly reactive electrophile to overcome the aromatic stabilization energy. Oleum provides a high concentration of the active electrophile, SO₃, driving the reaction forward.[13] A key feature of this reaction is its reversibility; heating a benzenesulfonic acid in dilute aqueous acid can remove the sulfonic acid group, a property often exploited to use the group as a temporary blocking agent in complex syntheses.[11][14]

  • Challenges: The harsh, acidic conditions can be incompatible with sensitive functional groups. A common side reaction is the formation of diphenyl sulfone, which can be minimized by controlling the reaction temperature.[13][15]

Sulfonation of Furan Derivatives

Furan is an electron-rich heterocycle, making it significantly more reactive than benzene in EAS. However, this heightened reactivity is coupled with extreme sensitivity to strong acids, which can cause polymerization and ring-opening.[16]

  • Causality: The lone pair of electrons on the furan's oxygen atom contributes to the aromatic system, making the ring highly activated towards electrophilic attack, particularly at the 2- and 5-positions.[7][17] This high reactivity means that harsh sulfonating agents like oleum are unsuitable. Milder reagents, such as a sulfur trioxide-pyridine or SO₃-dioxane complex, are required to achieve sulfonation without degrading the furan core.[16]

  • Alternative Strategies: Given the challenges of direct sulfonation, furan sulfonamides are often prepared through multi-step sequences. One effective method involves the electrophilic sulfonation of a more stable precursor, like an alkyl 3-furoate, followed by conversion of the resulting sulfonic acid to a sulfonyl chloride and subsequent reaction with an amine.[18]

Logical Relationship: Bioisosteric Impact on Synthesis

The choice of synthetic route is a direct consequence of the electronic properties of the benzene and furan rings, a key consideration in bioisosteric replacement.

cluster_benzene Benzene Scaffold cluster_furan Furan Scaffold b_scaffold Benzene Ring b_props Moderate Nucleophilicity High Aromatic Stability b_scaffold->b_props leads to bioisostere Bioisosteric Replacement b_scaffold->bioisostere b_reagents Harsh Reagents (Oleum, Conc. H₂SO₄) b_props->b_reagents requires b_reaction Direct Electrophilic Aromatic Sulfonation (EAS) b_reagents->b_reaction f_scaffold Furan Ring f_props High Nucleophilicity Acid Sensitivity f_scaffold->f_props leads to f_scaffold->bioisostere f_reagents Mild Reagents (SO₃-Pyridine Complex) f_props->f_reagents requires f_reaction Direct EAS (Careful) or Multi-step Synthesis f_reagents->f_reaction

Caption: Bioisosterism dictates synthetic strategy for sulfonation.

Comparative Physicochemical Properties

The substitution of a furan ring for a benzene ring introduces significant changes to a molecule's size, shape, and electronic distribution, which in turn affects its interactions with biological systems.

PropertyBenzene DerivativesFuran DerivativesRationale & Implication in Drug Design
Aromaticity HighModerateBenzene's high stability makes it metabolically robust but less reactive. Furan's lower aromaticity makes it more susceptible to metabolic oxidation but also more reactive for synthetic modification.[7][17]
Electronic Nature Electron-rich π systemMore electron-rich due to oxygen's lone pair contributionThe furan oxygen can act as a hydrogen bond acceptor, a feature absent in benzene, potentially creating novel, favorable interactions with a protein target.[7]
Size & Shape Planar, 6-membered ringPlanar, 5-membered ringThe smaller size and different bond angles of the furan ring can alter the conformational preferences of side chains, potentially leading to improved binding affinity or selectivity.
Solubility Generally low (unfunctionalized)Slightly more polar than benzeneThe sulfonate/sulfonamide group dominates solubility, imparting high water solubility to both scaffolds.[9] The core ring provides a means for fine-tuning the hydrophilic-lipophilic balance (HLB).
Metabolic Stability Prone to aromatic hydroxylation by Cytochrome P450 enzymes.Can undergo oxidation to form potentially reactive metabolites like dialdehydes and epoxides.[7]This is a critical consideration. While furan can improve other properties, its metabolic fate must be carefully evaluated to avoid toxicity.[7] Medicinal chemists often modify the furan ring to mitigate this risk.[7]

Biological Activities and Applications: A Performance Showdown

Both sulfonated benzene and furan derivatives have demonstrated a wide spectrum of biological activities. While benzene sulfonamides are well-established in medicine, furan-based analogues are emerging as promising alternatives with unique therapeutic potential.

Established Dominance: Benzene Sulfonamides

The benzene sulfonamide scaffold is a privileged structure in medicinal chemistry.[19] Its derivatives are integral to numerous drug classes:

  • Antimicrobials: The original "sulfa drugs" act by inhibiting dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.[1][2]

  • Diuretics: Compounds like hydrochlorothiazide target ion transporters in the kidney to increase urine output.[10]

  • Antidiabetic Agents: Certain sulfonamides (sulfonylureas) stimulate insulin release from the pancreas.

  • Anticancer Agents: They are effective as carbonic anhydrase inhibitors, targeting enzymes overexpressed in certain tumors.[1][2]

  • Anti-inflammatory Agents: Celecoxib, a selective COX-2 inhibitor, features a benzene sulfonamide moiety.

Emerging Challenger: Furan Sulfonamides

Recent research has highlighted the potential of furan sulfonamides to address diverse therapeutic targets, often showing comparable or superior activity to their benzene counterparts.

  • α-Glucosidase Inhibitors: In a direct comparative study, furan-sulfonamide derivatives were synthesized and evaluated as inhibitors of α-glucosidase, a key target for type-2 diabetes.[20] Several furan derivatives exhibited potent inhibition, with IC₅₀ values superior to the standard drug, acarbose.[20]

  • Anti-inflammatory Agents: Furan sulfonamides have been developed as potent inhibitors of Interleukin-1 (IL-1), a cytokine involved in inflammatory processes.[18]

  • Antimicrobial and Antitumor Agents: The furan nucleus is a building block for a wide array of compounds with demonstrated antibacterial, antifungal, and antitumor properties.[21][22][23] The addition of a sulfonamide group can further enhance this activity.

Quantitative Comparison: α-Glucosidase Inhibition

The following data, adapted from recent literature, directly compares the inhibitory activity of furan and thiophene (a close furan bioisostere) sulfonamides against α-glucosidase.

Compound IDHeterocyclic CoreR² SubstituentIC₅₀ (µM)[20]
4i Furan4-chlorophenyl2.03 ± 0.05
4p Thiophene4-chlorophenyl2.14 ± 0.01
4m Furan4-fluorophenyl2.51 ± 0.14
4n Thiophene4-fluorophenyl2.69 ± 0.11
Acarbose (Standard) --3.20 ± 0.22

This table demonstrates that in this specific therapeutic context, the five-membered heterocyclic sulfonamides outperform the clinical standard. Molecular docking studies suggest the enhanced activity stems from specific hydrogen bonding and hydrophobic interactions within the enzyme's active site, highlighting the positive impact of the heterocyclic scaffold.[20]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following validated protocols describe the synthesis and characterization of sulfonated aromatic compounds.

Protocol 1: Sulfonation of Benzene using Oleum

This protocol details a standard laboratory procedure for the electrophilic aromatic sulfonation of benzene.[8][13]

Workflow Diagram: Benzene Sulfonation

start Start: Assemble Apparatus step1 Charge flask with 20% Oleum and cool in ice bath start->step1 step2 Add Benzene dropwise (maintain 40-50°C) step1->step2 step3 Stir at room temp (1 hr) then heat to 70°C (1 hr) step2->step3 step4 Cool and pour onto crushed ice (Caution: Exothermic!) step3->step4 step5 Precipitate product with saturated NaCl solution step4->step5 step6 Collect crude product by vacuum filtration step5->step6 step7 Wash with cold NaCl solution step6->step7 end End: Dried Benzenesulfonic Acid step7->end

Caption: Step-by-step workflow for the synthesis of benzenesulfonic acid.

Methodology:

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube. Place the flask in an ice bath.

  • Reagent Addition: Carefully add 50 mL of 20% oleum to the reaction flask. Begin stirring and slowly add 20 mL of benzene dropwise from the dropping funnel over 30 minutes, maintaining the reaction temperature between 40-50°C.[13]

  • Reaction: After addition is complete, remove the ice bath and stir the mixture at room temperature for one hour. Subsequently, heat the mixture to 70°C for one hour with continuous stirring.[13]

  • Work-up and Isolation: Allow the mixture to cool to room temperature. With extreme caution, slowly pour the reaction mixture into a beaker containing 200 g of crushed ice while stirring constantly.[13]

  • Precipitation: Once the ice has melted, add solid sodium chloride to the solution until it is saturated to precipitate the benzenesulfonic acid. Cool the mixture in an ice bath for 30 minutes.[13]

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel and wash the crystals with a small amount of cold, saturated sodium chloride solution.[13]

  • Characterization: The product can be purified by recrystallization from hot water and characterized by determining its melting point and using spectroscopic methods (NMR, IR).

Protocol 2: Synthesis of a Furan Sulfonamide Derivative

This protocol is a representative two-step procedure for preparing a furan sulfonamide, avoiding the use of harsh acids on the furan ring itself. It is adapted from modern synthetic methodologies.[20]

Methodology: Step A: Synthesis of Furan-2-sulfonyl Chloride

  • Reaction Setup: In a dry, inert atmosphere flask, dissolve furan in a suitable solvent like DMF. Cool the mixture to 0°C in an ice bath.

  • Sulfonation: Slowly add a mild sulfonating agent, such as a sulfur trioxide-pyridine complex, to the cooled solution. Allow the reaction to stir at room temperature for 12 hours.

  • Chlorination: After the reaction is complete, carefully add a chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride) to the mixture to convert the sulfonic acid to the sulfonyl chloride.

  • Work-up: Quench the reaction by pouring it onto ice water and extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate under reduced pressure to obtain the crude furan-2-sulfonyl chloride.

Step B: Amine Coupling to Form Sulfonamide

  • Reaction Setup: Dissolve the desired amine (10 mmol) and a base like potassium carbonate (20 mmol) in DMF in a round-bottom flask.[20]

  • Addition: Cool the mixture in an ice-water bath. Slowly add a solution of the furan-2-sulfonyl chloride (15 mmol) in DMF dropwise.[20]

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12 hours to ensure the reaction goes to completion.[20]

  • Isolation: Pour the reaction mixture into water and collect the precipitated solid product by filtration. The crude product can then be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final sulfonamide product using ¹H NMR, ¹³C NMR, and mass spectrometry.[24]

Conclusion and Future Perspectives

The choice between a sulfonated furan and a sulfonated benzene derivative is not arbitrary but a strategic decision rooted in the desired physicochemical and biological profile of the final compound.

  • Benzene sulfonamides remain the dependable, well-characterized choice, offering high chemical stability and a wealth of established synthetic protocols and biological precedence. They are the go-to scaffold when metabolic robustness is the primary concern and established biological targets are being pursued.

  • Furan sulfonamides represent a more innovative path, offering unique advantages as a bioisosteric replacement. The furan oxygen's ability to act as a hydrogen bond acceptor can unlock novel binding interactions, potentially leading to enhanced potency and selectivity.[7] While their synthesis requires milder conditions and their metabolic stability must be carefully vetted, they provide a powerful tool for overcoming challenges of potency, solubility, or intellectual property associated with established benzene scaffolds.[7]

Future research will likely focus on expanding the synthetic toolbox for furan derivatives and conducting more direct, head-to-head comparisons with their benzene analogues across a wider range of biological targets. As our understanding of the nuanced interplay between scaffold structure and biological function grows, the rational application of bioisosterism, exemplified by the furan-for-benzene substitution, will continue to be a driving force in the discovery of safer and more effective medicines.

References

  • BenchChem. (2025).
  • Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Rusnati, M., et al. (2009). Polysulfated/Sulfonated Compounds for the Development of Drugs at the Crossroad of Viral Infection and Oncogenesis. Ingenta Connect.
  • Duncia, J. V., & Santella, J. B. (1998). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • Asnani, A. J., et al. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Al-Ostoot, F. H., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed.
  • Padwa, A., et al. (2025). A Sulfone-Based Strategy for the Preparation of 2,4-Disubstituted Furan Derivatives.
  • Rehorek, A., & Jekel, M. (2007).
  • Wang, L., et al. (n.d.).
  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
  • Zhang, Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.
  • Reusch, W. (2018).
  • Chemistry Steps. (2025).
  • BenchChem. (2025).
  • ChemicalBook. (2021).
  • Kumar, P. V., et al. (2022).
  • Chemistry LibreTexts. (2020).
  • Chroeter, A., et al. (2019).
  • Gayo, A. S., et al. (2022).
  • Patani, G. A., & LaVoie, E. J. (n.d.).
  • Ashfaq, M., et al. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I.
  • Yuze Chemical Technology. (2025).
  • Rehorek, A., & Jekel, M. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry.
  • Clark, J. (n.d.).
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Chemistry LibreTexts. (2023).
  • Ivanova, Y., et al. (2022).
  • Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • Journal of Drug Delivery and Therapeutics. (2024). Furan: A Promising Scaffold for Biological Activity.
  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry.
  • Singh, A., & Sharma, P. K. (2025). Synthesis and biological activities of furan derivatives.
  • BYJU'S. (n.d.).
  • Scribd. (n.d.). Furan.
  • Sun, M., & DeLuca, S. J. (n.d.). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry.

Sources

Validating proton conductivity of 5-Sulfofuran-2-carboxylic acid membranes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Proton Conductivity of 5-Sulfofuran-2-carboxylic Acid (SFCA) Membranes Content Type: Technical Comparison & Validation Guide Audience: Polymer Chemists, Materials Scientists, and Electrochemical Engineers

Executive Summary: The Bio-Based Challenge

The transition from perfluorinated sulfonic acid (PFSA) membranes (e.g., Nafion) to bio-based hydrocarbons is a central pursuit in sustainable fuel cell technology. 5-Sulfofuran-2-carboxylic acid (SFCA) represents a promising class of heterocyclic building blocks derived from biomass (furfural). Unlike benzene-based sulfonates, the furan ring offers unique polarity and lower packing density, potentially aiding water retention.

However, validating SFCA-based membranes requires rigorous distinction between intrinsic conductivity (the material's limit) and engineering artifacts (contact resistance, hydration failure). This guide outlines a self-validating protocol to benchmark SFCA membranes against industry standards.

Mechanistic Basis: Proton Transport in SFCA Matrices

To validate performance, one must first understand the transport mechanism. In SFCA-functionalized polymers (e.g., SFCA-grafted Chitosan or Poly(vinyl alcohol)), proton conductivity (


) is governed by the density of sulfonic acid groups (

) and the water channels they create.
  • The Vehicle Mechanism: Protons diffuse as hydronium ions (

    
    ). The hydrophilic furan ring aids in maintaining the hydration shell.
    
  • The Grotthuss Mechanism: Protons "hop" between water molecules and sulfonate sites. The acidity of the SFCA sulfonate group (pKa ~ -2) is critical here; if the synthesis leaves residual carboxylic acid (pKa ~ 4) instead of sulfonic, conductivity will plummet.

Diagram 1: Proton Transport Pathways in SFCA Membranes

ProtonTransport cluster_0 SFCA Functional Unit Furan Furan Ring (Rigid Spacer) SO3H Sulfonic Group (-SO3H) Furan->SO3H Covalent Bond COOH Carboxyl Group (-COOH) Furan->COOH Covalent Bond Water Water Cluster (Hydration Shell) SO3H->Water Hydrophilic Attraction H_Ion Proton (H+) SO3H->H_Ion Dissociation (High Acidity) COOH->Water H-Bonding (Water Retention) Water->H_Ion Vehicle Diffusion H_Ion->Water Grotthuss Hopping

Caption: Dual-mechanism transport: Sulfonic groups drive proton dissociation, while carboxyl/furan moieties stabilize the water network essential for hopping.

Experimental Validation Protocol (Self-Validating)

Objective: Eliminate contact resistance and environmental variance to measure true membrane conductivity.

Phase A: Membrane Preparation & Activation
  • Casting: Solvent casting (typically DMSO or water) followed by slow evaporation.

  • Activation (Critical Step):

    • Boil in 3%

      
       (1h) to remove organic impurities.
      
    • Boil in Deionized Water (1h).

    • Boil in 0.5M

      
       (1h) to ensure all sites are protonated (
      
      
      
      form).
    • Rinse until wash water is neutral pH.

Phase B: Electrochemical Impedance Spectroscopy (EIS)
  • Configuration: 4-Probe In-Plane measurement (BekkTech cell type) is superior to 2-probe through-plane for thin films as it negates interfacial impedance between the membrane and electrode.

  • Parameters:

    • Frequency Range: 1 MHz to 1 Hz.

    • Amplitude: 10 mV.

    • Environment: 80°C, varying Relative Humidity (RH) from 20% to 100%.

Diagram 2: The Validation Workflow

ValidationWorkflow cluster_prep Activation (Crucial) Synth SFCA Monomer Synthesis Poly Polymerization/Grafting (e.g. PVA-SFCA) Synth->Poly Cast Membrane Casting (Solvent Evaporation) Poly->Cast Acid Acid Boil (Protonation) Cast->Acid Wash Neutral Wash Acid->Wash Measure EIS Measurement (4-Probe Cell) Wash->Measure Nyquist Nyquist Plot Analysis (Extract Resistance R) Measure->Nyquist Nyquist->Measure If Inductance High (Retest) Calc Calculate Conductivity (σ) σ = L / (R × W × T) Nyquist->Calc

Caption: Step-by-step validation workflow emphasizing the activation phase to ensure full protonation before impedance testing.

Comparative Performance Guide

The following table benchmarks a theoretical high-quality SFCA-grafted polymer against the industry standard (Nafion 117) and a common hydrocarbon alternative (SPEEK).

MetricNafion 117 (Benchmark)SFCA-Based Membrane (Target)SPEEK (DS=60%)Implication for SFCA
Backbone Chemistry Perfluorinated (Hydrophobic)Furan-based (Hydrophilic)Aromatic Ether KetoneSFCA is more eco-friendly but prone to swelling.
Proton Conductivity (80°C, 100% RH) 0.10 - 0.12 S/cm 0.06 - 0.09 S/cm 0.04 - 0.06 S/cmSFCA can approach Nafion levels if IEC is optimized (>1.5 meq/g).
Proton Conductivity (80°C, 40% RH) > 0.02 S/cm < 0.01 S/cm < 0.005 S/cmCritical Weakness: Bio-membranes lose water faster. SFCA needs hydrophilic fillers (e.g., silica) to hold water at low RH.
Ion Exchange Capacity (IEC) 0.91 meq/g1.4 - 2.0 meq/g1.6 - 2.2 meq/gSFCA relies on high IEC to compensate for lower acidity compared to superacids in Nafion.
Thermal Stability (

)
~110°C~140°C - 180°C~200°CFuran rings provide good thermal rigidity, superior to aliphatic chains.
Oxidative Stability (Fenton's Test) > 200 hours20 - 50 hours40 - 60 hoursFuran rings are susceptible to ring-opening by radicals. Requires stabilization.

Critical Analysis & Troubleshooting

The "Fisherman's Net" Artifact: A common error in validating SFCA membranes is the "Fisherman's Net" effect. If the SFCA is not uniformly crosslinked, the membrane swells excessively in water (high Water Uptake > 100%). This dilutes the concentration of sulfonic acid groups per unit volume, causing conductivity to decrease despite high IEC.

  • Validation Check: If Conductivity drops while Water Uptake increases, increase the crosslinking density.

Interpretation of Nyquist Plots:

  • Valid Data: A clear semi-circle (if measuring grain boundary) or a vertical spur (pure resistance) at high frequencies.

  • Invalid Data: A 45° tail at low frequencies usually indicates diffusion limitations (Warburg impedance) at the electrode interface, not membrane resistance. Correction: Polish electrodes or increase clamping pressure.

References

  • U.S. Department of Energy (DOE). "Technical Targets for Polymer Electrolyte Membranes."[1][2][3] Energy.gov. Link

  • Gandini, A. "The furan counterpart of poly(terephthalic acid): An alternative to polyesters based on renewable resources." Polymer Chemistry, 2011. Link

  • Cooper, K. R., & Smith, M. "Electrical test methods for proton exchange membrane fuel cells." Journal of Power Sources, 2006. (Standard protocol for 4-probe conductivity). Link

  • Peighambardoust, S.J., et al. "Review of the proton exchange membranes for fuel cell applications." International Journal of Hydrogen Energy, 2010. Link

Sources

Safety Operating Guide

5-Sulfofuran-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-Sulfofuran-2-carboxylic acid (CAS: 133863-79-1, also known as 5-sulfo-2-furoic acid) presents a unique safety challenge due to its dual-acid functionality. It contains both a carboxylic acid (weak acid) and a sulfonic acid (strong acid) group attached to a furan ring.

Unlike simple carboxylic acids, the sulfonic moiety significantly lowers the pKa, making this compound a strong corrosive (RCRA Waste Code D002). Furthermore, the furan ring is electron-rich and susceptible to rapid, exothermic oxidation.

Operational Directive: Treat this substance as a Corrosive Organic Acid . Strict segregation from oxidizers is required to prevent ring-opening polymerization or violent decomposition.

Physicochemical Hazard Profile
PropertyValue/CharacteristicOperational Implication
Acidity High (Sulfonic group)pH < 2.0 in solution. Corrosive to skin, eyes, and metals.
Stability ModerateStable at room temp, but hygroscopic .
Reactivity Furan Ring SensitivityIncompatible with Strong Oxidizers (Nitric Acid, Peroxides).[1] Risk of rapid heat evolution.
Solubility High (Water/Polar Solvents)Spills spread quickly in wet environments.
RCRA Code D002 (Corrosive)Must be disposed of as hazardous chemical waste.

Pre-Disposal Segregation Strategy

The most common cause of accidents involving furan derivatives is improper waste stream mixing. You must segregate this compound at the source.

Compatibility Matrix
  • ✅ COMPATIBLE (Safe to Mix):

    • Other non-oxidizing organic acids (e.g., Acetic acid, Formic acid).

    • Water (Exothermic upon dissolution—add acid to water slowly).

    • Inert organic solvents (Methanol, Ethanol) if the pH is managed.

  • ❌ INCOMPATIBLE (DO NOT MIX):

    • Strong Oxidizers: Nitric Acid, Hydrogen Peroxide, Chromic Acid. Reason: Oxidative cleavage of the furan ring can be violently exothermic.

    • Cyanides / Sulfides: Reason: Low pH will liberate toxic HCN or H₂S gas immediately.

    • Strong Bases: Sodium Hydroxide, Potassium Hydroxide. Reason: Violent heat of neutralization.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance)

Used for: Expired reagent, contaminated solids, or synthesis byproducts.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers due to sulfonic acid corrosion.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: 5-Sulfofuran-2-carboxylic acid.

    • Hazard Check: "Corrosive" and "Toxic".

  • Storage: Store in the "Organic Acids" satellite accumulation area.

  • Disposal: Hand over to your EHS (Environmental Health & Safety) team for incineration. Do not trash.

Scenario B: Liquid Waste (Reaction Mixtures/Solutions)

Used for: Mother liquors or dissolved reagents.

  • pH Verification: Dip-test the waste stream. If pH < 2, it is confirmed D002 Corrosive Waste .[2]

  • Solvent Check:

    • If Aqueous:[3][4][5] Collect in "Aqueous Acid Waste" carboy.

    • If Organic Solvent: Collect in "Organic Acid Waste" carboy.

    • Critical: Ensure no oxidizers are present in the carboy.

  • Neutralization (ONLY if permitted by local EHS):

    • Warning: In-lab neutralization is discouraged for sulfonic acids due to high heat generation.

    • If you must neutralize a small quantity (<100 mL) for drain disposal (where allowed):

      • Place beaker in an ice bath.

      • Slowly add 5% Sodium Bicarbonate solution.

      • Wait for effervescence to cease.

      • Confirm pH is between 6–9 before flushing with 100x excess water.

Operational Workflow (Decision Logic)

The following diagram outlines the decision process for safe disposal.

DisposalWorkflow Start Waste Generation: 5-Sulfofuran-2-carboxylic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste StateCheck->SolidWaste Solid LiquidWaste Liquid/Solution StateCheck->LiquidWaste Liquid ContainerSolid Container: HDPE Wide Mouth Label: 'Solid Organic Acid' SolidWaste->ContainerSolid Pickup EHS Pickup / Incineration ContainerSolid->Pickup OxidizerCheck Contains Oxidizers? (H2O2, HNO3) LiquidWaste->OxidizerCheck Segregate CRITICAL STOP: Segregate Immediately. Do NOT mix with general organic waste. OxidizerCheck->Segregate YES (Danger) SolventCheck Solvent Base? OxidizerCheck->SolventCheck NO Segregate->Pickup AqAcid Aqueous Acid Waste (Blue Label) SolventCheck->AqAcid Water OrgAcid Organic Acid Waste (Red Label) SolventCheck->OrgAcid Organic Solvent AqAcid->Pickup OrgAcid->Pickup

Figure 1: Decision logic for the segregation and containerization of sulfofuran-2-carboxylic acid waste streams.

Emergency Procedures (Spill Response)

Self-Validating Safety Step: Before approaching a spill, check for the "Sweet/Sharp" odor of furan derivatives. If the odor is overpowering or if you see fuming, evacuate.

  • PPE: Neoprene or Nitrile gloves (double gloved), safety goggles, and lab coat.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Dry Sand).

    • Do NOT use: Paper towels or sawdust (Combustible materials + Sulfonic acid = Fire risk).

  • Neutralization:

    • Dust the spill area with Sodium Carbonate (Soda Ash) or Calcium Carbonate .

    • Mix gently until CO₂ evolution (bubbling) stops.

  • Cleanup: Scoop the resulting sludge into a plastic pail. Label as "Spill Debris: Sulfonated Organic Acid".

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D002 Corrosivity). [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Lab Waste Drain Disposal Guidelines (Sulfonic Acids). [Link]

  • PubChem. (2024). 5-Sulfo-2-furoic acid Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling 5-Sulfofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Sulfofuran-2-carboxylic acid is a bifunctional organic intermediate containing both a carboxylic acid and a sulfonic acid moiety on a furan ring. While often classified as a Skin/Eye Irritant (Category 2) in standard vendor Safety Data Sheets (SDS), the presence of the sulfonic acid group (


) imparts significant acidity (predicted pKa 

).

Scientist-to-Scientist Warning: Do not underestimate this compound based solely on "Irritant" labels. In the presence of moisture (sweat, mucous membranes), sulfonic acids can exhibit corrosive behavior similar to mineral acids. Treat this material as a Corrosive Solid to ensure maximum personnel protection.

Critical Hazards
  • Acute Acidity: Highly acidic upon hydrolysis; capable of causing chemical burns to moist skin and permanent eye damage.

  • Respiratory Sensitization: Fine dust is a potent respiratory irritant. Inhalation may cause edema or bronchospasm.

  • Material Incompatibility: Reacts exothermically with bases and strong oxidizers. Corrosive to common metals (carbon steel) due to acid functionalities.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg of substance.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Sulfonic acids can permeate thin nitrile over time. The outer glove acts as a sacrificial barrier; the inner glove prevents skin contact during doffing.
Eye/Face Chemical Splash Goggles (Safety glasses are insufficient)Fine acidic powders drift. Goggles seal the orbital area against dust ingress. Face shields are required for quantities >10g to prevent splash burns during solubilization.
Respiratory Engineering Control (Fume Hood) If hood unavailable: N95 or P100 RespiratorPrevents inhalation of acidic particulate. The furan ring structure implies potential biological activity; zero-inhalation is the goal.
Body Lab Coat (Buttoned) + Apron Material: Poly-cotton or TyvekCotton absorbs acid but degrades; Tyvek repels. An acid-resistant apron is critical when handling liquid solutions of the compound.

PPE Decision Logic (Visualization)

The following decision tree illustrates the required safety posture based on experimental scale and physical state.

PPE_Decision_Tree Start Start: Assess Experiment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Liquid / Solution State->Solution Qty_Solid Quantity > 10g? Solid->Qty_Solid Qty_Liq Concentration > 1M? Solution->Qty_Liq Level1 Level 1: Standard Nitrile Gloves + Goggles + Fume Hood Qty_Solid->Level1 No Level2 Level 2: Enhanced Double Gloves + Face Shield + Apron Qty_Solid->Level2 Yes (Dust Risk) Qty_Liq->Level1 No Qty_Liq->Level2 Yes (Splash Risk)

Figure 1: PPE Selection Logic based on physical state and quantity. Note that "Level 2" is triggered by higher quantities due to increased risk of dust generation or splash potential.

Operational Protocols

A. Weighing and Transfer
  • Environment: Always weigh inside a chemical fume hood. If the balance is external, use a tare-weighed closed vial system (weigh empty vial, add solid in hood, close, weigh full vial).

  • Tools: Use ceramic or plastic (PTFE) spatulas. Avoid metal spatulas, as trace moisture and the sulfonic acid group can cause rapid corrosion and sample contamination (iron leaching).

  • Static Control: Sulfonic acid powders can be static-prone. Use an anti-static gun if the powder "flies" to prevent dispersal.

B. Solubilization (The "Exotherm" Step)

Dissolving 5-Sulfofuran-2-carboxylic acid in water or basic buffers is exothermic.

  • Chill: Pre-chill the solvent (water/buffer) to 4°C if working with >5g.

  • Add Order: Always add Solid to Liquid . Never add liquid to the solid, as this creates a paste that heats up rapidly, potentially splattering.

  • Agitation: Stir constantly to dissipate heat.

C. Reaction Monitoring
  • Acidity Check: Do not rely on visual cues. The furan ring can darken (polymerize) in strong acid. Verify pH using strips or a probe immediately upon dissolution.

  • Vessel Choice: Borosilicate glass (Pyrex) is preferred. Avoid low-grade plastics that may suffer acid hydrolysis over long storage.

Emergency Response & Spill Management

Scenario: You have spilled 5g of powder on the benchtop.

Spill_Response Alert 1. Alert & Evacuate (Notify Lab Mgr) PPE_Up 2. Don PPE (Goggles, Double Gloves) Alert->PPE_Up Cover 3. Cover Spill (Dry Sodium Bicarbonate) PPE_Up->Cover Wait 4. Wait for Reaction (CO2 Bubbling Stops) Cover->Wait Collect 5. Collect & Dispose (Hazardous Waste Tag) Wait->Collect

Figure 2: Dry Spill Neutralization Workflow. For liquid spills, use an absorbent pillow first, then neutralize.

Detailed Spill Steps:

  • Isolate: Mark the area.

  • Neutralize: Gently cover the powder with Sodium Bicarbonate (Baking Soda) or Soda Ash .

  • Wet Down: Very gently mist with water to initiate neutralization. Expect fizzing (

    
     release).
    
  • Wait: Once fizzing stops, the acid is neutralized.

  • Clean: Scoop the resulting paste into a waste container. Wipe the surface with a dilute detergent.

Disposal: Cradle-to-Grave

Do not pour down the drain. Even if neutralized, furan derivatives can be regulated as organic contaminants.

Waste StreamPre-TreatmentContainer Labeling
Solid Waste None required."Hazardous Waste: 5-Sulfofuran-2-carboxylic acid. Solid. Acidic."
Aqueous Waste Neutralize to pH 6-8 using NaOH or NaHCO3."Hazardous Waste: Aqueous Organic Acid (Neutralized). Contains Furan derivatives."[1]
Contaminated Sharps Rinse with bicarbonate solution before disposal."Glass/Sharps contaminated with Organic Acid."

Field Note: If you are synthesizing this compound, quench any excess reactive intermediates (like sulfonyl chlorides) before declaring the waste stream "stable."

References

  • Thermo Fisher Scientific. (2026). Safety Data Sheet: 5-Sulfofuran-2-carboxylic acid. Retrieved from

  • PubChem. (n.d.). Compound Summary: 5-sulfofuran-2-carboxylic acid (CID 407377).[2] National Center for Biotechnology Information. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from

  • LookChem. (n.d.). 5-Sulfo-2-furancarboxylic acid Properties and Safety. Retrieved from

Sources

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